molecular formula C32H43ClN2O9 B10799135 Ansamitocin P-3

Ansamitocin P-3

Numéro de catalogue: B10799135
Poids moléculaire: 635.1 g/mol
Clé InChI: OPQNCARIZFLNLF-GMNXGNKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ansamitocin P-3 is a useful research compound. Its molecular formula is C32H43ClN2O9 and its molecular weight is 635.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H43ClN2O9

Poids moléculaire

635.1 g/mol

Nom IUPAC

[(16Z,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10-

Clé InChI

OPQNCARIZFLNLF-GMNXGNKQSA-N

SMILES isomérique

CC1C2CC(C(/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)/C)OC)(NC(=O)O2)O

SMILES canonique

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Origine du produit

United States

Foundational & Exploratory

Ansamitocin P-3 discovery from Actinosynnema pretiosum

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery, biosynthesis, and production of Ansamitocin P-3 from Actinosynnema pretiosum. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antitumor agent belonging to the maytansinoid family of macrolactams.[1] Its significance in modern oncology is highlighted by its use as the cytotoxic "warhead" in the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), a targeted therapy for HER2-positive breast cancer.[2] Unlike its plant-derived counterpart, maytansine, ansamitocins are microbial products, originally isolated from the actinomycete Actinosynnema pretiosum.[1][3] This microbial origin offers a significant advantage for large-scale production through fermentation, bypassing the supply limitations of plant extraction.[3]

This guide provides a comprehensive technical overview of the discovery of this compound from Actinosynnema pretiosum, detailing the fermentation, extraction, and purification processes. It further explores the compound's biosynthetic pathway and strategies for enhancing its production.

Discovery and Production

The structural similarity between the plant-derived maytansinoids and microbial ansamycins prompted a search for microorganisms capable of producing these potent antitumor compounds. This investigation led to the successful isolation of ansamitocins from the fermentation broth of Actinosynnema pretiosum.[1] The production of this compound is a multi-stage process, beginning with the controlled fermentation of the microorganism, followed by meticulous extraction and purification steps to isolate the target compound from a complex metabolic mixture.[4][5]

Fermentation

The production of this compound relies on submerged culture fermentation of Actinosynnema pretiosum. Various strains, including ATCC 31565, have been utilized.[6] The process involves cultivating the strain in specifically formulated media to promote growth and secondary metabolite production. Optimization of media components and culture conditions is critical for maximizing yield.[7][8]

Extraction and Purification

Isolating this compound from the complex fermentation broth is a significant challenge that requires a multi-step purification strategy.[4][5] The process typically starts with solvent extraction to separate the ansamitocins from the aqueous broth. This crude extract then undergoes several rounds of chromatography to achieve the high level of purity required for pharmaceutical applications.[4] Techniques such as high-performance counter-current chromatography (HPCCC) have been successfully employed for the preparative isolation and purification of this compound, yielding high-purity product in a relatively short time.[5]

Experimental Protocols

This section details the methodologies for the fermentation of Actinosynnema pretiosum and the subsequent isolation of this compound.

Fermentation of Actinosynnema pretiosum

This protocol is a composite of methodologies described in the literature.[1][2][6]

  • Strain Maintenance : Actinosynnema pretiosum (e.g., ATCC 31565) is maintained on Yeast Malt Glucose (YMG) agar plates.[1][2] The composition is detailed in Table 1.

  • Seed Culture : A seed culture is initiated by inoculating a loopful of mycelia from the agar plate into a seed medium (e.g., S1 medium). The culture is incubated at 28-30°C with agitation (220 rpm) for 24-48 hours.[2][9]

  • Production Culture : The seed culture is then transferred (typically 3-10% v/v) into a larger volume of production medium.[2] Fermentation is carried out at 25-28°C for 7 to 10 days with continuous agitation.[2][9] The composition of various media is provided in Table 1.

  • Monitoring : The production of this compound is monitored throughout the fermentation process using High-Performance Liquid Chromatography (HPLC).[10][11]

Extraction and Purification Protocol

The following is a general protocol for the isolation and purification of this compound.[5]

  • Broth Separation : At the end of the fermentation, the culture broth is centrifuged or filtered to separate the mycelia from the supernatant.

  • Solvent Extraction : The supernatant is extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification : The crude extract is subjected to purification. High-performance counter-current chromatography (HPCCC) has been shown to be effective.

    • Solvent System : A two-phase solvent system, such as hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v), is prepared and equilibrated.[5]

    • Separation : The crude sample is dissolved in a mixture of the upper and lower phases and injected into the HPCCC column. The separation is run at a specific flow rate and rotational speed.

    • Fraction Collection : Fractions are collected and analyzed by HPLC to identify those containing high-purity this compound.

  • Final Purification and Identification : The purified fractions are combined, and the solvent is evaporated. The final product's purity and structure are confirmed using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5]

Quantitative Data

The following tables summarize quantitative data related to the production of this compound.

Table 1: Composition of Various Culture Media for Actinosynnema pretiosum

Medium Type Component Concentration Reference
YMG Medium Yeast Extract 0.4% (w/v) [1][2]
Malt Extract 1.0% (w/v) [1][2]
Glucose 0.4% (w/v) [1][2]
Agar (for solid) 1.5 - 1.8% (w/v) [2][6]
Optimized Medium Sucrose 4.5% (w/v) [8]
Dextrin 4.5% (w/v) [8]
Polypeptone 0.16% (w/v) [8]
Yeast Extract 0.89% (w/v) [8]
Economical Medium Cane Molasses 63.22 g/L [7]
Glycerol 22.91 g/L [7]

| | Soybean Powder | 3.29 g/L |[7] |

Table 2: Enhancement of this compound Production

Condition Fold Increase in Yield Final Titer Reference
Overexpression of FtsZ gene - 371.16 mg/L [12]
Addition of Mg²⁺ 3.0-fold 85 mg/L [13]
Addition of Isobutanol ~4.0-fold - [14]
Inactivation of asm25 gene > 2.0-fold - [6]
Inactivation of asm25 + Isobutanol > 6.0-fold - [6]
Overexpression of efflux genes - up to 330.6 mg/L [15][16]

| Optimized Economical Medium | - | 141 mg/L |[7] |

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes in the production and biosynthesis of this compound.

G cluster_fermentation Fermentation Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A_pretiosum Actinosynnema pretiosum Stock Culture Seed_Culture Seed Culture (YMG or S1 Medium) A_pretiosum->Seed_Culture Production_Culture Production Fermentation (Optimized Medium) Seed_Culture->Production_Culture Harvest Harvest Fermentation Broth Production_Culture->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Ansamitocin Extract Extraction->Crude_Extract Purification Chromatography (e.g., HPCCC) Crude_Extract->Purification Pure_AP3 High-Purity This compound Purification->Pure_AP3 Analysis Structural Confirmation (HPLC, MS, NMR) Pure_AP3->Analysis

Caption: Experimental workflow for this compound production.

G EMP EMP & PP Pathways AHBA 3-amino-5-hydroxybenzoic acid (AHBA) EMP->AHBA TCA TCA Cycle Malonyl Malonyl-CoA TCA->Malonyl Methylmalonyl Methylmalonyl-CoA TCA->Methylmalonyl Amino_Acids Amino Acid Metabolism Amino_Acids->Methylmalonyl PKS Type I Polyketide Synthase (asmA-D) AHBA->PKS Malonyl->PKS Methylmalonyl->PKS Proansamitocin Proansamitocin PKS->Proansamitocin Post_PKS Post-PKS Modifications (Methylation, Halogenation, Carbamoylation, Esterification) Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Caption: Simplified biosynthetic pathway of this compound.

G AP3_Production This compound Production Isobutanol Isobutanol Addition Isobutanol->AP3_Production + Mg2 Mg²⁺ Addition Mg2->AP3_Production + Efflux_OE Efflux Pump Overexpression Efflux_OE->AP3_Production + FtsZ_OE FtsZ Overexpression (Resistance) FtsZ_OE->AP3_Production + Ammonium High Ammonium Ammonium->AP3_Production - asm25 asm25 Gene Product asm25->AP3_Production - Low_ON Low Organic Nitrogen Low_ON->AP3_Production +

References

Ansamitocin P-3's Mechanism of Action on Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and macrocyclic lactam, exerts its powerful anti-neoplastic effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound disrupts tubulin polymerization. It details the binding interactions, kinetic effects, and downstream cellular consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound belongs to a class of microtubule-targeting agents that inhibit cell proliferation by interfering with these essential dynamics.[1][2] This document elucidates the precise mechanism of this interference.

Mechanism of Action of this compound on Tubulin

This compound primarily functions by inhibiting microtubule assembly and inducing the depolymerization of existing microtubules.[3][4][5] This is achieved through its direct binding to tubulin heterodimers.

Binding to the Tubulin Heterodimer

This compound binds to tubulin at a site that partially overlaps with the vinblastine binding site.[3][5] This has been confirmed through competitive binding assays showing that this compound competitively inhibits the binding of vinblastine to tubulin.[3] Molecular docking studies suggest that this compound can bind in two different positions within this pocket, stabilized by hydrogen bonds and weak halogen-oxygen interactions.[3][4] The binding of this compound induces conformational changes in the tubulin molecule, rendering it incompetent for polymerization.[3][4]

Key amino acid residues in tubulin that are shared between the vinblastine and this compound binding sites include Phe351, Val353, Ser178, Val177, Asp179, Pro175, and Lys176.[3]

Effects on Tubulin Polymerization and Microtubule Dynamics

The binding of this compound to tubulin has two primary consequences for microtubule dynamics:

  • Inhibition of Polymerization: By binding to tubulin dimers, this compound prevents their addition to the growing plus-ends of microtubules, thus halting microtubule elongation.[1][6]

  • Induction of Depolymerization: this compound actively promotes the disassembly of existing microtubules, leading to a net loss of cellular microtubule polymer mass.[3][5][6] This effect is observed in both interphase and mitotic cells.[3][5]

The overall effect is a significant disruption of the microtubule network, which is crucial for the formation and function of the mitotic spindle.

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptotic cell death.

Mitotic Arrest

The failure to form a functional mitotic spindle due to microtubule depolymerization activates the spindle assembly checkpoint (SAC).[3][4] This is evidenced by the activation of key SAC proteins such as Mad2 and BubR1.[3][4][7] The activated SAC prevents the onset of anaphase, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[3][8]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[3][4] In many cell types, this process is mediated by the p53 tumor suppressor protein.[3][5] The accumulation of p53 and its downstream target p21 in the nucleus of this compound-treated cells initiates the apoptotic cascade.[3]

Ansamitocin_P3_Mechanism Cellular Signaling Pathway of this compound AP3 This compound Tubulin α/β-Tubulin Heterodimers AP3->Tubulin Binds to Vinblastine Site MT_Polymerization Microtubule Polymerization AP3->MT_Polymerization Inhibits MT_Depolymerization Microtubule Depolymerization AP3->MT_Depolymerization Induces Tubulin->MT_Polymerization MT_Dynamics Disrupted Microtubule Dynamics MT_Polymerization->MT_Dynamics MT_Depolymerization->MT_Dynamics Spindle Mitotic Spindle Formation MT_Dynamics->Spindle Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1) Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Cellular signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with tubulin and its cellular effects.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 1.3 ± 0.7 µMPurified tubulin[3][4][8]
Inhibition Constant (Ki) 1.5 x 10⁻⁸ MInhibition of vinblastine binding[3]
IC50 (Tubulin Polymerization) 3.4 µMIn vitro tubulin polymerization[6]

Table 1: Biochemical Parameters of this compound

Cell LineIC50 (Proliferation)Reference
MCF-7 (Breast Cancer)20 ± 3 pM[3][4][9]
HeLa (Cervical Cancer)50 ± 0.5 pM[3][4][9]
EMT-6/AR1 (Murine Mammary Carcinoma)140 ± 17 pM[3][4][9]
MDA-MB-231 (Breast Cancer)150 ± 1.1 pM[3][4][9]
A-549 (Lung Carcinoma)4 x 10⁻⁷ µg/mL[6]
HT-29 (Colon Carcinoma)4 x 10⁻⁷ µg/mL[6]
HCT-116 (Colon Carcinoma)0.081 nM[6]

Table 2: In Vitro Cellular Potency of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the light scattering caused by the formation of microtubules.

Tubulin_Polymerization_Assay Workflow for Turbidimetric Tubulin Polymerization Assay cluster_prep Preparation (on ice) cluster_reaction Reaction cluster_analysis Data Analysis Tubulin Tubulin Solution (e.g., 1 mg/mL in MES buffer) Mix Mix Tubulin and this compound Tubulin->Mix AP3 This compound (various concentrations) AP3->Mix Warm Warm mixture to 37°C (initiates polymerization) Mix->Warm Measure Measure absorbance at 340 nm (kinetic readings for 30-60 min) Warm->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze polymerization curves (lag time, rate, extent) Plot->Analyze

Caption: Workflow for Turbidimetric Tubulin Polymerization Assay.

Protocol:

  • Reagents and Preparation:

    • Purified tubulin (e.g., from bovine brain) is resuspended in a suitable buffer (e.g., MES buffer) on ice.[6]

    • A stock solution of this compound is prepared and serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the desired concentration of this compound to the tubulin solution.[6]

    • Incubate on ice for a short period (e.g., 10-15 minutes).[6]

    • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.[10]

    • Measure the increase in absorbance at 340 nm at regular intervals for 30-60 minutes.[6][10]

  • Data Analysis:

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Compare the curves of this compound-treated samples to a vehicle control to determine the effect on the lag phase, rate, and extent of polymerization.

Immunofluorescence Microscopy for Microtubule Integrity

This cell-based assay visualizes the effect of this compound on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment:

    • Plate adherent cells (e.g., MCF-7) on coverslips and allow them to attach.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[3]

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 3.7% formaldehyde) to preserve cellular structures.[7]

    • Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33258).

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

    • Compare the microtubule structure in treated cells to control cells to assess depolymerization.

Flow Cytometry for Cell Cycle Analysis

This assay quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in suspension or harvest adherent cells.

    • Treat the cells with this compound at various concentrations for a defined period (e.g., 24 hours).[8]

  • Cell Fixation and Staining:

    • Harvest and fix the cells in cold ethanol to permeabilize the membranes and preserve the DNA.

    • Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.

  • Data Analysis:

    • Generate a histogram of cell count versus fluorescence intensity.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An accumulation of cells in the G2/M peak indicates mitotic arrest.[8]

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization that acts by binding to a site on tubulin that partially overlaps with the vinblastine binding site. This interaction leads to the depolymerization of microtubules, resulting in mitotic arrest and subsequent p53-mediated apoptosis. The picomolar to nanomolar potency of this compound in various cancer cell lines underscores its potential as an anti-cancer therapeutic, particularly as a cytotoxic payload in antibody-drug conjugates. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for the continued development and optimization of this compound-based cancer therapies.

References

Ansamitocin P-3 Structure-Activity Relationship: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, serves as a critical component in the development of antibody-drug conjugates (ADCs). Its profound cytotoxicity against a range of cancer cell lines stems from its ability to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of more efficacious and safer anticancer therapeutics. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflow for its analysis.

Introduction to this compound and its Mechanism of Action

This compound is a macrocyclic lactam belonging to the ansamycin family of natural products.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.[2][3] this compound binds to tubulin, the protein subunit of microtubules, at a site that partially overlaps with the vinblastine binding site.[2] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[2][3] The disruption of the microtubule network activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through a p53-mediated pathway.[2][3]

Structure-Activity Relationship (SAR) of this compound

The potent cytotoxic activity of this compound is highly dependent on its chemical structure. Modifications at various positions of the ansamacrolide ring and the aromatic moiety can significantly impact its biological activity. The following sections summarize the key SAR findings for this compound and its derivatives.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[2]
HeLaCervical Cancer50 ± 0.5[2]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[2]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[2]
A-549Lung Carcinoma400 (as ED50 in µg/mL x 10-7)[4]
HT-29Colon Adenocarcinoma400 (as ED50 in µg/mL x 10-7)[4]

Table 2: Structure-Activity Relationship of this compound Derivatives with Modifications at C17 and C21

CompoundModificationCell LineIC50 (nM)Reference
This compound-C4-2 (Prostate)0.03[5]
This compound-HCT15(MDR+) (Colorectal)0.53[5]
C17-F AnsamitocinC17-FC4-2 (Prostate)0.03[5]
C17-F AnsamitocinC17-FHCT15(MDR+) (Colorectal)0.53[5]
C21-F AnsamitocinC21-FC4-2 (Prostate)0.03[5]
C21-F AnsamitocinC21-FHCT15(MDR+) (Colorectal)0.54[5]
C17-Br AnsamitocinC17-BrC4-2 (Prostate)0.03[5]
C17-Br AnsamitocinC17-BrHCT15(MDR+) (Colorectal)0.49[5]
C21-Br AnsamitocinC21-BrC4-2 (Prostate)0.03[5]
C21-Br AnsamitocinC21-BrHCT15(MDR+) (Colorectal)0.50[5]

Note: The data for C17 and C21 modified ansamitocins indicate that halogen substitutions at these positions do not significantly alter the cytotoxic activity compared to the parent compound, this compound.

Key Structural Features for Activity

While extensive quantitative SAR data for a wide range of this compound derivatives is dispersed across literature, several key structural features have been identified as crucial for its potent biological activity:

  • C3-Ester Moiety: The ester group at the C3 position is critical for cytotoxicity. Hydrolysis of this ester to the corresponding alcohol (maytansinol) results in a significant decrease in activity. The nature of the ester side chain also influences potency.

  • Ansa Macrocycle: The integrity of the 19-membered ansa macrocycle is essential for binding to tubulin and inhibiting its polymerization.

  • Aromatic Ring System: The chlorinated aromatic ring is a key feature for high potency. Modifications to the substituents on this ring can affect activity.

  • C9-Methoxy Group: The methoxy group at the C9 position is important for maintaining the conformational rigidity of the macrocycle, which is necessary for optimal binding to tubulin.

  • C20-Demethylation: The methylation at the C20 position appears to have a negligible contribution to its biological activity, making it a suitable site for modification, for instance, to attach linkers for ADCs.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the SAR studies of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound and its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its derivatives in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits and published methods.[10][11][12]

Objective: To measure the effect of this compound and its derivatives on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and its derivatives

  • Paclitaxel (as a polymerization promoter control)

  • Vinblastine (as a polymerization inhibitor control)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the tubulin polymerization buffer and keep it on ice.

    • Prepare a stock solution of GTP in the polymerization buffer.

    • Prepare stock solutions of the test compounds, paclitaxel, and vinblastine in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • On ice, prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration ~10%).

    • Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include controls with vehicle, paclitaxel, and vinblastine.

    • Add the tubulin reaction mixture to each well.

  • Measurement of Polymerization:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the vehicle control.

    • Calculate the IC50 value for inhibition of tubulin polymerization if applicable.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound derivatives. Specific details may need to be optimized based on the cell line and animal model used.

Objective: To assess the anti-tumor activity of this compound derivatives in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., NCI-H69 for small cell lung cancer)

  • Matrigel (optional)

  • This compound derivative formulation for injection

  • Vehicle control solution

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the this compound derivative or vehicle control to the mice according to a predetermined dosing schedule (e.g., intravenous or intraperitoneal injection once or twice a week).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers two to three times a week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The experiment is typically terminated when the tumors in the control group reach a certain size or when the mice show signs of excessive toxicity.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect of the treatment.

Visualizing Key Pathways and Processes

This compound Induced Apoptosis Signaling Pathway

This compound's disruption of microtubule dynamics leads to mitotic arrest, which in turn activates a signaling cascade culminating in apoptosis, often involving the p53 tumor suppressor protein.

Ansamitocin_P3_Apoptosis_Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest SAC Spindle Assembly Checkpoint Activation MitoticArrest->SAC p53 p53 Activation SAC->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptosis pathway induced by this compound.

Experimental Workflow for this compound SAR Studies

A systematic approach is essential for conducting meaningful SAR studies. The following workflow outlines the key steps from compound synthesis to in vivo evaluation.

SAR_Workflow cluster_0 Compound Generation cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Selection cluster_3 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Purification->Cytotoxicity TubulinAssay Tubulin Polymerization Inhibition Assay SAR_Analysis SAR Analysis (IC50 Comparison) Cytotoxicity->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Xenograft In Vivo Xenograft Tumor Models Lead_Selection->Xenograft Toxicity Toxicity Studies

Caption: A typical experimental workflow for SAR studies of this compound.

Key Structural Features of this compound for Activity

This diagram highlights the critical regions of the this compound molecule that are important for its biological activity, guiding future drug design efforts.

Ansamitocin_SAR_Summary Key Structural Features of this compound for SAR cluster_nodes Key Structural Features of this compound for SAR C3 C3-Ester (Essential for Activity) C9 C9-Methoxy (Conformational Rigidity) Aromatic Chlorinated Aromatic Ring (High Potency) Ansa Ansa Macrocycle (Tubulin Binding) C20 C20-Methyl (Modification Site)

Caption: Summary of key structural determinants for this compound activity.

Conclusion and Future Directions

The structure-activity relationship of this compound is a complex but critical area of research for the development of next-generation anticancer agents. Key takeaways include the essential nature of the C3-ester and the ansa macrocycle for potent cytotoxicity. The chlorinated aromatic ring and the C9-methoxy group also play significant roles in its high potency and conformational stability. Future research should focus on the systematic exploration of modifications at various positions to generate a more comprehensive quantitative SAR database. This will enable the fine-tuning of the molecule's properties to enhance its therapeutic index, improve its suitability for conjugation in ADCs, and overcome mechanisms of drug resistance. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the development of this compound-based cancer therapies.

References

Ansamitocin P-3 and its Interaction with β-Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, exerts its cytotoxic effects by binding to β-tubulin, a critical component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth analysis of the this compound binding site on β-tubulin, supported by quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.

The this compound Binding Site on β-Tubulin

This compound, a structural analog of maytansine, is a powerful antimitotic agent that targets the tubulin-microtubule system.[1][2] It binds directly to β-tubulin, a subunit of the αβ-tubulin heterodimer that polymerizes to form microtubules.

Biochemical and molecular docking studies have revealed that this compound binds to a site on β-tubulin that partially overlaps with the vinblastine binding site.[1][2] This is supported by evidence that this compound competitively inhibits the binding of vinblastine to tubulin.[1] The binding of this compound to this site is stabilized by hydrogen bonds and weak interactions, such as halogen-oxygen interactions.[1][3] While some research distinguishes the maytansine-binding site, where this compound binds, as distinct from the vinblastine site, the competitive nature of their interaction is a key characteristic.[4][5]

The binding of this compound induces conformational changes in the tubulin dimer, which in turn inhibits microtubule assembly and promotes their depolymerization.[1][6] This disruption of microtubule dynamics is the primary mechanism of its potent cytotoxic activity.

Quantitative Data on this compound and Tubulin Interaction

The interaction of this compound with tubulin and its subsequent cellular effects have been quantified through various assays. The following tables summarize the key quantitative data.

ParameterValueCell Lines/ConditionsReference
Binding Affinity
Dissociation Constant (Kd)1.3 ± 0.7 µMPurified tubulin (in vitro)[1][3][6]
Inhibition of Tubulin Polymerization
IC503.4 µMTubulin isolated from bovine brains[7]
IC50 (depolymerization)3.8 µMPolymerized tubulin[7]
Antiproliferative Activity (IC50)
MCF-7 (human breast adenocarcinoma)20 ± 3 pM48 h incubation[1][3]
HeLa (human cervical carcinoma)50 ± 0.5 pM24 h incubation[1][3]
EMT-6/AR1 (mouse mammary tumor, multi-drug resistant)140 ± 17 pM24 h incubation[1][3]
MDA-MB-231 (human breast adenocarcinoma)150 ± 1.1 pM24 h incubation[1][3]
HCT-116 (human colorectal carcinoma)0.081 nMNot specified[7]
A-549 (human lung carcinoma)4 x 10⁻⁷ µg/mLNot specified[7]
HT-29 (human colorectal adenocarcinoma)4 x 10⁻⁷ µg/mLNot specified[7]

Mechanism of Action: From Tubulin Binding to Apoptosis

The binding of this compound to β-tubulin initiates a cascade of cellular events culminating in apoptotic cell death. The disruption of microtubule dynamics is the central trigger for this process.

Disruption of Microtubule Dynamics and Mitotic Arrest

This compound strongly depolymerizes both interphase and mitotic microtubules.[1][2] This leads to a failure in the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis. The cell's surveillance mechanism, the spindle assembly checkpoint (SAC), detects this defect.

Activation of the Spindle Assembly Checkpoint

The SAC is a crucial cell cycle checkpoint that ensures the fidelity of chromosome segregation. In the presence of improperly attached chromosomes, the SAC is activated, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This compound treatment leads to the activation and accumulation of the SAC proteins Mad2 and BubR1.[1][2] This sustained SAC activation prevents the cell from progressing into anaphase, resulting in a prolonged mitotic arrest.[1]

Induction of p53-Mediated Apoptosis

Prolonged mitotic arrest can trigger apoptosis. In the case of this compound, this occurs through a p53-mediated pathway.[1][2] Treatment with this compound leads to the activation of p53 and an increased nuclear accumulation of p21, a downstream target of p53.[1] This signaling cascade ultimately initiates the apoptotic program, leading to the programmed death of the cancer cell.

Ansamitocin_P3_Mechanism Ansamitocin_P3 This compound beta_Tubulin β-Tubulin Ansamitocin_P3->beta_Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization beta_Tubulin->Microtubule_Depolymerization Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation Mad2_BubR1 ↑ Mad2 & BubR1 SAC_Activation->Mad2_BubR1 Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation p21_Accumulation ↑ Nuclear p21 Accumulation p53_Activation->p21_Accumulation Apoptosis Apoptosis p21_Accumulation->Apoptosis Tubulin_Polymerization_Assay start Start reconstitute Reconstitute Tubulin in G-PEM Buffer start->reconstitute add_tubulin Add Tubulin to Pre-warmed 96-well Plate reconstitute->add_tubulin add_ansamitocin Add this compound or Vehicle Control add_tubulin->add_ansamitocin incubate_read Incubate at 37°C and Read Absorbance at 340 nm add_ansamitocin->incubate_read analyze Analyze Data: Plot Absorbance vs. Time incubate_read->analyze end End analyze->end

References

The Crucial Role of 3-amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit in the Biosynthesis of the Potent Antitumor Agent Ansamitocin P-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent antitumor ansamycin antibiotic, holds significant promise in the field of oncology, particularly as a cytotoxic component in antibody-drug conjugates. Its complex biosynthesis in the actinomycete Actinosynnema pretiosum is initiated by the unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). A thorough understanding of the biosynthesis of AHBA and its incorporation into the ansamitocin backbone is paramount for enhancing production titers and for the rational design of novel, more effective analogs through metabolic engineering and mutasynthesis. This technical guide provides an in-depth overview of the AHBA starter unit's role in this compound biosynthesis, detailing the enzymatic pathways, relevant gene clusters, experimental methodologies for its study, and quantitative data on production.

Introduction

This compound is a 19-membered macrocyclic lactam belonging to the maytansinoid family of natural products.[1] Its potent cytotoxic activity stems from its ability to bind to tubulin, thereby disrupting microtubule assembly and inducing mitotic arrest in cancer cells. The biosynthesis of this compound is a complex process orchestrated by a modular polyketide synthase (PKS) type I system in Actinosynnema pretiosum.[2] A distinctive feature of the ansamycin biosynthetic pathway is its initiation by the aromatic starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[3] This guide will focus on the critical function of AHBA in the assembly of the this compound backbone.

The Biosynthetic Pathway of AHBA: The Aminoshikimate Pathway

The formation of AHBA in Actinosynnema pretiosum proceeds via a specialized metabolic route known as the aminoshikimate pathway, which is a variation of the shikimate pathway for aromatic amino acid biosynthesis.[4][5] This pathway utilizes precursors from primary metabolism to generate AHBA.

The key enzymatic steps and the genes from the ansamitocin (asm) gene cluster responsible for this conversion are outlined below:

  • Formation of Kanosamine: The pathway is believed to recruit genes for kanosamine formation from other genomes to provide a nitrogenous precursor.[5]

  • Phosphorylation and Conversion: Kanosamine is subsequently phosphorylated and converted by cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate.[5]

  • Formation of aminoDAHP: This intermediate serves as the substrate for the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[6]

  • Cyclization and Dehydration: aminoDAHP is then converted to 5-deoxy-5-aminodehydroquinic acid and subsequently to 5-deoxy-5-aminodehydroshikimic acid.[5]

  • Aromatization to AHBA: The final step is the aromatization of 5-deoxy-5-aminodehydroshikimic acid to yield 3-amino-5-hydroxybenzoic acid, a reaction catalyzed by AHBA synthase.[5][7]

The genes within the asm cluster that are implicated in AHBA biosynthesis include asm22–24, asm43–45, and asm47.[2]

AHBA_Biosynthesis UDP_Glucose UDP-Glucose Kanosamine Kanosamine UDP_Glucose->Kanosamine asm genes Kanosamine_6P Kanosamine-6-P Kanosamine->Kanosamine_6P RifN homolog Imino_E4P 1-deoxy-1-imino- erythrose-4-P Kanosamine_6P->Imino_E4P aminoDAHP aminoDAHP Imino_E4P->aminoDAHP aminoDAHP synthase aminoDHQ 5-deoxy-5-amino- dehydroquinic acid aminoDAHP->aminoDHQ aminoDHQ synthase aminoDHS 5-deoxy-5-amino- dehydroshikimic acid aminoDHQ->aminoDHS aminoDHQ dehydratase AHBA 3-amino-5-hydroxy- benzoic acid (AHBA) aminoDHS->AHBA AHBA synthase (asm24/asm43)

Figure 1: Proposed biosynthetic pathway of 3-amino-5-hydroxybenzoic acid (AHBA).

Incorporation of AHBA and the Assembly of the this compound Backbone

Once synthesized, AHBA serves as the starter unit for the type I modular polyketide synthase (PKS) encoded by the asm gene cluster. The AHBA molecule is loaded onto the PKS machinery, and the polyketide chain is subsequently extended through the sequential addition of extender units derived from malonyl-CoA, methylmalonyl-CoA, and an unusual methoxymalonyl-acyl carrier protein (ACP). The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and enoyl reductions, catalyzed by the various domains within the PKS modules. Finally, intramolecular cyclization and release from the PKS yield the proansamitocin core, which then undergoes further post-PKS modifications to become this compound.

Ansamitocin_P3_Biosynthesis AHBA AHBA (Starter Unit) PKS_Loading PKS Loading AHBA->PKS_Loading Chain_Elongation Polyketide Chain Elongation (Malonyl-CoA, Methylmalonyl-CoA, Methoxymalonyl-ACP) PKS_Loading->Chain_Elongation asmA-D Proansamitocin Proansamitocin Chain_Elongation->Proansamitocin Cyclization & Release Post_PKS Post-PKS Modifications (Methylation, Halogenation, Carbamoylation, Epoxidation, Esterification) Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Figure 2: Overview of this compound biosynthesis from the AHBA starter unit.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the genetic background of the producing strain and the fermentation conditions. The following tables summarize reported production titers.

Table 1: this compound Production in Different Actinosynnema pretiosum Strains and Conditions

StrainGenetic Modification / ConditionThis compound Titer (mg/L)Reference
A. pretiosum Wild TypeStandard Fermentation~85[8]
A. pretiosum MN-methyl-N'-nitro-N-nitrosoguanidine mutation~255 (3-fold increase)[9]
A. pretiosum M-asmUdpg:asm13-17Overexpression of asmUdpg and asm13-17 in mutant M582.7[9]
A. pretiosum Oasm13-17:asmUdpgOverexpression of asm13-17 and asmUdpg680.5[10]
A. pretiosum Oasm13-17:asmUdpgFed-batch fermentation with fructose and isobutanol757.7[10]
A. pretiosum WXR-30Overexpression of FtsZ327.37[11]
A. pretiosum WXR-30Supplemented with yeast extract371.16[11]
A. pretiosum ATCC 31565Inactivation of asm25>2-fold increase[12]
A. pretiosum ATCC 31565 Δasm25Addition of 40 mM isobutanol2.92[12]
A. pretiosum L40 BDP-jkKnock-in of j23119p-kasOp bidirectional promoter~365 (50% increase)[13]
A. pretiosumAddition of 0.52% soybean oil106.04[14]
A. pretiosumEconomical fermentation medium141[15]

Table 2: Mutasynthesis of Ansamitocin Analogs using an AHBA-blocked Mutant (ISOM-5973)

Fed AHBA AnalogGenerated Ansamitocin AnalogTiter (mg/L)Reference
3-amino-5-hydroxybenzoic acid (AHBA)This compound~150[16]
C20-Br AHBA analogC20-Br ansamitocin analog (12c)1.3 - 1.6[16]

Experimental Protocols

Fermentation of Actinosynnema pretiosum for this compound Production

This protocol is a generalized procedure based on methodologies reported in the literature.[12][15]

  • Seed Culture:

    • Inoculate a single colony of A. pretiosum into 50 mL of seed culture medium (e.g., yeast extract 4 g/L, maltose 10 g/L, dextrose 4 g/L, NaCl 1.5 g/L) in a 250 mL flask.

    • Incubate at 28°C with shaking at 220 rpm for 48-60 hours.

  • Production Culture:

    • Transfer the seed culture (e.g., 10 mL) into 200 mL of fermentation medium (e.g., yeast extract 4 g/L, maltose 10 g/L, soluble starch 4 g/L, NaCl 1.5 g/L) in a 500 mL flask.

    • Incubate at 28°C with shaking at 220 rpm for up to 9 days.

    • Samples can be withdrawn periodically for analysis of cell growth and this compound concentration.

Extraction and Purification of this compound

The following is a general workflow for the extraction and purification of this compound from fermentation broth.[10][17]

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium and supernatant.

    • Extract the supernatant and/or the mycelium with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Purification:

    • The crude extract can be subjected to various chromatographic techniques for purification.

    • Column Chromatography: Utilize stationary phases like silica gel or neutral alumina with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • High-Performance Counter-Current Chromatography (HPCCC): A two-phase solvent system such as hexane-ethyl acetate-methanol-water can be employed for efficient separation.[1]

    • Crystallization: The purified this compound can be further purified by crystallization from an appropriate solvent system.

Quantitative Analysis of this compound by HPLC

A standard method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC).[18]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Detection: UV detection at a wavelength of 254 nm.

  • Quantification: Generate a standard curve using a certified reference standard of this compound.

Gene Inactivation in Actinosynnema pretiosum using CRISPR-Cas9

This protocol provides a general outline for gene inactivation based on CRISPR-Cas9 technology.[12][13]

  • Construction of the Knockout Plasmid:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., asm25).

    • Clone the sgRNA sequence into a suitable CRISPR-Cas9 vector for Actinomycetes (e.g., pCRISPR–Cas9apre).

    • Amplify the left and right homology arms (typically 1-1.5 kb) flanking the target gene from the genomic DNA of A. pretiosum.

    • Clone the homology arms into the CRISPR-Cas9 vector containing the sgRNA.

  • Conjugation:

    • Introduce the final knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and A. pretiosum.

    • Select for exconjugants on a suitable selective medium containing an appropriate antibiotic.

  • Screening and Verification:

    • Screen the exconjugants for the desired double-crossover event by PCR using primers flanking the target gene.

    • Confirm the gene deletion by DNA sequencing.

Gene_Inactivation_Workflow Design Design sgRNA & Homology Arms Plasmid_Construction Construct CRISPR-Cas9 Knockout Plasmid Design->Plasmid_Construction Ecoli_Transformation Transform into E. coli Donor Strain Plasmid_Construction->Ecoli_Transformation Conjugation Intergeneric Conjugation with A. pretiosum Ecoli_Transformation->Conjugation Selection Select for Exconjugants Conjugation->Selection Screening Screen for Double Crossover (PCR & Sequencing) Selection->Screening Mutant Verified Gene-Inactivated Mutant Screening->Mutant

Figure 3: General workflow for CRISPR-Cas9 mediated gene inactivation in A. pretiosum.
Heterologous Expression of the asm Gene Cluster

Heterologous expression of the ansamitocin gene cluster in a more genetically tractable host, such as certain Streptomyces species, can facilitate the study of the biosynthetic pathway and the production of novel analogs.[15]

  • Cloning the Gene Cluster:

    • Construct a genomic library (e.g., using a PAC or BAC vector) of A. pretiosum.

    • Screen the library using probes specific to key asm genes (e.g., AHBA synthase) to identify clones containing the entire gene cluster.

  • Vector Construction and Host Transformation:

    • Subclone the entire asm gene cluster into a suitable integrative expression vector for Streptomyces.

    • Introduce the expression vector into a suitable heterologous host strain (e.g., Streptomyces coelicolor, Streptomyces lividans, or Streptomyces avermitilis) via protoplast transformation or conjugation.

  • Expression and Analysis:

    • Cultivate the heterologous host under appropriate fermentation conditions.

    • Analyze the culture broth and mycelial extracts for the production of this compound or its intermediates using HPLC or LC-MS.

Conclusion

3-amino-5-hydroxybenzoic acid is the indispensable starter unit for the biosynthesis of the potent antitumor agent this compound. A comprehensive understanding of the aminoshikimate pathway leading to AHBA and its subsequent incorporation into the ansamitocin backbone is fundamental for the rational improvement of this compound production. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development. Future efforts in this area will likely focus on the detailed characterization of the AHBA biosynthetic enzymes, the optimization of fermentation processes through targeted genetic modifications, and the exploration of mutasynthesis to generate novel and more potent ansamitocin analogs for therapeutic applications.

References

Ansamitocin P-3 as a Precursor for Maytansinoid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid produced by the actinomycete Actinosynnema pretiosum, is a potent microtubule-targeting agent with significant antitumor activity.[1][2] Its complex structure has made it a valuable precursor for the semi-synthesis of various maytansinoid analogs, most notably DM1 (Mertansine) and DM4 (Ravtansine), which are utilized as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][4] ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2][5]

This technical guide provides a comprehensive overview of the use of this compound as a starting material for the synthesis of maytansinoids. It includes detailed experimental protocols for the key chemical transformations, quantitative data on reaction yields, and visualizations of the biosynthetic and signaling pathways involved.

Quantitative Data on Maytansinoid Synthesis

The efficient conversion of this compound to maytansinoid analogs is critical for the development of ADCs. The following tables summarize the yields reported for the key synthetic steps.

Table 1: Yield of Maytansinol from this compound Reduction

Reducing AgentSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference(s)
Lithium trimethoxyaluminum hydrideTetrahydrofuran-30 to -40Not SpecifiedGood[6]
LiAl(t-Bu)₃HTetrahydrofuran-10 to 102 to 587[7]
Sodium borohydrideMethanolRoom Temperature4Not Quantified[8]

Table 2: Yield of DM1 from Maytansinol Esterification

Acylating AgentCoupling ReagentsSolventYield (%)Reference(s)
N-methyl-N-(3-methyldithiopropanoyl)-L-alanineDicyclohexylcarbodiimide (DCC), Zinc chloride (ZnCl₂)DichloromethaneNot Specified[6]
(S)-3,4-dimethyloxazolidine-2,5-dione (NCA) & Compound COOH(CH₂)₂SSRN,N-diisopropylethylamine (DIPEA), TFMS zincTetrahydrofuran, DMFUp to 91 (overall from AP-3)[7]
N 2'-deacetyl-N 2'- (3-methyldithio-1-oxopropyl)- maytansine reduction with DTTEthyl acetate, Methanol, Phosphate buffer76[9]

Experimental Protocols

Reductive Cleavage of this compound to Maytansinol

This procedure describes the deacylation of this compound at the C-3 position to yield maytansinol.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(t-Bu)₃H) in THF (1 M solution)

  • Deionized water

  • Ethyl acetate

  • 1% Formic acid in ethyl acetate

  • Silica gel for column chromatography

  • Ethanol

  • Methylene chloride

Procedure:

  • In a reaction flask equipped with a thermometer and a dropping funnel, dissolve 100g of this compound in 500ml of anhydrous THF.[7]

  • Under a nitrogen atmosphere, cool the solution to a temperature between -10°C and 10°C.[7]

  • Slowly add the 1 M solution of LiAl(t-Bu)₃H in THF dropwise, maintaining the reaction temperature between -10°C and 10°C.[7]

  • After the addition is complete, stir the reaction mixture for 2 to 5 hours at the same temperature.[7]

  • Cool the reaction mixture to 0°C to 4°C and slowly add 150ml of deionized water to quench the reaction.[7]

  • Stir the mixture for 30 minutes at a temperature between -10°C and 10°C.[7]

  • Add 200ml of ethyl acetate containing 1% formic acid.[7]

  • Filter the mixture to remove the white precipitate.[7]

  • Concentrate the filtrate under reduced pressure to obtain a white solid foam.[7]

  • Purify the crude maytansinol by column chromatography on silica gel, eluting with a gradient of 1% to 4% ethanol in methylene chloride to yield pure maytansinol (approximately 66g, 87% yield).[7]

Esterification of Maytansinol to Synthesize DM1

This protocol details the esterification of maytansinol with a thiol-containing side chain to produce DM1.

Materials:

  • Maytansinol

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (S)-3,4-dimethyloxazolidine-2,5-dione (NCA)

  • Trifluoromethanesulfonic acid zinc salt (TFMS zinc)

  • Compound COOH(CH₂)₂SSR (where R is a protecting group)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • Methanol

  • Potassium phosphate buffer (0.05 M, pH 7.5) containing 2 mM EDTA

  • Potassium phosphate buffer (0.2 M, pH 6.0) containing 2 mM EDTA

  • Brine

  • Sodium sulfate

  • Preparative HPLC system

Procedure:

  • Dissolve 120g of maytansinol in 120ml of anhydrous THF and 6ml of anhydrous DMF.[7]

  • Add 22ml of N,N-diisopropylethylamine (DIPEA), 14g of (S)-3,4-dimethyloxazolidine-2,5-dione (NCA), and 200g of TFMS zinc.[7] The reaction is then carried out with a protected thiol-containing carboxylic acid.

  • Alternatively, for the final deprotection step to yield the free thiol of DM1, a procedure using a disulfide-containing precursor can be employed. A solution of N 2'-deacetyl-N 2'- (3-methyldithio-1-oxopropyl)-maytansine (1.95 g, 2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) is stirred at room temperature under an argon atmosphere.[9]

  • Treat the solution with a solution of dithiothreitol (0.95 g, 6.2 mmol) in 140 mL of 0.05 M potassium phosphate buffer (pH 7.5) containing 2 mM EDTA.[9]

  • Monitor the reaction progress by HPLC until completion (approximately 3 hours).[9]

  • Add 250 mL of 0.2 M potassium phosphate buffer (pH 6.0) containing 2 mM EDTA to the reaction mixture.[9]

  • Extract the product with ethyl acetate (3 x 600 mL).[9]

  • Combine the organic layers, wash with brine (100 mL), and dry over sodium sulfate.[9]

  • Evaporate the solvent to obtain the crude thiol-containing maytansinoid (DM1).[9]

  • Purify the crude product by preparative HPLC to yield pure DM1 as a white solid (76% yield).[9]

Visualizations

Biosynthesis and Chemical Synthesis Workflow

The following diagram illustrates the overall workflow from the microbial fermentation of Actinosynnema pretiosum to produce this compound, followed by the key chemical steps to synthesize maytansinol and subsequently DM1.

G cluster_biosynthesis Biosynthesis cluster_synthesis Chemical Synthesis Actinosynnema_pretiosum Actinosynnema pretiosum Fermentation Ansamitocin_P3 This compound Actinosynnema_pretiosum->Ansamitocin_P3 Produces Maytansinol Maytansinol Ansamitocin_P3->Maytansinol Reductive Cleavage (e.g., LiAl(t-Bu)₃H) DM1 DM1 (Mertansine) Maytansinol->DM1 Esterification with Thiol-containing Side Chain ADC_Payload Antibody-Drug Conjugate Payload DM1->ADC_Payload Used as

Caption: Workflow from this compound to DM1.

Mechanism of Action: Tubulin Polymerization Inhibition

Maytansinoids exert their cytotoxic effects primarily by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

G Maytansinoid Maytansinoid (e.g., DM1) Tubulin_Dimers α/β-Tubulin Dimers Maytansinoid->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Prevents Cell_Cycle_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by maytansinoids.

Signaling Pathway: Maytansinoid-Induced Apoptosis

The mitotic arrest triggered by maytansinoids ultimately leads to programmed cell death (apoptosis) through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.

G cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Maytansinoid Maytansinoid Tubulin_Inhibition Tubulin Polymerization Inhibition Maytansinoid->Tubulin_Inhibition Mitotic_Arrest Mitotic Arrest Tubulin_Inhibition->Mitotic_Arrest Bcl2_Family Bcl-2 Family Regulation Mitotic_Arrest->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Maytansinoid-induced intrinsic apoptosis pathway.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Ansamitocin P-3 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including quantitative efficacy data, detailed experimental protocols for assessing its activity, and visualizations of its molecular pathway and experimental workflows.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity at picomolar to nanomolar concentrations across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its efficacy.

Cell LineCancer TypeIC50 ValueReference
MCF-7 Breast Adenocarcinoma20 ± 3 pM[1][2][3][4]
HeLa Cervical Carcinoma50 ± 0.5 pM[1][2][3][4]
EMT-6/AR1 Mouse Mammary Tumor (Multi-drug resistant)140 ± 17 pM[1][2][3][4]
MDA-MB-231 Breast Adenocarcinoma150 ± 1.1 pM[1][2][3][4]
A-549 Lung Carcinoma0.4 nM (400 pM)[5]
HT-29 Colon Adenocarcinoma0.4 nM (400 pM)[5]
U937 Histiocytic Lymphoma0.18 nM (180 pM)[6]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by directly interacting with tubulin, a fundamental component of the cellular cytoskeleton.[7]

  • Tubulin Binding: this compound binds to tubulin, likely at or near the vinblastine binding site, with a high affinity (dissociation constant Kd of approximately 1.3 ± 0.7 µM).[1][2][3] This binding interferes with the assembly of microtubules.

  • Microtubule Depolymerization: The binding action of this compound leads to the depolymerization of both interphase and mitotic microtubules, disrupting the formation of the mitotic spindle.[1][3][4]

  • Mitotic Arrest: The disruption of the mitotic spindle activates spindle assembly checkpoint (SAC) proteins, such as Mad2 and BubR1.[1][2][3] This activation prevents the cell from proceeding to anaphase, causing a cell cycle arrest in the G2/M phase.[4][8]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the p53 tumor suppressor protein, which in turn upregulates its downstream partner, p21, leading to programmed cell death.[1][2][9]

Signaling Pathway Visualization

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Signaling Cascade AP3 This compound Tubulin Tubulin Dimers AP3->Tubulin Binds to Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Disrupts Mitotic Spindle SAC Activation of Mad2 & BubR1 (Spindle Assembly Checkpoint) MitoticArrest->SAC Apoptosis Apoptosis p53 p53 Activation SAC->p53 p21 p21 Accumulation p53->p21 p21->Apoptosis Induces Cell Death

This compound induced apoptotic signaling pathway.

Experimental Protocols

Assessing the in vitro cytotoxicity of this compound requires precise and reproducible methodologies. The following sections detail common colorimetric assays used for this purpose.

Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cell density based on the measurement of cellular protein content.[1]

A. Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510 nm)

B. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 to 72 hours).[5]

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

A. Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)[11]

  • Microplate reader (absorbance at 570-590 nm)

B. Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).[12]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Final Incubation: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]

  • Data Acquisition: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[10]

  • Analysis: Determine IC50 values as described for the SRB assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[14]

A. Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

B. Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the SRB protocol. Set up additional control wells: (a) untreated cells for spontaneous LDH release, and (b) untreated cells for maximum LDH release.

  • Incubation: Incubate for the desired duration.

  • Maximum Release Control: Approximately 45 minutes before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the "maximum release" control wells.[15]

  • Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[15]

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[15]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[15]

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[15]

  • Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

General Experimental Workflow

The workflow for assessing in vitro cytotoxicity is highly standardized, ensuring reproducibility and comparability of data across different experiments and compounds.

Cytotoxicity Assay Workflow Visualization

G start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate (24h) for Cell Adherence seed->incubate1 treat 3. Prepare Serial Dilutions & Treat Cells incubate1->treat incubate2 4. Incubate (24-72h) with this compound treat->incubate2 reagent 5. Add Assay Reagent (e.g., SRB, MTT, LDH Substrate) incubate2->reagent incubate3 6. Incubate for Reaction (Time Varies by Assay) reagent->incubate3 read 7. Read Absorbance (Microplate Reader) incubate3->read analyze 8. Analyze Data (Calculate % Viability & IC50) read->analyze end End analyze->end

Generalized workflow for an in vitro cytotoxicity assay.

References

Ansamitocin P-3 Induced Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ansamitocin P-3, a potent maytansinoid anti-tumor agent, has garnered significant interest in oncology, particularly as the cytotoxic payload in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (T-DM1).[1][2] Its efficacy stems from its ability to induce apoptosis in cancer cells at picomolar concentrations.[3][4] This technical guide provides an in-depth exploration of the molecular pathways activated by this compound, offering researchers and drug development professionals a comprehensive overview of its mechanism of action.

Core Mechanism: Microtubule Disruption and Mitotic Arrest

The primary mechanism of this compound is the disruption of microtubule dynamics.[3][5] It binds directly to tubulin, the fundamental protein subunit of microtubules, with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[1][3][6] This binding, which is thought to partially overlap with the vinblastine binding site, inhibits microtubule assembly and leads to their depolymerization.[3][4][7][8] The resulting disruption of both interphase and mitotic microtubules perturbs critical cellular processes, most notably chromosome segregation during mitosis.[3][4]

This interference triggers the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism. This compound treatment leads to the activation and accumulation of key checkpoint proteins, Mad2 and BubR1, at the kinetochores.[3][6] The activation of the SAC halts the cell cycle in the G2/M phase, an effect known as mitotic arrest, preventing the cell from proceeding to anaphase until proper microtubule-kinetochore attachments are formed.[3][9]

The p53-Mediated Apoptotic Signaling Cascade

Prolonged mitotic arrest induced by this compound ultimately channels the tumor cell towards a p53-mediated apoptotic pathway.[3][4][6] This terminal phase is characterized by a series of well-defined molecular events:

  • Increased p53 Expression : Following mitotic arrest, there is a marked increase in the expression level of the tumor suppressor protein p53.[3]

  • Nuclear Accumulation of p53 and p21 : Both p53 and its downstream effector, p21, accumulate in the nucleus, where they orchestrate the apoptotic response.[3][6]

  • Execution of Apoptosis : The signaling cascade culminates in apoptosis, which is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for executioner caspases and a hallmark of apoptosis.[3]

The complete signaling pathway from microtubule binding to apoptosis is visualized below.

G AP3 This compound Tubulin Tubulin AP3->Tubulin Binds (Kd = 1.3 µM) Microtubules Microtubules Tubulin->Microtubules Depolymerization SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC Disruption activates Mad2_BubR1 Mad2 / BubR1 SAC->Mad2_BubR1 Recruits & Activates Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mad2_BubR1->Mitotic_Arrest Induces p53 p53 p21 p21 p53->p21 Activates Nuclear Accumulation Apoptosis Apoptosis p53->Apoptosis p21->Apoptosis Promotes PARP PARP cPARP Cleaved PARP PARP->cPARP Mitotic_Arrest->p53 Apoptosis->PARP

This compound induced p53-mediated apoptosis pathway.

Quantitative Data Summary

The potent cytotoxic effects of this compound have been quantified across various cancer cell lines and biochemical assays.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeHalf-Maximal Inhibitory Concentration (IC50)
MCF-7Breast Adenocarcinoma20 ± 3 pM[3][4][7]
HeLaCervical Adenocarcinoma50 ± 0.5 pM[3][4][7]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17 pM[3][4][7]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1 pM[3][4][7]
U937Histiocytic Lymphoma180 pM[9]

Table 2: Key Mechanistic Quantitative Data

ParameterDescriptionValue / ObservationCell Line
Tubulin Binding Dissociation constant (Kd) of this compound to purified tubulin.1.3 ± 0.7 µM[1][3][6]N/A
Cell Cycle Arrest Percentage of cells in G2/M phase after 24h treatment.Control: 26%50 pM AP-3: 50%100 pM AP-3: 70%[9]MCF-7
Apoptosis Induction Percentage of dead cells after treatment.Control: 3%50 pM AP-3: 50%[3]MCF-7

Experimental Protocols & Workflows

The following section details the methodologies for key experiments used to elucidate the apoptotic pathway of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effect of this compound by measuring cell density based on the staining of total cellular protein.

Methodology:

  • Cell Seeding : Seed tumor cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.[8]

  • Drug Treatment : Treat the cells with a range of this compound concentrations (e.g., 1 pM to 1000 pM) for a specified period (e.g., 24-48 hours).[8]

  • Cell Fixation : Gently fix the cells with a solution like 10% trichloroacetic acid (TCA).

  • Staining : Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution.

  • Washing : Remove unbound dye by washing with 1% acetic acid.

  • Solubilization : Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Measurement : Read the absorbance of the solubilized dye on a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of living cells.

G A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate for 24-48 hours B->C D 4. Fix cells with TCA C->D E 5. Stain with SRB dye D->E F 6. Wash to remove unbound dye E->F G 7. Solubilize bound dye F->G H 8. Measure absorbance to determine cell viability G->H

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3]

Methodology:

  • Cell Culture & Treatment : Culture cells (e.g., 1-5 x 105 cells) and treat with desired concentrations of this compound for a set time (e.g., 24 hours).[3][10]

  • Cell Collection : Harvest the cells, including any floating cells from the supernatant, by centrifugation.[10]

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer.[10]

  • Staining : Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).[3][10]

  • Incubation : Incubate the cells at room temperature in the dark for 5-15 minutes.[10]

  • Analysis : Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence signals.[3]

G A 1. Treat cells with This compound B 2. Harvest cells by centrifugation A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify live, apoptotic, and necrotic populations F->G

Workflow for Annexin V & PI apoptosis assay.
Western Blot Analysis

Western blotting is used to detect and quantify specific proteins, providing evidence for pathway activation (e.g., p53 expression) or apoptotic events (e.g., PARP cleavage).[3]

Methodology:

  • Cell Lysis : Treat cells with this compound, then lyse them to release cellular proteins.

  • Protein Quantification : Determine the total protein concentration in each lysate using an assay like the BCA assay to ensure equal loading.

  • SDS-PAGE : Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-PARP, anti-phospho-BubR1).[3]

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on X-ray film or with a digital imager. A loading control (e.g., β-actin) is used to confirm equal protein loading across lanes.[3]

G A 1. Prepare protein lysates from treated and control cells B 2. Separate proteins by size via SDS-PAGE A->B C 3. Transfer proteins to a membrane B->C D 4. Block non-specific sites C->D E 5. Incubate with primary antibody (e.g., anti-p53) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Add chemiluminescent substrate F->G H 8. Detect protein bands via imaging G->H

Workflow for Western Blot analysis.

References

Methodological & Application

Production of the Potent Antitumor Agent Ansamitocin P-3: A Lab-Scale Fermentation Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Ansamitocin P-3 (AP-3) , a maytansinoid produced by the actinomycete Actinosynnema pretiosum, is a powerful antitumor agent. Its significant cytotoxicity makes it a crucial component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document provides a detailed protocol for the lab-scale fermentation of this compound, intended for researchers, scientists, and professionals in drug development. The following sections outline the necessary media, culture conditions, and downstream processing steps to achieve optimal production of this high-value pharmaceutical intermediate.

I. Overview of the Fermentation Process

The production of this compound involves a multi-stage fermentation process, beginning with the revival and propagation of the Actinosynnema pretiosum culture, followed by a seed culture stage to generate sufficient biomass, and culminating in the main production fermentation. Subsequent extraction and purification steps are then required to isolate the final product.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain A. pretiosum Strain Revival (YMG Agar Plate) Seed1 Primary Seed Culture (S1) (24h, 30°C, 220 rpm) Strain->Seed1 Inoculation Seed2 Secondary Seed Culture (S2) (24h, 30°C, 220 rpm) Seed1->Seed2 3.3% (v/v) Transfer Production Production Fermentation (10 days, 25°C, 220 rpm) Seed2->Production 10% (v/v) Transfer Harvest Harvest Culture Broth Production->Harvest End of Fermentation Extraction Methanol Extraction Harvest->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Analysis HPLC Analysis Centrifugation->Analysis

Caption: Experimental workflow for lab-scale this compound production.

II. Materials and Media Composition

Successful fermentation of Actinosynnema pretiosum for this compound production is highly dependent on the composition of the culture media. The following tables provide recipes for the required media at different stages of the process.

Table 1: Media for Strain Revival and Seed Cultures

ComponentYMG Agar (g/L)S1 Seed Medium (g/L)S2 Seed Medium (g/L)
Yeast Extract4.05.08.0
Malt Extract10.0--
Glucose4.0--
Tryptone Soya Broth-30.030.0
Sucrose-103.0103.0
Isobutanol--0.5 (mL/L)
Isopropanol--0.5 (mL/L)
Agar15.0--
pH 7.2 - 7.47.57.5

Table 2: Optimized Production Fermentation Medium

ComponentConcentration (g/L unless specified)
Yeast Extract24.0
Malt Extract10.0
Sucrose103.0
Isopropanol12.0 mL/L
Isobutanol5.0 mL/L
MgCl₂2.0 mM
L-valine40.0 mM
pH 7.5

III. Experimental Protocols

This section details the step-by-step procedures for the lab-scale production of this compound.

A. Strain Revival and Inoculum Preparation
  • Strain Revival : Revive a cryopreserved culture of Actinosynnema pretiosum by streaking it onto a YMG agar plate. Incubate the plate at 30°C for 48 hours, or until sufficient growth is observed[1].

  • Primary Seed Culture (S1) : Inoculate a single colony from the YMG plate into a 250 mL flask containing 50 mL of S1 seed medium. Incubate at 30°C with agitation at 220 rpm for 24 hours[1].

  • Secondary Seed Culture (S2) : Transfer the S1 culture to the S2 seed medium at a 3.3% (v/v) inoculation ratio. For example, add 3.3 mL of S1 culture to 100 mL of S2 medium. Incubate under the same conditions (30°C, 220 rpm) for another 24 hours[1].

B. Production Fermentation
  • Inoculation : Inoculate the production fermentation medium with the S2 seed culture at a 10% (v/v) ratio. For instance, add 50 mL of S2 culture to 500 mL of production medium in a 2 L baffled flask[1].

  • Incubation : Cultivate the production culture at 25°C with agitation at 220 rpm for a period of 10 days[1].

  • Sampling : Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (Dry Cell Weight, DCW) and this compound concentration.

IV. Production Enhancement Strategies

Several strategies have been identified to enhance the yield of this compound. These often involve the supplementation of the fermentation medium with specific precursors or the optimization of culture conditions.

Enhancement_Strategies cluster_precursors Precursor & Nutrient Supplementation AP3 This compound Production Isobutanol Isobutanol Isobutanol->AP3 Increases Precursor Pool Valine L-valine Valine->AP3 Precursor for Isobutyryl-CoA Fructose Fructose Fructose->AP3 Optimal Carbon Source SoybeanOil Soybean Oil SoybeanOil->AP3 Oxygen Vector Mg Mg²⁺ Ions Mg->AP3 Enhances Enzyme Activity

Caption: Key strategies for enhancing this compound production.

  • Precursor Feeding : The addition of isobutanol and L-valine provides the necessary precursors for the isobutyryl side chain of this compound, which can significantly boost production[2].

  • Carbon Source Selection : Fructose has been identified as a highly effective carbon source for this compound production, showing a four-fold increase in yield compared to glucose in some studies[3].

  • Divalent Metal Ion Supplementation : The addition of magnesium ions (Mg²⁺) has been shown to enhance the activities of key enzymes in the biosynthetic pathway, leading to a 3-fold increase in production titers[4][5].

  • Oxygen Vectors : The use of soybean oil as an oxygen vector can improve dissolved oxygen levels in the culture, which is beneficial for the aerobic metabolism of A. pretiosum and the synthesis of secondary metabolites, resulting in up to a 49.48% increase in yield[6][7].

Table 3: Summary of Production Enhancement Strategies and Reported Yields

StrategySupplement/ConditionReported Yield (mg/L)Fold Increase (Approx.)Reference
Divalent Metal Ion AdditionOptimal Mg²⁺853.0[4]
Pathway Engineering & Fed-BatchFructose & Isobutanol Feeding757.7-[8]
Economical Medium OptimizationCane Molasses, Glycerol, Soybean Powder111.9-[9]
Carbon Source OptimizationFructose as sole carbon source~1444.0 (vs. Glucose)[3][7]
Efflux EngineeringOverexpression of efflux genesup to 330.6~1.25[10]
Oxygen Vector0.52% Soybean Oil (at 50h)106.041.5[6][7]
Precursor FeedingOptimal Isobutanol-4.0[2]
Optimized Fermentation MediumSee Table 2--[1]

V. Downstream Processing: Extraction and Analysis

A. Extraction Protocol
  • Solvent Addition : At the end of the fermentation, add two volumes of methanol to the culture broth[1].

  • Sonication : Sonicate the mixture for 30 minutes to lyse the cells and facilitate the extraction of intracellular this compound[1].

  • Centrifugation and Filtration : Centrifuge the mixture to pellet cell debris and other solids. Collect the supernatant and filter it through a 0.22-μm filter to remove any remaining particulate matter[1].

B. HPLC Analysis

The concentration of this compound in the extracted sample can be quantified using High-Performance Liquid Chromatography (HPLC).

  • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm)[9].

  • Mobile Phase : Isocratic elution with 70% methanol in water[7].

  • Flow Rate : 0.8 mL/min[7].

  • Detection : UV detector at 254 nm[7].

  • Quantification : The concentration of this compound is determined by comparing the peak area from the sample to a standard curve of known concentrations.

VI. Conclusion

This protocol provides a comprehensive framework for the lab-scale production of this compound. By carefully controlling the media composition, culture conditions, and implementing strategies for yield enhancement, researchers can achieve significant production of this valuable antitumor agent. The methodologies outlined herein are based on established scientific literature and provide a solid foundation for further optimization and scale-up studies.

References

Application Notes and Protocols for the Purification of Ansamitocin P-3 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ansamitocin P-3, a potent anti-tumor agent, from the fermentation broth of Actinosynnema pretiosum. The protocols focus on chromatographic techniques, offering step-by-step guidance for laboratory-scale purification.

Introduction

This compound is a maytansinoid that exhibits significant cytotoxic activity, making it a valuable compound in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1] Produced through fermentation by microorganisms such as Actinosynnema pretiosum, the initial fermentation broth contains a complex mixture of metabolites, necessitating a robust purification strategy to isolate this compound with high purity.[1][2] This document outlines a general purification workflow and provides detailed protocols for various chromatographic methods.

Overall Purification Workflow

The purification of this compound from fermentation broth typically involves a multi-step process to remove cells, media components, and other related ansamitocins. The general workflow is as follows:

Purification_Workflow Fermentation Fermentation of Actinosynnema pretiosum Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification Concentration->Chromatography Crystallization Crystallization (Optional Polishing Step) Chromatography->Crystallization Final_Product High-Purity This compound Crystallization->Final_Product

Caption: Overall workflow for this compound purification.

Experimental Protocols

This section details the experimental procedures for the key steps in the purification of this compound.

Step 1: Crude Extraction from Fermentation Broth

The initial step involves extracting the ansamitocins from the fermentation broth using a water-immiscible organic solvent.

Protocol:

  • Adjust the pH of the fermentation broth to 4.5 using a 3M sulfuric acid solution.

  • Add a filter aid, such as perlite, to the broth.

  • Extract the ansamitocins with an equal volume of an organic solvent like ethyl acetate or toluene.

  • Separate the organic phase from the aqueous phase.

  • Repeat the extraction of the aqueous phase to maximize recovery.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

Step 2: Chromatographic Purification

The crude extract is then subjected to one or more chromatographic steps to isolate this compound from other ansamitocins and impurities. Below are protocols for three different chromatographic techniques.

HPCCC is an effective method for the preparative isolation of this compound.[3]

HPCCC_Workflow Preparation Prepare Two-Phase Solvent System Equilibration Equilibrate HPCCC Apparatus Preparation->Equilibration Injection Inject Crude Sample Equilibration->Injection Separation Perform Separation Injection->Separation Collection Collect Fractions Separation->Collection Analysis Analyze Fractions by HPLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Final_Product Obtain Purified This compound Evaporation->Final_Product

Caption: Workflow for HPCCC purification of this compound.

Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of hexane-ethyl acetate-methanol-water in a 0.6:1:0.6:1 (v/v/v/v) ratio.[3] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Apparatus Equilibration:

    • Fill the entire column with the stationary phase (the upper phase).

    • Pump the mobile phase (the lower phase) into the column at a suitable flow rate until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Dissolve the crude extract in a small volume of the mobile phase and inject it into the column.

  • Separation: Continue pumping the mobile phase at the same flow rate.

  • Fraction Collection: Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).

  • Pooling and Evaporation: Combine the fractions containing high-purity this compound and evaporate the solvent to obtain the purified product.

Quantitative Data for HPCCC Purification [3]

ParameterValue
Starting Material160 mg of crude extract
Solvent SystemHexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v)
Yield of this compound28.8 mg
Purity of this compound98.4%
Separation Time< 80 minutes

Silica gel column chromatography is a widely used method for the purification of ansamitocins.[1]

Silica_Gel_Workflow Packing Pack Silica Gel Column Equilibration Equilibrate Column Packing->Equilibration Loading Load Crude Extract Equilibration->Loading Elution Elute with Toluene- Methanol Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC/HPLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Final_Product Obtain Purified This compound Evaporation->Final_Product

Caption: Workflow for silica gel chromatography of this compound.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in toluene and pack it into a glass column.

  • Equilibration: Equilibrate the packed column by washing it with several column volumes of toluene.

  • Sample Loading: Dissolve the crude extract in a minimal amount of toluene or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution:

    • Isocratic Elution: Elute the column with a mixture of toluene and methanol, preferably 4% methanol in toluene.[2]

    • Gradient Elution: Alternatively, start with 100% toluene and gradually increase the methanol concentration up to 15%. A preferred gradient is within the range of 2-6% methanol.[2]

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin-Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.

Quantitative Data for Silica Gel Chromatography

ParameterValue
Stationary PhaseSilica Gel
Mobile PhaseToluene-Methanol
ElutionIsocratic (4% Methanol) or Gradient (1-15% Methanol)[2]
Recovery from Eluate2.67 g of this compound was recovered from bulked fractions.[2]

Alumina can also be used as a stationary phase for the purification of ansamitocins, though specific protocols are less commonly detailed in the literature.[1] Neutral alumina is generally suitable for the separation of esters and lactones.

Protocol:

  • Column Packing: Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane) and pack it into a column.

  • Equilibration: Equilibrate the column with the initial mobile phase.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the column.

  • Elution: Elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound by TLC or HPLC.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent.

Step 3: Crystallization (Optional Final Purification)

For achieving very high purity, a final crystallization step can be performed.

Protocol 1:

  • Dissolve the purified this compound in butanone.

  • Add isopropyl ether as an anti-solvent to induce crystallization.

  • Collect the crystals by filtration and dry them.

Protocol 2:

  • Dissolve the purified this compound in a small amount of a polar solvent like methanol, followed by the addition of ethyl acetate.

  • Add a larger volume of a non-polar co-solvent such as heptane.

  • Stir the solution, optionally with cooling, to induce crystallization.

  • Collect the crystals by filtration and dry.

Summary

The purification of this compound from fermentation broth is a critical process for its application in pharmaceutical development. The choice of chromatographic technique will depend on the scale of purification, available equipment, and desired purity. HPCCC offers a rapid and efficient method for obtaining high-purity this compound. Silica gel chromatography provides a robust and scalable alternative. Alumina chromatography can also be considered. A final crystallization step can further enhance the purity of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the purification of this important anti-tumor compound.

References

Application Notes and Protocols for the Quantification of Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Ansamitocin P-3, a potent antitumor agent, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

HPLC Method for Quantification of this compound

This section outlines two distinct HPLC methods for the quantification of this compound, suitable for analysis of fermentation broths and purified samples.

Method 1: Isocratic Methanol Elution

This method is a straightforward approach for the routine analysis of this compound.

Experimental Protocol:

  • Sample Preparation (from Fermentation Broth):

    • Centrifuge the fermentation culture at 12,000 rpm for 5 minutes.

    • Extract 1 mL of the supernatant with an equal volume of methanol.

    • Vortex the mixture vigorously and centrifuge again to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 system or equivalent.

    • Column: Shim-pack GIST C18 (250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: 70% Methanol in water.[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection: PDA detector at 254 nm.[1]

    • Injection Volume: 20 µL.

Workflow Diagram:

HPLC_Method1_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Centrifuge Fermentation Broth sp2 Extract Supernatant with Methanol sp1->sp2 sp3 Vortex and Centrifuge sp2->sp3 sp4 Filter Supernatant (0.22 µm) sp3->sp4 ha1 Inject 20 µL into HPLC sp4->ha1 ha2 Isocratic Elution (70% Methanol) ha1->ha2 ha3 UV Detection at 254 nm ha2->ha3 da1 Quantify this compound using Calibration Curve ha3->da1

Caption: Workflow for HPLC quantification of this compound using isocratic methanol elution.

Method 2: Isocratic Acetonitrile Elution with TFA

This alternative HPLC method utilizes a different mobile phase composition which may offer different selectivity.

Experimental Protocol:

  • Sample Preparation: Follow the same procedure as in Method 1.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18 Waters Q Spherisorb S5 ODS2 (4.6 x 250 mm) with a 10 mm guard column.[2]

    • Mobile Phase: 60% Acetonitrile (containing 0.05% trifluoroacetic acid) in water (containing 0.05% trifluoroacetic acid).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 252 nm and 205 nm.[2]

    • Injection Volume: 20 µL.[2]

Quantitative Data Summary for HPLC Methods:

ParameterMethod 1Method 2
Column Shim-pack GIST C18 (250 x 4.6 mm, 5 µm)C18 Waters Q Spherisorb S5 ODS2 (4.6 x 250 mm)
Mobile Phase 70% Methanol60% ACN / H2O (both with 0.05% TFA)
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 254 nm252 nm and 205 nm

LC-MS/MS Method for Quantification of this compound in Biological Matrices

This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices such as plasma, which is crucial for pharmacokinetic studies.

Experimental Protocol:

  • Sample Preparation (from Rat Plasma):

    • To 0.2 mL of rat plasma, add the internal standard (depsipeptide FK228).[3]

    • Extract this compound and the internal standard with ethyl acetate.[3]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Betabasic C8 (50 mm x 2.1 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with 70% acetonitrile / 0.9% formic acid.[3]

    • Flow Rate: A portion of the eluent (5%) is introduced into the API source.[3]

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).[3]

Workflow Diagram:

LCMSMS_Workflow cluster_sample_prep Sample Preparation (Plasma) cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Add Internal Standard to Plasma sp2 Liquid-Liquid Extraction (Ethyl Acetate) sp1->sp2 sp3 Evaporate and Reconstitute sp2->sp3 lca1 Inject into LC-MS/MS sp3->lca1 lca2 Chromatographic Separation (Betabasic C8) lca1->lca2 lca3 ESI+ and MRM Detection lca2->lca3 da1 Quantify using Internal Standard and Calibration Curve lca3->da1

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Quantitative Data Summary for LC-MS/MS Method:

ParameterValue
Precursor Ion (m/z) for this compound 635.2
Product Ion (m/z) for this compound 547.2
Precursor Ion (m/z) for Internal Standard (FK228) 541.5
Product Ion (m/z) for Internal Standard (FK228) 424.0
Linear Calibration Range 1-500 ng/mL in rat plasma.[3]
Within-day CVs (%) at 1, 10, and 200 ng/mL 12.9, 6.7, and 5.5.[3]
Between-day CVs (%) at 1, 10, and 200 ng/mL 10.4, 6.5, and 6.4.[3]

Signaling Pathway and Logical Relationships

The primary mechanism of action of this compound involves the inhibition of microtubule assembly, which is a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Ansamitocin_P3_MoA cluster_cellular_processes Cellular Processes AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Assembly AP3->Microtubules Inhibits Tubulin->Microtubules CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Is required for Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to CellCycle->Apoptosis Arrest leads to

Caption: Mechanism of action of this compound leading to apoptosis.

References

Application Notes and Protocols: Conjugating Ansamitocin P-3 to Monoclonal Antibodies for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-inhibiting agent belonging to the maytansinoid family of cytotoxic compounds.[1][2][3][4] Its high cytotoxicity makes it an attractive payload for the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent drugs to cancer cells while minimizing systemic toxicity.[5] This document provides a detailed protocol for the conjugation of this compound to monoclonal antibodies (mAbs) via lysine residues, a common and effective strategy for ADC development. The protocol described herein utilizes a two-step conjugation process involving the heterobifunctional linker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Mechanism of Action of this compound

This compound exerts its cytotoxic effect by disrupting microtubule dynamics within the cell. It binds to tubulin, the fundamental protein component of microtubules, and inhibits its polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the spindle checkpoint, and subsequent induction of apoptosis, often through the p53-mediated pathway.[1][2][3][4][7]

Experimental Workflow Overview

The overall workflow for the conjugation of this compound to a monoclonal antibody can be divided into four main stages:

  • Antibody Preparation: Ensuring the monoclonal antibody is in a suitable buffer for conjugation.

  • Antibody Modification: Activation of the antibody by introducing a maleimide-functionalized linker.

  • Conjugation: Reaction of the modified antibody with the this compound derivative.

  • Purification and Characterization: Isolation and analysis of the resulting ADC to ensure purity and determine key quality attributes.

G cluster_0 Experimental Workflow Antibody Preparation Antibody Preparation Antibody Modification Antibody Modification Antibody Preparation->Antibody Modification Buffer Exchange Conjugation Conjugation Antibody Modification->Conjugation Linker Activation Purification Purification Conjugation->Purification ADC Formation Characterization Characterization Purification->Characterization Impurity Removal

An overview of the this compound to monoclonal antibody conjugation workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation process. Note that optimal conditions may vary depending on the specific monoclonal antibody and linker-drug being used.

Table 1: Reaction Conditions for Antibody-Linker Conjugation

ParameterValueReference
Linker Sulfo-SMCCGeneric Protocol
Antibody Concentration 5 - 10 mg/mLGeneric Protocol
Linker:Antibody Molar Ratio 5:1 to 20:1Generic Protocol
Reaction Buffer Phosphate Buffered Saline (PBS), pH 7.2-7.5Generic Protocol
Reaction Time 30 - 60 minutesGeneric Protocol
Reaction Temperature Room Temperature (20-25°C)Generic Protocol

Table 2: Reaction Conditions for Drug-Linker-Antibody Conjugation

ParameterValueReference
Drug This compound derivative (e.g., DM1)Generic Protocol
Drug:Antibody Molar Ratio 3:1 to 10:1Generic Protocol
Reaction Buffer PBS with 5-10% organic co-solvent (e.g., DMSO)Generic Protocol
Reaction Time 1 - 4 hoursGeneric Protocol
Reaction Temperature Room Temperature (20-25°C)Generic Protocol

Table 3: Purification and Characterization Parameters

ParameterMethodTypical Value/RangeReference
Purification Method Hydrophobic Interaction Chromatography (HIC)---Generic Protocol
Mobile Phase A (HIC) 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0---Generic Protocol
Mobile Phase B (HIC) 25 mM Sodium Phosphate, pH 7.0 with 25% Isopropanol---Generic Protocol
Drug-to-Antibody Ratio (DAR) Determination UV-Vis Spectroscopy, LC-MS2 - 4Generic Protocol
Purity Analysis Size Exclusion Chromatography (SEC), SDS-PAGE>95% monomerGeneric Protocol
Yield Varies based on scale and optimization60-80% for SMCC-DM1Generic Protocol
Recovery from HIC Varies based on resin and conditions85%Generic Protocol

Experimental Protocols

Antibody Preparation
  • Objective: To prepare the monoclonal antibody in a buffer that is free of primary amines and at an appropriate concentration for conjugation.

  • Materials:

    • Monoclonal antibody (mAb)

    • Phosphate Buffered Saline (PBS), pH 7.2

    • Amicon Ultra centrifugal filter units (or similar)

  • Protocol:

    • If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.2.

    • Use an Amicon Ultra centrifugal filter unit with a molecular weight cutoff appropriate for the mAb (typically 30 or 50 kDa).

    • Add the mAb solution to the filter unit and add PBS to the recommended volume.

    • Centrifuge according to the manufacturer's instructions.

    • Discard the flow-through and repeat the wash step at least three times.

    • After the final wash, recover the concentrated mAb and determine its concentration using a spectrophotometer at 280 nm.

    • Adjust the final concentration to 5-10 mg/mL with PBS.

Antibody Modification with SMCC Linker
  • Objective: To activate the lysine residues on the mAb with the SMCC linker, introducing maleimide groups for subsequent drug conjugation.

  • Materials:

    • Prepared monoclonal antibody in PBS

    • Sulfo-SMCC (or SMCC)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Desalting column (e.g., Zeba Spin Desalting Column)

  • Protocol:

    • Prepare a fresh stock solution of Sulfo-SMCC in anhydrous DMSO (e.g., 10 mg/mL).

    • Add the desired molar excess of the Sulfo-SMCC solution to the mAb solution. A common starting point is a 10-fold molar excess.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

    • Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with PBS. Follow the manufacturer's protocol for the desalting column.

    • The eluate contains the maleimide-activated mAb (mAb-SMCC).

Conjugation of this compound to the Modified Antibody
  • Objective: To covalently link the this compound derivative to the maleimide groups on the activated antibody.

  • Materials:

    • Maleimide-activated mAb (mAb-SMCC)

    • This compound derivative with a free thiol group (e.g., DM1)

    • Anhydrous DMSO

  • Protocol:

    • Prepare a stock solution of the thiol-containing this compound derivative in anhydrous DMSO.

    • Add the desired molar excess of the this compound derivative to the mAb-SMCC solution. A typical starting point is a 5-fold molar excess relative to the antibody.

    • Ensure the final concentration of DMSO in the reaction mixture is between 5-10% to maintain the solubility of the drug.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.

    • To quench the reaction, a thiol-containing reagent like N-acetylcysteine can be added in excess.

Purification of the Antibody-Drug Conjugate (ADC)
  • Objective: To remove unconjugated antibody, free drug-linker, and other impurities to obtain a purified ADC.

  • Materials:

    • Crude ADC reaction mixture

    • Hydrophobic Interaction Chromatography (HIC) system

    • HIC column (e.g., TSKgel Butyl-NPR)

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 containing 25% Isopropanol

  • Protocol:

    • Equilibrate the HIC column with Mobile Phase A.

    • Dilute the crude ADC reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

    • Load the diluted sample onto the equilibrated HIC column.

    • Wash the column with Mobile Phase A to remove unbound material.

    • Elute the ADC species using a linear gradient of increasing Mobile Phase B. Different drug-loaded species will elute at different concentrations of Mobile Phase B due to their varying hydrophobicity.

    • Collect fractions and pool those containing the desired ADC species.

    • Perform a buffer exchange on the pooled fractions into a suitable formulation buffer using a desalting column or tangential flow filtration.

Characterization of the ADC
  • Objective: To determine the key quality attributes of the purified ADC, including the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

  • Methods:

    • Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

      • Measure the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody).

      • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the drug and the antibody.

    • DAR and Drug Distribution by Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Analyze the intact ADC by LC-MS to determine the molecular weight of the different drug-loaded species.

      • Deconvolute the mass spectrum to determine the relative abundance of each species (DAR 0, 1, 2, etc.).

      • Calculate the average DAR from the weighted average of the different species.

    • Purity and Aggregation by Size Exclusion Chromatography (SEC):

      • Analyze the ADC using an SEC column to separate monomers from aggregates and fragments.

      • Integrate the peak areas to determine the percentage of monomeric ADC.

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis in cancer cells.

G cluster_0 Cellular Effects of this compound Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint_Activation Spindle Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint_Activation p53_Activation p53 Activation Spindle_Checkpoint_Activation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Induces

Proposed signaling pathway of this compound leading to apoptosis.

Conclusion

This application note provides a comprehensive protocol for the conjugation of this compound to monoclonal antibodies for the development of ADCs. By following these detailed methodologies, researchers can produce and characterize ADCs for preclinical evaluation. The provided quantitative data and diagrams serve as a valuable resource for drug development professionals in the field of targeted cancer therapy. It is important to note that optimization of these protocols for specific antibodies and drug-linkers is crucial for achieving the desired ADC characteristics.

References

Application Notes and Protocols for Stable Ansamitocin P-3 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 (AP-3), a potent microtubule inhibitor, is a maytansinoid analog that has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents, like this compound, directly to cancer cells.[3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC.[3][4][5] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while also allowing for efficient cleavage and release of the active drug within the target tumor cells.[3][6] This document provides a detailed overview of linker chemistries for developing stable and effective this compound ADCs, along with comprehensive experimental protocols for their synthesis and characterization.

Linker Chemistry for this compound ADCs

The choice of linker technology is paramount in the design of this compound ADCs. Linkers can be broadly categorized as cleavable or non-cleavable, with the selection depending on the desired mechanism of action and the properties of the target antigen.

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or acidic pH.[7]

  • Enzyme-cleavable linkers: Peptide-based linkers, such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][7] However, Val-Cit linkers have shown instability in mouse plasma due to susceptibility to carboxylesterase Ces1c, leading to premature drug release.[4] To overcome this, modifications such as the inclusion of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker have been shown to dramatically improve plasma stability in mice without compromising enzymatic cleavage within the tumor cell.[4][8]

  • pH-sensitive linkers: Hydrazone linkers are designed to be stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7]

Non-Cleavable Linkers: These linkers provide a stable connection between the antibody and the payload, and the drug is released only after the complete lysosomal degradation of the antibody.[7] Ado-trastuzumab emtansine (T-DM1), which utilizes a derivative of this compound, employs a non-cleavable thioether linker.[3][9] This approach offers high plasma stability but relies on the internalization and degradation of the entire ADC for payload release.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the impact of linker chemistry on ADC stability and efficacy.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (pM)
MCF-7 (Breast Cancer)20 ± 3[2][10]
HeLa (Cervical Cancer)50 ± 0.5[2][10]
EMT-6/AR1 (Murine Mammary Carcinoma)140 ± 17[2][10]
MDA-MB-231 (Breast Cancer)150 ± 1.1[2][10]
U937 (Leukemia)180

Table 2: Comparison of Linker Stability and Efficacy in Mouse Models

Linker TypeADC Half-life in Mouse PlasmaAntitumor Efficacy in Xenograft Mouse Model
Valine-Citrulline (VCit)~2 days[4]Moderate[4]
Glutamic acid-Valine-Citrulline (EVCit)~12 days[4]Significantly Improved[4]

Signaling Pathways and Experimental Workflows

ansamitocin_p3_adc_moa Mechanism of Action of this compound ADC ADC This compound ADC in Circulation TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Targeting Binding ADC Binds to Target Antigen TargetCell->Binding Internalization Internalization via Endocytosis Binding->Internalization 2. Internalization Endosome Endosome (Acidic pH) Internalization->Endosome Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Release This compound Release Lysosome->Release 3. Payload Release Tubulin Tubulin Binding Release->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis 4. Cytotoxicity adc_synthesis_workflow This compound ADC Synthesis and Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization AntibodyPrep 1. Antibody Preparation (Buffer Exchange, Reduction) Conjugation 3. Conjugation Reaction (Antibody + Linker-Payload) AntibodyPrep->Conjugation LinkerPayload 2. Linker-Payload (e.g., AP-3-Linker) Preparation LinkerPayload->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification DAR 5. Drug-to-Antibody Ratio (DAR) Determination (e.g., UV-Vis, HIC) Purification->DAR Stability 6. In Vitro Stability Assay (Plasma Incubation) DAR->Stability Cytotoxicity 7. In Vitro Cytotoxicity Assay (e.g., MTT Assay) Stability->Cytotoxicity Binding 8. Antigen Binding Assay (e.g., ELISA, Flow Cytometry) Cytotoxicity->Binding

References

Application Notes and Protocols for Cytotoxicity Assays of Ansamitocin P-3 Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule inhibitor, Ansamitocin P-3. Detailed protocols for key assays are provided to ensure reliable and reproducible results.

Introduction to this compound ADCs

This compound, a maytansinoid analogue, is a highly potent anti-mitotic agent that functions by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division.[1][2] This disruption of microtubule dynamics leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][3][4] When used as a payload in ADCs, this compound is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery enhances the therapeutic window, maximizing efficacy against cancer cells while minimizing off-target toxicity.[5][6] Evaluating the cytotoxic potential of these ADCs is a critical step in their preclinical development.[7][8]

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC50 (pM)Assay MethodReference
MCF-7Breast Adenocarcinoma20 ± 3Sulforhodamine B[1][3]
HeLaCervical Carcinoma50 ± 0.5Sulforhodamine B[1][3]
EMT-6/AR1Mouse Mammary Tumor140 ± 17Sulforhodamine B[1][3]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1Sulforhodamine B[1][3]
A-549Lung Carcinoma4 x 10^-7 µg/mLNot Specified[2][9]
HT-29Colon Adenocarcinoma4 x 10^-7 µg/mLNot Specified[2][9]
HCT-116Colon Carcinoma0.081 nMNot Specified[2]
U937Histiocytic Lymphoma0.18 nMNot Specified[3]

Note: Original data presented in µg/mL. Conversion to pM would require the molecular weight of this compound.

Experimental Protocols

Three key assays are detailed below to assess the cytotoxicity of this compound-based ADCs: a metabolic activity assay (MTT), a membrane integrity assay (LDH release), and an apoptosis assay (Caspase-Glo® 3/7).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines[7]

  • Complete cell culture medium

  • This compound ADC and control antibody

  • MTT solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • 96-well microplates

  • Microplate reader[11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.[7][11] Include wells for blanks (medium only) and untreated controls. Incubate overnight at 37°C with 5% CO2.[11]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds.

  • Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action. For tubulin inhibitors like this compound, an incubation period of 72-96 hours is recommended.[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[7][11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[7]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[12]

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound ADC and control antibody

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (positive control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes.[13] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Add the stop solution provided in the kit.[12] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100. Plot the percentage of cytotoxicity against the ADC concentration to determine the EC50 value.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[14][15]

Materials:

  • Target and non-target cell lines

  • White-walled 96-well microplates suitable for luminescence measurements

  • Complete cell culture medium

  • This compound ADC and control antibody

  • Caspase-Glo® 3/7 Assay System (Promega)[14]

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the this compound ADC as described in the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[16]

  • Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence. Plot the luminescence signal against the ADC concentration.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assays cluster_assays 4. Cytotoxicity Assessment A 1. Cell Seeding (Antigen-positive & negative cells) in 96-well plates B 2. ADC Treatment (Serial dilutions of this compound ADC and controls) A->B C 3. Incubation (e.g., 72-96 hours) B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Caspase-Glo® 3/7 Assay (Apoptosis) C->F G 5. Data Acquisition (Absorbance/Luminescence) D->G E->G F->G H 6. Data Analysis (IC50/EC50 Determination) G->H

Caption: Workflow for in vitro cytotoxicity evaluation of ADCs.

G cluster_pathway This compound ADC Mechanism of Action ADC This compound ADC Receptor Tumor Antigen (on cancer cell surface) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release AP3 Free this compound Release->AP3 Tubulin Tubulin Binding AP3->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Application Notes and Protocols for Sulforhodamine B (SRB) Assay in Evaluating Ansamitocin P-3 Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[1] It is a widely used technique for in vitro cytotoxicity screening and cell proliferation studies due to its simplicity, sensitivity, and the stability of the end-point.[2] The principle of the assay relies on the ability of the SRB dye, a bright pink aminoxanthene dye, to bind to basic amino acid residues of proteins under mildly acidic conditions.[3][4] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a well.[4][5] This assay is less susceptible to interference from compounds that affect cellular metabolism, which can be a limitation of assays like the MTT assay.[5]

Introduction to Ansamitocin P-3

This compound is a potent microtubule inhibitor and a structural analogue of maytansine, belonging to the maytansinoid family of compounds.[6][7][8] These compounds are known for their high cytotoxicity, often being 100 to 1000 times more potent than other anticancer agents.[9] this compound exerts its antiproliferative effects by binding to tubulin and inhibiting microtubule assembly, leading to the disruption of the mitotic spindle.[7][10] This interference with microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle.[11][12] Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway, making this compound a compound of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs).[6][8][9]

Application: Assessing this compound Cytotoxicity with the SRB Assay

The SRB assay is a highly suitable method for quantifying the cytotoxic effects of this compound on adherent cancer cell lines. Given that this compound's mechanism involves inducing cell cycle arrest and apoptosis, which leads to a reduction in the number of viable cells, the SRB assay's measurement of total cellular protein provides a reliable and direct assessment of this cytotoxic outcome. The assay's robustness and the stability of the stained, fixed cells allow for flexible timing in reading the results.[2]

Experimental Protocols

Materials and Reagents
  • 96-well flat-bottom microtiter plates

  • Adherent cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader (capable of measuring absorbance at 510-565 nm)

Protocol for SRB Assay with this compound

1. Cell Seeding: a. Harvest and count cells that are in the logarithmic phase of growth. b. Dilute the cell suspension to the appropriate seeding density in complete culture medium. The optimal cell number per well should be determined empirically for each cell line to ensure exponential growth throughout the experiment. c. Seed the cells (e.g., 100 µL of cell suspension) into the wells of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

3. Cell Fixation: a. After the incubation period, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium.[3] b. Incubate the plate at 4°C for at least 1 hour to fix the cells.[3]

4. Staining with Sulforhodamine B: a. Remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins.[1][3] b. Allow the plates to air-dry completely at room temperature.[3] c. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

5. Removal of Unbound Dye: a. After staining, quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[1][3] b. Allow the plates to air-dry completely at room temperature.

6. Solubilization of Bound Dye: a. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[3] b. Place the plate on a mechanical shaker for 5-10 minutes to fully solubilize the protein-bound dye.[4]

7. Absorbance Measurement and Data Analysis: a. Measure the optical density (OD) of each well using a microplate reader at a wavelength of 510 nm.[1][4] b. The percentage of cell viability can be calculated using the following formula:

  • % Viability = (Mean OD of treated cells / Mean OD of control cells) x 100 c. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineIC50 Value (nM)Reference
MCF-7 (Breast Cancer)0.020 ± 0.003[6]
HeLa (Cervical Cancer)0.050 ± 0.0005[6]
EMT-6/AR1 (Breast Cancer)0.140 ± 0.017[6]
MDA-MB-231 (Breast Cancer)0.150 ± 0.0011[6]
A549 (Lung Cancer)0.33 ± 0.13[12]
NCI-H69 (Lung Cancer)0.69 ± 0.04[12]
HCT-116 (Colon Cancer)0.081[10]
U937 (Leukemia)0.18[11]

Visualizations

Experimental Workflow and Signaling Pathways

SRB_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Fixation & Staining cluster_read Measurement & Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h for Attachment A->B C 3. Treat with this compound B->C D 4. Incubate for 48-72h C->D E 5. Fix Cells with 10% TCA D->E F 6. Wash and Air Dry E->F G 7. Stain with 0.4% SRB Solution F->G H 8. Wash with 1% Acetic Acid & Air Dry G->H I 9. Solubilize Dye with 10mM Tris Base H->I J 10. Read Absorbance at 510 nm I->J K 11. Calculate % Viability & IC50 J->K

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Ansamitocin_P3_MoA cluster_cell Cellular Events AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Assembly MitoticArrest Mitotic Spindle Disruption (G2/M Arrest) Microtubule->MitoticArrest p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

References

Application Notes: Detecting Apoptosis Induced by Ansamitocin P-3 Using Annexin V-PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a structural analog of maytansine, is a potent anti-cancer agent that has demonstrated significant efficacy in inhibiting cell proliferation across various cancer cell lines.[1][2][3][4] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[1][2][5][6] this compound binds to tubulin, leading to microtubule depolymerization, which in turn causes mitotic arrest and ultimately induces programmed cell death, or apoptosis.[1][2][3][5] This application note provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using the Annexin V and Propidium Iodide (PI) staining method, followed by flow cytometry analysis.

Principle of Annexin V-PI Staining

The Annexin V-PI assay is a widely used method for the detection of apoptosis.[7][8][9] It relies on two key cellular changes that occur during apoptosis:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner leaflet of the plasma membrane to the outer leaflet.[8][9][10] Annexin V is a calcium-dependent protein that has a high affinity for PS.[8][9][10] By conjugating Annexin V to a fluorochrome like FITC, early apoptotic cells can be identified.[8]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[8][9] However, in late-stage apoptotic or necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[8][9]

This dual-staining approach allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (though this population can sometimes overlap with late apoptotic cells).[9]

Mechanism of this compound Induced Apoptosis

This compound exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization.[1][2][6] This disruption of the microtubule network leads to a blockage of cells in the mitotic phase of the cell cycle.[1][2][3] The mitotic arrest activates spindle checkpoint surveillance proteins, such as Mad2 and BubR1.[1][2][3] Prolonged mitotic arrest subsequently triggers the p53-mediated apoptotic pathway, leading to programmed cell death.[1][2][3]

G cluster_drug_interaction Drug Interaction cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptosis Pathway Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Induces Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint_Activation Spindle Checkpoint Activation (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint_Activation p53_Activation p53 Activation Spindle_Checkpoint_Activation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data: Apoptosis in MCF-7 Cells Induced by this compound

The following table summarizes the quantitative analysis of apoptosis in MCF-7 breast cancer cells treated with varying concentrations of this compound for 24 hours, as determined by Annexin V-PI staining and flow cytometry.[1]

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Dead Cells (%)
Control (Vehicle) 96.00.50.53.0
This compound (20 pM) 85.07.04.04.0
This compound (50 pM) 40.025.025.010.0

Data adapted from Venghateri et al., 2013.[1]

Experimental Protocol: Annexin V-PI Staining for Flow Cytometry

This protocol provides a detailed methodology for assessing apoptosis in a cell line such as MCF-7 following treatment with this compound.

Materials:

  • This compound

  • MCF-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., 20 pM, 50 pM) and a vehicle control for 24 hours.

  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping to maintain cell membrane integrity.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Repeat the wash step.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube to mix.

  • Incubation:

    • Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Analyze the flow cytometry data using appropriate software.

    • Create a dot plot of FITC-A versus PI-A.

    • Use quadrant gates to distinguish between the four cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Viable cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells (Adherent + Supernatant) Treat_Cells->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_in_Buffer Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_in_Buffer Add_Annexin_V_PI Add Annexin V-FITC and PI Resuspend_in_Buffer->Add_Annexin_V_PI Incubate Incubate for 15 min in Dark Add_Annexin_V_PI->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Flow_Cytometry Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry Data_Interpretation Data Interpretation Flow_Cytometry->Data_Interpretation

Caption: Experimental workflow for Annexin V-PI staining.

References

Application Notes and Protocols for Developing Stable Formulations of Ansamitocin P-3 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid derivative, is a highly effective cytotoxic agent used as a payload in Antibody-Drug Conjugates (ADCs).[1][2] Like other maytansinoids, it functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][3][4] The successful development of an this compound ADC hinges on creating a stable formulation that preserves the integrity and activity of both the monoclonal antibody (mAb) and the cytotoxic payload, while preventing aggregation and premature drug release.

These application notes provide a comprehensive guide to developing stable formulations for this compound ADCs, including detailed experimental protocols and key analytical methods for stability assessment.

Core Principles of this compound ADC Formulation

The primary goal of formulation development for this compound ADCs is to mitigate the inherent instability introduced by the conjugation of the hydrophobic payload. Key challenges include:

  • Aggregation: The hydrophobic nature of this compound can lead to the formation of soluble and insoluble aggregates, which can impact efficacy and induce an immunogenic response.[3][4][5]

  • Fragmentation: The monoclonal antibody component can undergo fragmentation, particularly at the hinge region.

  • Payload Degradation: The this compound molecule or the linker can degrade, leading to a loss of potency.

  • Deconjugation: Premature cleavage of the linker can release the cytotoxic payload into circulation, causing systemic toxicity.

A successful formulation strategy involves the careful selection of excipients to address these challenges.[6] Most ADCs, including the maytansinoid-based ADC Trastuzumab emtansine (T-DM1), are developed as lyophilized (freeze-dried) products to enhance long-term stability.[7]

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its cytotoxic effect by disrupting microtubule dynamics. The following diagram illustrates the key steps in its mechanism of action.

Ansamitocin_P3_Mechanism_of_Action Mechanism of Action of this compound ADC This compound ADC Receptor Tumor Cell Surface Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosomal Trafficking and Degradation Internalization->Lysosome 3. Trafficking Release Release of this compound (or metabolite, e.g., Lys-Linker-DM1) Lysosome->Release 4. Payload Release Tubulin Tubulin Dimers Release->Tubulin Disruption Inhibition of Microtubule Assembly Release->Disruption 5. Binding to Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest 6. Disruption Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis 7. Induction

Caption: Mechanism of this compound ADC cytotoxicity.

Experimental Workflow for Formulation Development

A systematic approach is required to identify a stable formulation. The workflow involves screening various buffer conditions and excipients, followed by comprehensive stability testing.

Formulation_Development_Workflow Workflow for this compound ADC Formulation Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation & Stress Testing cluster_2 Phase 3: Analytical Characterization cluster_3 Phase 4: Optimization & Final Selection BufferScreen Buffer & pH Screening (e.g., Histidine, Acetate, pH 5.0-6.5) ExcipientScreen Excipient Screening (Stabilizers, Surfactants) BufferScreen->ExcipientScreen FormulationPrep Prepare Lead Formulations ExcipientScreen->FormulationPrep StressTesting Accelerated Stability Testing (Thermal, Mechanical, Freeze-Thaw) FormulationPrep->StressTesting HIC Hydrophobic Interaction Chromatography (HIC) (Drug-to-Antibody Ratio - DAR) StressTesting->HIC SEC Size Exclusion Chromatography (SEC) (Aggregation & Fragmentation) RPHPLC Reversed-Phase HPLC (RP-HPLC) (Free Drug & Purity) SEC->RPHPLC HIC->SEC DSC Differential Scanning Calorimetry (DSC) (Thermal Stability) RPHPLC->DSC DataAnalysis Data Analysis & Comparison DSC->DataAnalysis LeadOptimization Lead Formulation Optimization DataAnalysis->LeadOptimization FinalSelection Select Final Lyophilized Formulation LeadOptimization->FinalSelection

Caption: Systematic workflow for ADC formulation development.

Data Presentation: Stability of Maytansinoid ADCs

The following tables summarize representative stability data for maytansinoid ADCs under various formulation conditions.

Table 1: Impact of Formulation on Thermal Stability of a Maytansinoid ADC

Formulation BufferpHExcipientsADC Concentration (mg/mL)Melting Temperature (Tm1) of CH2 Domain (°C)Melting Temperature (Tm2) of Fab/CH3 Domain (°C)Reference
20 mM Histidine5.25% Trehalose0.5~65~78[8][9]
20 mM Histidine5.25% Trehalose0.5 (Naked mAb)~68~82[8][9]

Data derived from studies on trastuzumab and trastuzumab-maytansinoid conjugates. The conjugation of the maytansinoid payload typically leads to a decrease in the thermal stability of the antibody domains.[8][10]

Table 2: Aggregation Profile of a Maytansinoid ADC in a Histidine-Trehalose Formulation

Storage ConditionDurationMain Peak (%)Aggregate (%)Fragment (%)Reference
4°C30 days>98%<2%<1%[8]
25°C4 weeks~95%~5%<1%[11]
40°C4 weeks~90%~9%~1%[11]

These data indicate that maytansinoid ADCs are relatively stable at refrigerated temperatures, but aggregation increases significantly at elevated temperatures.[11][12] A site-specific conjugation technology (AJICAP®) has been shown to improve thermal stability compared to stochastic lysine-linked conjugates like T-DM1.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Base Formulation for this compound ADC

This protocol describes the preparation of a common base formulation for stability studies of maytansinoid ADCs.

Materials:

  • This compound ADC stock solution

  • L-Histidine

  • Trehalose dihydrate

  • Polysorbate 20 (PS20)

  • Water for Injection (WFI)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

Procedure:

  • Buffer Preparation:

    • Prepare a 20 mM L-Histidine, 5% (w/v) Trehalose buffer.

    • Dissolve the required amounts of L-Histidine and Trehalose in WFI.

    • Adjust the pH to 5.2 using hydrochloric acid or sodium hydroxide.

    • Add Polysorbate 20 to a final concentration of 0.02% (w/v).

    • Filter the buffer through a 0.22 µm sterile filter.

  • Buffer Exchange:

    • Perform buffer exchange of the this compound ADC stock solution into the prepared formulation buffer using dialysis or tangential flow filtration (TFF).

  • Concentration Adjustment:

    • Adjust the final concentration of the ADC to the desired level (e.g., 1.0 mg/mL) using the formulation buffer.

  • Sterile Filtration:

    • Sterilize the final ADC formulation by passing it through a 0.22 µm filter.

  • Aliquoting and Storage:

    • Aliquot the sterile formulation into sterile vials for stability testing.

    • Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C) for subsequent analysis.

Protocol 2: Analysis of Aggregation and Fragmentation by Size Exclusion Chromatography (SEC)

SEC is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).

Materials and Equipment:

  • HPLC system with UV detector

  • SEC column (e.g., Agilent AdvanceBio SEC 200 Å, Waters ACQUITY UPLC BEH200 SEC)

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8. (Note: The addition of organic solvent like isopropanol may be needed to reduce secondary hydrophobic interactions).[8]

  • ADC stability samples

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.25-0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the ADC samples to a concentration of 1 mg/mL with the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of the sample onto the column.

  • Chromatography: Run the analysis in isocratic mode for a sufficient time to elute all species (typically 15-20 minutes).

  • Data Analysis:

    • Monitor the absorbance at 280 nm.

    • Integrate the peak areas for the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.

Materials and Equipment:

  • HPLC system with UV detector

  • HIC column (e.g., TOSOH Butyl-NPR)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[4]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[4]

  • ADC stability samples

Procedure:

  • System Equilibration: Equilibrate the HIC column with the starting mobile phase condition (e.g., 67% Mobile Phase A, 33% Mobile Phase B).

  • Sample Preparation: Dilute the ADC samples to 1 mg/mL in Mobile Phase B. Adjust the sample to the starting salt concentration if necessary.

  • Injection: Inject the prepared sample (e.g., 10-20 µL).

  • Chromatography:

    • Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). A typical gradient might run from 33% to 100% Mobile Phase B over 30 column volumes.[4]

    • Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

  • Data Analysis:

    • Monitor the absorbance at 280 nm.

    • Identify and integrate the peaks corresponding to different drug-loaded species (DAR 0, 1, 2, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ(% Area of each species × DAR of each species) / Σ(% Area of all species)

Protocol 4: Quantification of Free this compound by Reversed-Phase HPLC (RP-HPLC)

This method is used to quantify the amount of unconjugated (free) this compound or related drug-linker species in the formulation, which is a critical quality attribute for safety.

Materials and Equipment:

  • HPLC system with UV or MS detector

  • RP-HPLC column (e.g., C8 or C18)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • ADC stability samples

  • This compound reference standard

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in a suitable solvent (e.g., 50% acetonitrile).

  • Sample Preparation: A key challenge is separating the small molecule drug from the large protein. This can be achieved through:

    • Protein Precipitation: Add acetonitrile to the ADC sample to precipitate the antibody, then centrifuge and analyze the supernatant.

    • 2D-LC: Use an online 2D-LC method where the first dimension (SEC) separates the ADC from the free drug, and the fraction containing the free drug is automatically transferred to the second dimension (RP-HPLC) for analysis.

  • System Equilibration: Equilibrate the RP-HPLC column with the starting mobile phase conditions.

  • Injection: Inject the prepared sample supernatant or standard.

  • Chromatography:

    • Elute the analytes using a gradient from low to high organic content (e.g., 30% to 95% Mobile Phase B).

    • Monitor the absorbance at a wavelength specific to the payload (e.g., 252 nm for maytansinoids) and at 280 nm for the protein.

  • Data Analysis:

    • Quantify the amount of free drug in the samples by comparing the peak area to the standard curve.

Logical Relationships in ADC Formulation

The stability of an this compound ADC is a multifactorial issue where the antibody, linker, and payload all contribute to the final product's characteristics.

ADC_Formulation_Logic Interdependencies in this compound ADC Formulation cluster_Components Core ADC Components cluster_Formulation Formulation Variables cluster_Stability Stability Outcomes Antibody Monoclonal Antibody (Intrinsic Stability, pI) Aggregation Aggregation Antibody->Aggregation Conformation Conformational Stability Antibody->Conformation Payload This compound (Hydrophobicity) Payload->Aggregation Increases risk Linker Linker Chemistry (e.g., SMCC - non-cleavable) Deconjugation Deconjugation/ Degradation Linker->Deconjugation Buffer Buffer & pH (e.g., Histidine, pH 5.2) Buffer->Aggregation Mitigates Buffer->Conformation Maintains Stabilizers Stabilizers (e.g., Trehalose, Sucrose) Stabilizers->Aggregation Reduces Stabilizers->Conformation Protects Surfactants Surfactants (e.g., Polysorbate 20) Surfactants->Aggregation Prevents surface-induced

Caption: Key factors influencing ADC formulation stability.

Conclusion

Developing a stable formulation for this compound ADCs requires a thorough understanding of the molecule's degradation pathways and a systematic approach to formulation screening and characterization. The use of a slightly acidic pH (e.g., 5.2), buffering agents like histidine, stabilizers such as trehalose, and surfactants like polysorbate 20 provides a robust starting point. Lyophilization is a critical step to ensure long-term storage stability. The orthogonal analytical methods described herein—SEC, HIC, and RP-HPLC—are essential for comprehensive stability assessment, ensuring the development of a safe and effective therapeutic product.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Ansamitocin P-3 Production in Actinosynnema pretiosum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Actinosynnema pretiosum for Ansamitocin P-3 (AP-3) production.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No AP-3 Production

Question: My Actinosynnema pretiosum culture is growing, but the AP-3 yield is significantly lower than expected or absent. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no AP-3 production despite visible cell growth can stem from several factors, ranging from suboptimal fermentation conditions to genetic instability of the strain. Here’s a step-by-step troubleshooting approach:

Potential Cause 1: Suboptimal Fermentation Medium

The composition of the fermentation medium is critical for providing the necessary precursors and maintaining optimal metabolic activity for AP-3 biosynthesis.

  • Solution: Review and optimize your medium composition. Key components to consider include:

    • Carbon Sources: A combination of carbon sources can be beneficial. For instance, sucrose, glucose, and glycerol have been shown to support AP-3 production.[1][2] Fructose can also serve as a key precursor.[2][3] Economical substrates like cane molasses and glycerol have also been used successfully.[4]

    • Nitrogen Sources: Low organic nitrogen availability has been shown to enhance AP-3 production by upregulating the transcription of biosynthetic genes.[5][6] Experiment with different concentrations of yeast extract, malt extract, or other nitrogen sources.

    • Precursors and Supplements: The addition of isobutanol and L-valine can enhance AP-3 yield.[7][8]

    • Divalent Metal Ions: Magnesium ions (Mg²⁺) have been found to significantly increase AP-3 production by enhancing the activities of key enzymes in the precursor supply pathway.[9]

Potential Cause 2: Inadequate Aeration and Dissolved Oxygen

Actinosynnema pretiosum is an aerobic bacterium, and insufficient dissolved oxygen (DO) can be a major limiting factor for both growth and secondary metabolite production.

  • Solution:

    • Increase the agitation speed (rpm) in your shaker or bioreactor.

    • Ensure adequate headspace in your fermentation flasks.

    • Consider the use of oxygen vectors like soybean oil, n-dodecane, or n-hexadecane to improve oxygen transfer in the culture medium.[2]

Potential Cause 3: Suboptimal pH and Temperature

The pH of the medium and the incubation temperature can significantly impact enzyme activity and overall metabolic function.

  • Solution:

    • Monitor and control the pH of the fermentation medium, typically maintaining it around 7.5.[7]

    • The optimal temperature for AP-3 production is generally around 25°C.[7]

Potential Cause 4: Genetic Instability of the Production Strain

High-yielding strains, especially those generated through random mutagenesis, can sometimes be unstable and lose their productivity over successive generations.

  • Solution:

    • Go back to a fresh stock of the high-yielding strain from a cryopreserved vial.

    • Perform regular quality control checks of your working cell bank to ensure consistent productivity.

Problem 2: Accumulation of Intermediates or Byproducts

Question: I am observing the accumulation of N-demethylthis compound or other related byproducts, but the final AP-3 yield is low. What could be the issue?

Answer:

The accumulation of intermediates suggests a bottleneck in the later steps of the AP-3 biosynthetic pathway.

  • Solution: Genetic Engineering Approaches

    • Overexpression of Key Biosynthetic Genes: The final step in AP-3 biosynthesis involves the N-methylation of N-demethylthis compound, a reaction catalyzed by the enzyme Asm10. Overexpression of the asm10 gene can help drive the reaction towards the final product.

    • Inactivation of Competing Pathways: The gene asm25 is predicted to be involved in a competing pathway that converts N-demethylthis compound to a byproduct. Inactivating asm25 has been shown to significantly increase AP-3 yield.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the key precursor pathways for this compound biosynthesis?

A1: The biosynthesis of AP-3 relies on several key precursor pathways:

  • 3-amino-5-hydroxybenzoic acid (AHBA) Pathway: This provides the starter unit for the polyketide chain.[11][12] Genes such as asm22-24, asm43-45, and asm47 are involved in AHBA synthesis.[12]

  • Polyketide Synthase (PKS) Pathway: Four large type I polyketide synthase genes (asmA-D) are responsible for assembling the polyketide backbone from malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-acyl carrier protein (MM-ACP).[11][12]

  • Methoxymalonyl-ACP Biosynthesis: The asm13-17 gene cluster is responsible for the synthesis of the unusual glycolate extender unit.[11][13]

  • Post-PKS Modifications: A series of tailoring enzymes are responsible for modifications like methylation, chlorination, carbamoylation, and epoxidation to yield the final AP-3 molecule.[12]

Q2: Can metabolic engineering be used to improve AP-3 yield, and which genes should be targeted?

A2: Yes, metabolic engineering is a powerful strategy. Here are some proven targets:

  • asm13-17 Gene Cluster: Overexpression of this cluster enhances the supply of the glycolate extender unit, leading to increased AP-3 production.[13]

  • asmUdpg: Overexpression of this gene can increase the supply of UDP-glucose, a precursor for the AHBA starter unit.[13][14]

  • CRISPR-Cas9 Mediated Gene Deletion: Deleting competing polyketide synthase gene clusters can redirect precursors towards AP-3 biosynthesis.[11]

  • Regulator Genes: Overexpression of pathway-specific regulatory genes like asm18 (a SARP family regulator) can increase the transcription of key biosynthetic genes.[15] The response regulator CrsR also positively regulates AP-3 biosynthesis.[16][17][18]

Q3: How does product toxicity affect AP-3 production, and how can it be mitigated?

A3: High concentrations of AP-3 can be toxic to the producing strain, A. pretiosum, by targeting the cell division protein FtsZ, which is analogous to β-tubulin in eukaryotes.[7][19] This self-toxicity can create a negative feedback loop, limiting further production.

Mitigation Strategies:

  • Overexpression of the Target Protein: Overexpressing the ftsZ gene has been shown to improve the strain's resistance to AP-3 and consequently increase the final yield.[7][19]

  • Enhancing Efflux: Overexpressing efflux pump genes can help to actively transport AP-3 out of the cell, reducing intracellular toxicity. Transcriptomic analysis has identified several efflux genes outside the ansamitocin biosynthetic gene cluster that, when overexpressed, lead to increased AP-3 production.[20][21]

Q4: Are there any simple media supplements that can boost AP-3 yield?

A4: Yes, several simple additions to the fermentation medium can have a significant impact:

  • Magnesium Chloride (MgCl₂): Adding Mg²⁺ to the medium has been shown to increase AP-3 production by up to 3-fold.[9]

  • Isobutanol and Isopropanol: These can serve as precursors or metabolic effectors that enhance AP-3 biosynthesis.[7]

  • Soybean Oil: Can act as an oxygen vector to improve aeration and has been shown to increase AP-3 yield.[2]

Quantitative Data Summary

The following tables summarize the reported improvements in this compound yield from various strategies.

Table 1: Genetic and Metabolic Engineering Strategies

StrategyStrain/ModificationFold Increase in AP-3 YieldFinal Titer (mg/L)Reference
Random Mutagenesis Mutant strain M~3-fold-[14]
Gene Overexpression M-asmUdpg:asm13-171.6-fold (vs. M strain)582.7[14]
Oasm13-171.94-fold-[13]
Oasm13-17:asmUdpg-680.5[13]
Overexpression of ftsZ1.3-fold327.37[7]
Overexpression of efflux genes-302.4 - 330.6[20][21]
Gene Deletion (CRISPR) Inactivation of T1PKS-151.27-fold365[11]
Inactivation of asm25>2-fold-[8]
Promoter Engineering Bidirectional promoter knock-in (BDP-jk)1.5-fold-[11]

Table 2: Fermentation Optimization Strategies

StrategyConditionFold Increase in AP-3 YieldFinal Titer (mg/L)Reference
Metal Ion Addition Optimal Mg²⁺ addition3.0-fold85[9]
Fed-batch Fermentation Fructose and isobutanol feeding-757.7[13]
Optimized Medium Cane molasses, glycerol, cold-pressed soybean powder-111.9[4]
Oxygen Vector Addition 0.52% Soybean oil1.49-fold106.04[2]

Experimental Protocols

Protocol 1: Overexpression of a Gene of Interest (e.g., asm13-17) in A. pretiosum

  • Vector Construction:

    • Amplify the target gene cluster (asm13-17) from the genomic DNA of A. pretiosum using high-fidelity DNA polymerase and specific primers.

    • Clone the amplified fragment into an appropriate E. coli-Actinosynnema shuttle vector under the control of a strong constitutive promoter.

    • Verify the construct by restriction enzyme digestion and DNA sequencing.

  • Transformation of A. pretiosum :

    • Prepare competent cells of A. pretiosum.

    • Introduce the recombinant plasmid into A. pretiosum via protoplast transformation or intergeneric conjugation from an E. coli donor strain.

    • Select for transformants on an appropriate antibiotic-containing medium.

  • Verification of Transformants:

    • Confirm the presence of the integrated plasmid in the transformants by PCR using primers specific to the overexpression cassette.

  • Fermentation and Analysis:

    • Inoculate the engineered strain and the wild-type control into seed medium and cultivate for 2-3 days.

    • Transfer the seed culture to the production medium.

    • Cultivate under optimized fermentation conditions (e.g., 25°C, 220 rpm) for 7-10 days.

    • Extract this compound from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze and quantify the AP-3 yield using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation for Enhanced AP-3 Production

  • Bioreactor Setup:

    • Prepare a lab-scale bioreactor with the optimized fermentation medium.

    • Inoculate the bioreactor with a seed culture of the high-yielding A. pretiosum strain.

  • Initial Batch Phase:

    • Run the fermentation in batch mode under controlled conditions of temperature, pH, and dissolved oxygen.

  • Feeding Strategy:

    • Prepare sterile concentrated solutions of the feeding substrates (e.g., 15 g/L fructose and 1.64 g/L isobutanol).[13]

    • At specific time points during the fermentation (e.g., 60, 96, and 120 hours), pulse-feed the sterile substrates into the bioreactor.[13]

  • Monitoring and Sampling:

    • Regularly monitor key fermentation parameters (pH, DO, substrate consumption).

    • Take samples periodically to measure cell growth (dry cell weight) and AP-3 concentration.

  • Harvest and Analysis:

    • Harvest the culture at the end of the fermentation.

    • Extract and quantify the AP-3 yield as described in Protocol 1.

Visualizations

Ansamitocin_P3_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_biosynthesis AP-3 Biosynthesis UDP_Glucose UDP-Glucose AHBA_Synthase AHBA Synthase (asm43-47, etc.) UDP_Glucose->AHBA_Synthase asmUdpg Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (asmA-D) Malonyl_CoA->PKS Extender Unit Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Extender Unit Glycolysis Glycolysis Glycolysis->UDP_Glucose AHBA 3-Amino-5-hydroxy- benzoic acid (AHBA) AHBA_Synthase->AHBA AHBA->PKS Starter Unit Proansamitocin Proansamitocin PKS->Proansamitocin Post_PKS Post-PKS Modifications (asm10, asm12, etc.) Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Caption: Simplified biosynthetic pathway of this compound in Actinosynnema pretiosum.

Troubleshooting_Workflow Start Low AP-3 Yield Check_Medium Optimize Fermentation Medium? (Carbon, Nitrogen, Ions) Start->Check_Medium Check_Conditions Optimize Physical Conditions? (pH, Temp, DO) Check_Medium->Check_Conditions No Success Improved AP-3 Yield Check_Medium->Success Yes Check_Strain Genetic Instability? Check_Conditions->Check_Strain No Check_Conditions->Success Yes Enhance_Precursors Metabolic Engineering: Enhance Precursor Supply (e.g., O/E asm13-17, asmUdpg) Check_Strain->Enhance_Precursors No Check_Strain->Success Yes, use fresh stock Reduce_Byproducts Metabolic Engineering: Reduce Byproducts (e.g., knockout asm25) Enhance_Precursors->Reduce_Byproducts Improve_Tolerance Improve Strain Tolerance: Overexpress ftsZ, Efflux Pumps Reduce_Byproducts->Improve_Tolerance Improve_Tolerance->Success

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_strategies Strategies cluster_metabolic_details Metabolic Engineering Details cluster_fermentation_details Fermentation Optimization Details cluster_strain_details Strain Improvement Details AP3_Yield Increased AP-3 Yield Metabolic_Eng Metabolic Engineering Metabolic_Eng->AP3_Yield Overexpress_Genes Overexpress Biosynthetic Genes (asm13-17, asm10) Metabolic_Eng->Overexpress_Genes Delete_Competitors Delete Competing Pathways (T1PKS-15, asm25) Metabolic_Eng->Delete_Competitors Enhance_Precursors Enhance Precursor Supply (asmUdpg) Metabolic_Eng->Enhance_Precursors Fermentation_Opt Fermentation Optimization Fermentation_Opt->AP3_Yield Optimize_Medium Optimize Medium (C/N ratio, Mg2+) Fermentation_Opt->Optimize_Medium Fed_Batch Fed-Batch Strategy (Fructose, Isobutanol) Fermentation_Opt->Fed_Batch Improve_Aeration Improve Aeration (Oxygen Vectors) Fermentation_Opt->Improve_Aeration Strain_Improvement Strain Improvement Strain_Improvement->AP3_Yield Random_Mutagenesis Random Mutagenesis Strain_Improvement->Random_Mutagenesis Improve_Tolerance Improve Product Tolerance (Overexpress ftsZ, Efflux Pumps) Strain_Improvement->Improve_Tolerance

Caption: Logical relationships of strategies to increase this compound yield.

References

Technical Support Center: Metabolic Engineering of Actinosynnema pretiosum for Enhanced Ansamitocin P-3 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of Actinosynnema pretiosum for enhanced Ansamitocin P-3 (AP-3) production.

Frequently Asked Questions (FAQs)

Q1: What are the key precursor pathways for this compound biosynthesis?

A1: The biosynthesis of this compound (AP-3) in Actinosynnema pretiosum relies on several key precursor pathways. The core structure is a polyketide, requiring a supply of extender units like malonyl-CoA and methylmalonyl-CoA.[1][2] The starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), is derived from the shikimate pathway. Additionally, the unusual glycolate unit is a crucial component.[3] Understanding and engineering these pathways are critical for enhancing AP-3 production.[4][5]

Q2: Which genes are commonly targeted for overexpression to improve AP-3 yield?

A2: Several key genes in the AP-3 biosynthetic cluster have been successfully overexpressed to increase production. Overexpression of the asm13-17 gene cluster, responsible for the supply of the glycolate unit, has been shown to enhance AP-3 accumulation.[3] Additionally, co-overexpression of asmUdpg, which is involved in the AHBA precursor supply, can further boost titers.[3][6] Overexpression of efflux pump genes, such as APASM_2704, APASM_6861, APASM_3193, and APASM_2805, has also been demonstrated to increase the final yield by facilitating AP-3 export.[7][8] The global regulator adpA_1075 has also been shown to positively regulate AP-3 biosynthesis.[9]

Q3: What is the role of efflux pumps in AP-3 production and how can they be engineered?

A3: Efflux pumps are crucial for transporting AP-3 out of the cell, which is important for relieving product toxicity and potentially increasing the overall yield.[7][10] AP-3 itself can be inhibitory to the growth of A. pretiosum.[11][12] Transcriptomic analysis has been used to identify efflux genes that are upregulated in response to AP-3 accumulation.[7][8] Overexpression of identified efflux pump genes, such as APASM_2704, has led to a significant increase in AP-3 production.[7] Conversely, deletion of these genes can result in decreased production.[7][8]

Q4: How does cellular stress impact AP-3 production and what are the strategies to mitigate it?

A4: High concentrations of AP-3 can cause cellular stress and inhibit the growth of the producing strain, Actinosynnema pretiosum.[11][12] AP-3 has been found to bind to the cell division protein FtsZ, interfering with cell division.[11][12] One strategy to mitigate this is to overexpress the target proteins, such as FtsZ, which can improve the strain's resistance to AP-3 and lead to higher yields.[11][12] Additionally, identifying and overexpressing other cryptic targets of AP-3 can also enhance strain biomass and boost production.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low AP-3 Titer Insufficient precursor supply (AHBA, glycolate, malonyl-CoA, methylmalonyl-CoA).Overexpress genes in the precursor pathways, such as asm13-17 for the glycolate unit and asmUdpg for AHBA.[3][6] Supplement the fermentation medium with precursors like isobutanol.[14]
Feedback inhibition by AP-3.Overexpress efflux pump genes to facilitate AP-3 export and reduce intracellular concentration.[7][8] Engineer the strain for improved tolerance by overexpressing AP-3 target proteins like FtsZ.[11][12]
Suboptimal fermentation conditions.Optimize medium components, such as nitrogen sources, and divalent metal ions like Mg2+.[2][15] Implement a rational fed-batch strategy with nutrients like fructose and isobutanol.[3]
Inefficient genetic manipulation tools.Utilize established CRISPR-Cas9 systems for efficient and targeted genome editing in A. pretiosum.[16]
Poor Strain Growth Toxicity of high AP-3 concentrations.Overexpress the cell division protein FtsZ to improve resistance to AP-3.[11][12] Overexpress identified efflux pump genes to reduce intracellular AP-3 levels.[7][8]
Suboptimal culture medium.Optimize the fermentation medium for biomass production. Consider using economical substrates like cane molasses and glycerol.[17]
Mycelial Fragmentation Expression of specific peptidases.Investigate the role of genes like APASM_4178, a subtilisin-like serine peptidase, which has been linked to mycelial fragmentation.[1]
Inconsistent Fermentation Results Variability in seed culture.Standardize seed culture preparation and transfer protocols.
Fluctuation in fermentation parameters (pH, temperature, dissolved oxygen).Ensure tight control of fermentation parameters using a bioreactor with automated controls.

Quantitative Data Summary

Table 1: Enhanced AP-3 Production through Metabolic Engineering Strategies

StrainGenetic ModificationAP-3 Titer (mg/L)Fold IncreaseReference
Wild Type (WT)-Varies (baseline)-[3]
Oasm13-17Overexpression of asm13-17Increased1.94[3]
Oasm13-17:asmUdpgOverexpression of asm13-17 and asmUdpg680.5 (shake flask)-[3]
Oasm13-17:asmUdpgOverexpression of asm13-17 and asmUdpg with fed-batch757.7 (bioreactor)-[3]
M-asmUdpg:asm13-17Mutant strain with overexpression of asmUdpg and asm13-17582.7-[6]
WT + IsobutanolSupplementation with isobutanol-~4[14]
APASM_2704 OverexpressionOverexpression of efflux pump gene302.4-[7]
APASM_6861 OverexpressionOverexpression of efflux pump gene320.4-[7]
APASM_3193 OverexpressionOverexpression of efflux pump gene330.6-[7]
APASM_2805 OverexpressionOverexpression of efflux pump gene320.6-[7]
WXR-30Overexpression of ftsZ327.37-[11]
WXR-30 (optimized media)Overexpression of ftsZ with optimized yeast extract371.16-[11]
asm25 knockoutInactivation of asm25->2[18]
asm25 knockout + IsobutanolInactivation of asm25 with isobutanol supplementation->6[18]

Experimental Protocols

1. Strain Construction via CRISPR-Cas9 Mediated Gene Editing

This protocol is adapted from methodologies for CRISPR-Cas9 in Actinomycetes.[16]

  • Vector Construction:

    • Synthesize the 20-nt guide RNA (gRNA) sequence targeting the gene of interest.

    • Clone the gRNA into a suitable CRISPR-Cas9 vector for Actinomycetes, which contains the Cas9 nuclease and the gRNA scaffold.

    • Construct a donor DNA template containing the desired genetic modification (e.g., gene knockout, insertion) flanked by homologous arms (typically 1-2 kb) upstream and downstream of the target site.

  • Transformation:

    • Prepare competent A. pretiosum cells.

    • Introduce the CRISPR-Cas9 plasmid and the donor DNA template into the competent cells via protoplast transformation or conjugation.

    • Plate the transformed cells on a selective medium (e.g., containing apramycin) and incubate until colonies appear.

  • Screening and Verification:

    • Screen the resulting colonies by PCR using primers flanking the target region to identify mutants with the desired modification.

    • Confirm the genetic modification by Sanger sequencing of the PCR product.

2. Fed-Batch Fermentation for Enhanced AP-3 Production

This protocol is based on a rational fed-batch strategy.[3]

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium with A. pretiosum spores or mycelia.

    • Incubate at the optimal temperature and shaking speed for 2-3 days.

  • Bioreactor Fermentation:

    • Inoculate the production medium in a bioreactor with the seed culture.

    • Maintain the fermentation at a controlled temperature, pH, and dissolved oxygen level.

    • At specific time points (e.g., 60, 96, and 120 hours), pulse-feed the culture with a concentrated solution of fructose (e.g., 15 g/L) and isobutanol (e.g., 1.64 g/L).

  • Sampling and Analysis:

    • Collect samples periodically to measure cell growth (dry cell weight) and AP-3 concentration.

3. Quantification of this compound

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract AP-3 from the mycelia using an organic solvent such as methanol or ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Inject the extracted sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Detect AP-3 using a UV detector at the appropriate wavelength.

    • Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with purified AP-3.

Visualizations

AP3_Biosynthesis_Pathway EMP Glycolysis (EMP Pathway) G3P G3P EMP->G3P PEP PEP EMP->PEP PPP Pentose Phosphate Pathway (PPP) E4P E4P PPP->E4P TCA TCA Cycle Malonyl_CoA Malonyl-CoA TCA->Malonyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA TCA->Methylmalonyl_CoA Glycolate Glycolate Unit G3P->Glycolate asm13-17 AHBA AHBA (Starter Unit) PEP->AHBA E4P->AHBA PKS Polyketide Synthase (PKS) AHBA->PKS Glycolate->PKS Malonyl_CoA->PKS Methylmalonyl_CoA->PKS AP3_intermediate AP-3 Intermediate PKS->AP3_intermediate AP3 This compound AP3_intermediate->AP3 Post-PKS Modifications

Caption: this compound Biosynthetic Pathway.

Experimental_Workflow Strain_Selection A. pretiosum Strain Selection Genetic_Modification Genetic Modification (e.g., CRISPR-Cas9) Strain_Selection->Genetic_Modification Strain_Screening Engineered Strain Screening Genetic_Modification->Strain_Screening Fermentation Fermentation Optimization (Medium, Fed-batch) Strain_Screening->Fermentation AP3_Extraction AP-3 Extraction Fermentation->AP3_Extraction AP3_Quantification AP-3 Quantification (HPLC) AP3_Extraction->AP3_Quantification Data_Analysis Data Analysis and Further Optimization AP3_Quantification->Data_Analysis Data_Analysis->Genetic_Modification Iterative Improvement

Caption: Experimental Workflow for AP-3 Production.

Troubleshooting_Logic Low_Titer Low AP-3 Titer Check_Precursors Check Precursor Supply Low_Titer->Check_Precursors Check_Toxicity Check for Product Toxicity Low_Titer->Check_Toxicity Check_Fermentation Check Fermentation Conditions Low_Titer->Check_Fermentation Overexpress_Precursor_Genes Overexpress Precursor Genes Check_Precursors->Overexpress_Precursor_Genes Overexpress_Efflux_Pumps Overexpress Efflux Pumps/ Improve Tolerance Check_Toxicity->Overexpress_Efflux_Pumps Optimize_Medium Optimize Medium/ Fed-batch Strategy Check_Fermentation->Optimize_Medium

Caption: Troubleshooting Logic for Low AP-3 Titer.

References

Overcoming low solubility of Ansamitocin P-3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of Ansamitocin P-3.

Frequently Asked Questions (FAQs)

Q1: What is the actual solubility of this compound in aqueous solutions?

A1: this compound is poorly soluble in water. Reports indicating high aqueous solubility are generally not representative of its behavior in standard laboratory conditions. For practical purposes, it should be considered insoluble in water for direct use in most experimental setups without solubility enhancement techniques.

Q2: In which solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. It is highly soluble in dimethyl sulfoxide (DMSO), and also soluble in ethanol, methanol, and dimethylformamide (DMF)[]. For most in vitro studies, DMSO is the recommended solvent for preparing stock solutions[2][3].

Q3: How should I prepare this compound stock solutions for cell culture experiments?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution can then be serially diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. One protocol suggests incubating cells with a vehicle of 0.1% DMSO for control experiments[4].

Q4: I am observing precipitation when diluting my DMSO stock solution in my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue due to the poor aqueous solubility of this compound. To mitigate this, consider the following troubleshooting steps:

  • Use a co-solvent system: For in vivo or certain in vitro applications, a co-solvent system can improve solubility. A commonly used formulation involves a mixture of DMSO, PEG300, and Tween 80 in saline[2][3].

  • Sonication: Gentle sonication can help to dissolve small precipitates that may form upon dilution[5].

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential degradation with prolonged heat exposure.

  • Prepare fresh dilutions: It is best to prepare fresh dilutions from the DMSO stock immediately before use to minimize the time for precipitation to occur.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent anti-tumor agent that functions as a microtubule inhibitor. It binds to tubulin and inhibits its polymerization, leading to the depolymerization of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cells to arrest in the mitotic phase of the cell cycle. This mitotic arrest activates spindle checkpoint surveillance proteins, which in turn can trigger apoptosis, often through a p53-mediated pathway[6][7][8][9][10].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.1. Prepare a higher concentration stock in DMSO and use a smaller volume for dilution.2. Use a co-solvent system (e.g., DMSO/PEG300/Tween 80).3. Prepare dilutions immediately before use.
Inconsistent experimental results Degradation of this compound in solution or improper storage.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.2. Store stock solutions at -20°C or -80°C for long-term stability.3. Protect solutions from light.
Low cell viability in control group High concentration of DMSO in the final working solution.1. Ensure the final DMSO concentration is non-toxic to your cell line (typically <0.1%).2. Include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble[3]
DMSO≥ 100 mg/mL (157.44 mM)[2][3]
Ethanol16 - 55 mg/mL[3]
Methanol10 mg/mL[]
DMF20 mg/mL[]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).

  • Vortex or gently sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

Materials:

  • This compound stock solution in DMSO (e.g., 100 mg/mL)

  • PEG300

  • Tween 80

  • Sterile ddH2O (double-distilled water) or saline

Procedure: This protocol is an example for preparing a 1 mL working solution. The final concentrations of the components are 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • To 400 µL of PEG300, add 50 µL of a 100 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.

  • Mix gently but thoroughly. This solution should be used immediately for optimal results[3].

Visualizations

AnsamitocinP3_Workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation AP3_powder This compound (Powder) Stock_Solution High-Concentration Stock Solution AP3_powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution_vitro Final Working Solution (<0.1% DMSO) Stock_Solution->Working_Solution_vitro Dilute Working_Solution_vivo Injectable Formulation Stock_Solution->Working_Solution_vivo Mix Culture_Medium Aqueous Buffer/ Cell Culture Medium Culture_Medium->Working_Solution_vitro Co_solvents PEG300, Tween 80, ddH2O/Saline Co_solvents->Working_Solution_vivo

Caption: Workflow for preparing this compound solutions.

AnsamitocinP3_Pathway This compound Signaling Pathway AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Spindle_Checkpoint Activation of Spindle Checkpoint (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint p53 p53 Activation Spindle_Checkpoint->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound.

References

Ansamitocin P-3 Fermentation Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the fermentation conditions for maximizing Ansamitocin P-3 (AP-3) titer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during AP-3 fermentation experiments in a question-and-answer format.

Q1: My AP-3 titer is consistently low. What are the most critical initial factors to investigate?

A1: Low AP-3 yield is a common challenge. The primary factors to scrutinize are the composition of your fermentation medium, particularly the carbon and nitrogen sources, and the dissolved oxygen levels.[1][2][3] Inadequate precursor supply is a frequent bottleneck.[1][4][5]

Q2: What is the optimal carbon source for AP-3 production?

A2: While various carbon sources can be utilized, studies have shown that fructose can be a key element for increasing AP-3 production.[][7] A synergistic effect of glycerol and glucose has also been reported to enhance AP-3 titers.[3] For a more cost-effective approach, cane molasses and glycerol have been successfully used.[2] The choice of carbon source can influence the transcription of genes involved in both primary metabolism and the ansamitocin biosynthetic pathway.[]

Q3: How does the nitrogen source impact my fermentation? I've observed inconsistent results.

A3: The concentration and type of nitrogen source are critical. A relatively low concentration of organic nitrogen has been shown to significantly improve AP-3 production.[4][8][9] Conversely, high levels of ammonium can suppress AP-3 biosynthesis.[10] It is crucial to optimize the C/N ratio in your medium.

Q4: My culture experiences significant mycelial fragmentation early in the fermentation. What could be the cause and how can I mitigate it?

A4: Excessive mycelial fragmentation in Actinosynnema pretiosum can occur in the early stages of fermentation and negatively impact production.[9] This may be linked to the expression of certain genes, such as a subtilisin-like serine peptidase.[9] While genetic modification can address this, optimizing agitation speed and impeller design to reduce shear stress can be a first step. Additionally, ensuring a stable mycelial morphology through genetic regulation, for instance via the global regulator AdpA, can be beneficial.[11]

Q5: I suspect oxygen limitation in my bioreactor. How can I improve oxygen supply and what is its effect?

A5: Dissolved oxygen is a key factor, as higher levels promote the aerobic metabolism of A. pretiosum, which is beneficial for cell growth and AP-3 precursor synthesis.[1][3] Insufficient oxygen can lead to the production of inhibitory byproducts like lactic acid.[3] To enhance oxygen availability, you can:

  • Increase the agitation speed or use pure oxygen supplementation.[3]

  • Add an oxygen vector to the medium. Soybean oil, at an optimized concentration (e.g., 0.52%), has been shown to increase AP-3 yield by enhancing the oxygen uptake ability of the strain.[3]

Q6: Can adding supplements or precursors to the medium boost AP-3 titer?

A6: Yes, supplementation is a common strategy. The addition of isobutanol, L-valine, and L-methionine has been shown to be effective.[1][12] Divalent metal ions, particularly Mg²⁺, can also enhance production by positively influencing the activity of key enzymes in the biosynthetic pathway like methylmalonyl-CoA mutase (MCM).[13]

Q7: Is there evidence of product inhibition? My production rate stalls despite viable cell density.

A7: Yes, high concentrations of AP-3 can be toxic to the producing strain, Actinosynnema pretiosum, and inhibit its growth.[12] This feedback inhibition targets multiple cellular processes, including cell division by interacting with the FtsZ protein.[12] Overexpression of certain target proteins has been shown to increase the strain's tolerance and boost AP-3 titers.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of medium components and supplements on AP-3 production.

Table 1: Effect of Carbon and Nitrogen Sources on AP-3 Titer

Carbon Source(s)Nitrogen Source(s)Key AdditivesAchieved AP-3 Titer (mg/L)Reference
Cane Molasses (63.22 g/L), Glycerol (22.91 g/L)Cold-Pressed Soybean Powder (3.29 g/L)-111.9[2]
FructoseNot specified-144[3]
Sucrose, Glucose, GlycerolNot specifiedIsobutanolNot specified[10]
FructoseNot specified-~1.9-fold increase vs. glucose[7]

Table 2: Effect of Supplements and Process Optimization on AP-3 Titer

Base MediumSupplement/StrategyAchieved AP-3 Titer (mg/L)Fold IncreaseReference
Agro-industrial residue mediumMg²⁺ addition853.0[13]
Basal MediumSoybean Oil (0.52%) as oxygen vector106.041.49[3]
Not specifiedOverexpression of adpA_1075Not specified1.85[11]
YMV MediumOverexpression of AP-3 target protein (FDTS) in a high-yielding strain395.5~1.76 vs. parent high-yield strain[14]
Fed-batch culturePulse feeding of fructose and isobutanol757.7Not applicable[5]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Actinosynnema pretiosum

  • Strain Activation: Culture A. pretiosum on a YMG plate (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) at 30°C for 48 hours.[12]

  • First Stage Seed Culture (S1): Inoculate mycelia from the plate into S1 medium (0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose).[12]

  • Incubation: Incubate at 30°C with shaking at 220 rpm for 24 hours.[12][14]

  • Second Stage Seed Culture (S2): Transfer the S1 culture into S2 medium (0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, 500 µL/L isobutanol, 500 µL/L isopropanol, pH 7.5) at a 3.3% (v/v) inoculation volume.[12][14]

  • Incubation: Incubate for another 24 hours under the same conditions as S1.[12][14]

Protocol 2: Batch Fermentation for AP-3 Production

  • Fermentation Medium: Prepare the fermentation medium. An example medium consists of: 2.4% yeast extract, 1% malt extract, 10.3% sucrose, 12 mL/L isopropanol, 5 mL/L isobutanol, 2 mM MgCl₂, and 40 mM L-valine, with the pH adjusted to 7.5.[12]

  • Inoculation: Inoculate the fermentation medium with the S2 seed culture at a 10% (v/v) ratio.[12][14]

  • Fermentation Conditions: Maintain the fermentation at 25-28°C with shaking at 220 rpm for 7-10 days.[3][12][14]

  • Process Control: Maintain pH between 6.5-7.5 and dissolved oxygen above 20%.[15]

  • Sampling and Analysis: Withdraw samples at regular intervals to measure cell growth (Dry Cell Weight) and quantify AP-3 titer using HPLC.[2][16]

Visualizations

AP3_Biosynthesis_Pathway cluster_ccm Central Carbon Metabolism cluster_precursors Precursor Supply Glucose Glucose G3P Glyceraldehyde-3P Glucose->G3P PEP Phosphoenolpyruvate G3P->PEP Glycolate_Unit Glycolate Unit G3P->Glycolate_Unit TCA TCA Cycle PEP->TCA Amino_Acids Amino Acid Metabolism TCA->Amino_Acids Malonyl_CoA Malonyl-CoA TCA->Malonyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA TCA->Methylmalonyl_CoA AHBA 3-Amino-5-hydroxy benzoic acid (AHBA) PKS PKS AHBA->PKS Malonyl_CoA->PKS Fatty_Acids Fatty_Acids Malonyl_CoA->Fatty_Acids Competitive Pathway Methylmalonyl_CoA->PKS Glycolate_Unit->PKS Post_PKS Post-PKS Modifications AP3 This compound Post_PKS->AP3 PKS->Post_PKS

Caption: Simplified biosynthetic pathway for this compound.

Fermentation_Workflow cluster_prep Preparation Phase cluster_prod Production Phase cluster_analysis Analysis Phase A Strain Activation (YMG Plate, 48h) B S1 Seed Culture (24h) A->B C S2 Seed Culture (24h) B->C D Inoculation (10% v/v) into Fermentation Medium C->D E Batch Fermentation (7-10 days, 25-28°C) D->E F Regular Sampling E->F During Fermentation G Biomass (DCW) & AP-3 Titer (HPLC) Analysis F->G

Caption: General experimental workflow for AP-3 fermentation.

Troubleshooting_Logic Start Low AP-3 Titer CheckMedium 1. Review Medium Composition Start->CheckMedium CheckOxygen 2. Assess Aeration Start->CheckOxygen CheckSupplements 3. Consider Supplements Start->CheckSupplements OptiCarbon Optimize C Source (e.g., Fructose, Glycerol) CheckMedium->OptiCarbon OptiNitrogen Optimize N Source (Low Organic N) CheckMedium->OptiNitrogen OptiDO Increase Agitation or Add Oxygen Vector (Soybean Oil) CheckOxygen->OptiDO AddPrecursors Add Precursors/Enhancers (Mg²⁺, Isobutanol, L-Valine) CheckSupplements->AddPrecursors

References

Challenges in the purification of Ansamitocin P-3 from complex broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ansamitocin P-3 from complex fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the complexity of the fermentation broth, which contains a myriad of other metabolites and cellular components.[1] Key difficulties include:

  • Presence of structurally similar analogs: The fermentation process produces several ansamitocin derivatives (e.g., P-0, P-1, P-2, P-4) that are structurally very similar to this compound, making their separation challenging.

  • Low concentration of the target molecule: this compound is often present at low titers in the fermentation broth, necessitating efficient extraction and concentration steps.[2][3]

  • Potential for degradation: this compound can be sensitive to factors such as pH, temperature, and certain solvents, which can lead to degradation and loss of yield during purification.

  • Toxicity: Ansamitocins are highly toxic compounds, requiring careful handling and contained purification processes to ensure operator safety.[4]

Q2: What are the common methods used for this compound purification?

A2: A multi-step approach is typically employed, combining several chromatographic and separation techniques.[1] Common methods include:

  • Solvent Extraction: Initial recovery of ansamitocins from the fermentation broth using water-immiscible organic solvents like ethyl acetate.[5][6]

  • Adsorption Chromatography: Purification using stationary phases like silica gel or alumina to separate this compound from other compounds.[1][7]

  • High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique that has been shown to be effective for the separation of this compound.[8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for final polishing and to achieve high purity.

  • Crystallization: A final step to obtain highly pure this compound.[1][9]

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound is typically determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[10] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and identification of impurities.[8][11]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low recovery after solvent extraction Incomplete extraction from the broth.Optimize the solvent-to-broth ratio. Perform multiple extractions (e.g., 3 times with equal volumes of ethyl acetate).[6] Ensure thorough mixing during extraction.
Emulsion formation during extraction.Add a demulsifying agent or use centrifugation to break the emulsion. Adjust the pH of the broth to minimize emulsion formation.
Degradation of this compound.Perform extraction at a controlled temperature (e.g., room temperature or below). Minimize the exposure time to the extraction solvent.
Low recovery after column chromatography This compound is not binding effectively to the column.Ensure the column is properly equilibrated with the mobile phase. Check the sample loading conditions; the solvent used to dissolve the sample should be compatible with the initial mobile phase.
This compound is not eluting completely from the column.Optimize the elution gradient. A gradual increase in the polarity of the mobile phase may be necessary. If using isocratic elution, the solvent may not be strong enough; try a more polar solvent system.
Co-elution with other compounds.Improve the separation by optimizing the mobile phase composition.[12] Consider using a different stationary phase (e.g., alumina instead of silica gel).
Low yield after crystallization This compound is too soluble in the chosen solvent system.Use a solvent/anti-solvent system to induce crystallization. For example, dissolve the crude product in a good solvent like ethyl acetate and then slowly add an anti-solvent like heptane or hexane.
Crystallization is too rapid, leading to small crystals and loss during filtration.Slow down the cooling process. Use a minimal amount of the "good" solvent to dissolve the product at an elevated temperature and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.[13]
Poor Purity
Symptom Possible Cause Suggested Solution
Multiple peaks in the final HPLC analysis Incomplete separation of ansamitocin analogs.Optimize the chromatographic method. For HPLC, adjust the mobile phase composition, gradient, and flow rate.[14] For column chromatography, a shallower elution gradient may improve resolution.
Presence of non-ansamitocin impurities.Incorporate an additional purification step. For example, if silica gel chromatography was used, consider a subsequent purification step with a different stationary phase or by preparative HPLC.
Degradation of this compound during purification or storage.Analyze samples at each stage to identify where the degradation is occurring. Ensure all solvents are of high purity and free of contaminants that could promote degradation. Store purified this compound at a low temperature (e.g., -20°C) and protected from light.
Tailing peaks in HPLC Interaction of the analyte with active sites on the stationary phase.For silica gel chromatography, ensure the silica is of high quality. For HPLC, consider using a column with end-capping to block residual silanol groups. Adding a small amount of a competitive agent (e.g., triethylamine) to the mobile phase can sometimes reduce tailing.
Column overload.Reduce the amount of sample loaded onto the column.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification Method Starting Material Yield Purity Reference
High-Performance Counter-Current Chromatography (HPCCC)160 mg crude sample from fermentation broth28.8 mg98.4%[8]
Fermentation with optimized medium and oxygen vectorFermentation broth106.04 mg/LNot specified[10]
Fermentation with precursor pathway engineering and fed-batch strategyFermentation brothup to 330.6 mg/LNot specified[2]

Experimental Protocols

Protocol 1: Ethyl Acetate Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extraction of Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Extraction of Mycelium: The mycelium can also be extracted with an organic solvent like acetone or methanol to recover intracellular this compound. The solvent is then evaporated, and the residue is dissolved in ethyl acetate.

  • Washing: Wash the combined ethyl acetate extracts with a saturated sodium bicarbonate solution and then with brine to remove acidic and water-soluble impurities.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane:ethyl acetate 9:1 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, etc.).

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.

Protocol 3: Analytical HPLC for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic elution with 70% methanol in water.[10] Alternatively, a gradient of acetonitrile in water with 0.1% formic acid can be used.

  • Flow Rate: 0.8 - 1.0 mL/min.[10]

  • Detection: UV detector at 254 nm.[10]

  • Temperature: 25-30°C.[10]

Mandatory Visualizations

experimental_workflow start Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration1 Concentration extraction->concentration1 chromatography Silica Gel Column Chromatography concentration1->chromatography fraction_collection Fraction Collection & Purity Check (TLC/HPLC) chromatography->fraction_collection fraction_collection->chromatography Impure Fractions (Re-chromatograph) concentration2 Concentration of Pure Fractions fraction_collection->concentration2 Pure Fractions crystallization Crystallization concentration2->crystallization final_product Pure this compound crystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_degradation Degradation Analysis start Low this compound Yield check_extraction Check Extraction Efficiency start->check_extraction check_chromatography Check Chromatography Step start->check_chromatography check_degradation Investigate Potential Degradation start->check_degradation incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction emulsion Emulsion Formation? check_extraction->emulsion poor_binding Poor Binding? check_chromatography->poor_binding incomplete_elution Incomplete Elution? check_chromatography->incomplete_elution check_ph_temp Check pH and Temperature at each step check_degradation->check_ph_temp check_solvents Analyze solvent purity check_degradation->check_solvents optimize_extraction Optimize solvent ratio, increase extraction cycles incomplete_extraction->optimize_extraction break_emulsion Use centrifugation or demulsifier emulsion->break_emulsion optimize_loading Check sample solvent & column equilibration poor_binding->optimize_loading optimize_elution Optimize gradient & mobile phase polarity incomplete_elution->optimize_elution

Caption: A troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Enhancing the Circulatory Stability of Ansamitocin P-3-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ansamitocin P-3 (AP3)-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of these ADCs in circulation.

Troubleshooting Guide: Diagnosing and Resolving AP3-ADC Instability

This guide provides a structured approach to identifying and mitigating common stability issues encountered during the development of AP3-based ADCs.

Issue 1: Premature Payload Release in Plasma

Symptom: A decrease in the drug-to-antibody ratio (DAR) is observed over time during in vitro plasma stability assays or in vivo pharmacokinetic studies. This leads to an increase in free payload in circulation, potentially causing off-target toxicity.

Potential Causes and Solutions:

Potential CauseProposed SolutionRationale
Hydrolysis of the C3-Ester Linkage 1. Modify the Payload: Replace the isobutyryl ester at the C3 position of this compound with a more sterically hindered or electronically stable ester. 2. Formulation Optimization: Adjust the pH of the formulation buffer to a range that minimizes ester hydrolysis.The C3-isobutyryl ester of AP3 is susceptible to hydrolysis by plasma esterases, such as carboxylesterases, which are abundant in the liver and present in plasma.[1][2][3][4][5] Increasing steric hindrance around the ester bond can limit enzyme access. Optimizing the formulation pH can reduce the rate of chemical hydrolysis.
Linker Instability 1. Select a More Stable Linker Chemistry:     a. For disulfide linkers, introduce steric hindrance adjacent to the disulfide bond.     b. Utilize non-cleavable thioether linkers (e.g., SMCC).     c. Employ more stable cleavable linkers, such as certain peptide linkers or tandem-cleavage linkers.[6] 2. Optimize Conjugation Strategy: Implement site-specific conjugation to avoid modification of residues that might compromise linker stability.Disulfide linkers can be prematurely cleaved in the reducing environment of the bloodstream.[6] Thioether linkages, like those formed with SMCC linkers, are generally more stable in circulation.[7][8] The stability of peptide linkers can vary depending on their sequence and susceptibility to plasma proteases. Site-specific conjugation can lead to more homogeneous ADCs with improved stability profiles.
Thiol-Maleimide Linkage Instability 1. Hydrolyze the Thiosuccinimide Ring: After conjugation, treat the ADC to hydrolyze the thiosuccinimide ring, making the linkage more stable. 2. Use Alternative Conjugation Chemistries: Explore chemistries that do not involve maleimide, if instability persists.The thiol-maleimide linkage can undergo a retro-Michael reaction, leading to deconjugation.[8] Hydrolysis of the thiosuccinimide ring can prevent this reverse reaction.
Issue 2: ADC Aggregation

Symptom: Formation of high molecular weight species observed during size-exclusion chromatography (SEC) analysis. Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

Potential Causes and Solutions:

Potential CauseProposed SolutionRationale
High Drug-to-Antibody Ratio (DAR) 1. Optimize the DAR: Aim for a lower average DAR (typically 2-4) by adjusting the stoichiometry of the conjugation reaction.Higher DAR values increase the hydrophobicity of the ADC, which can promote aggregation. Finding an optimal DAR is a balance between potency and stability.
Hydrophobicity of the Payload and/or Linker 1. Introduce Hydrophilic Linkers: Incorporate polyethylene glycol (PEG) or other hydrophilic moieties into the linker design.Hydrophilic linkers can help to offset the hydrophobicity of the AP3 payload, improving solubility and reducing the tendency for aggregation.[9]
Suboptimal Formulation 1. Formulation Screening: Evaluate different buffer systems, pH, ionic strength, and excipients to identify conditions that minimize aggregation. 2. Storage and Handling: Store ADCs at recommended low temperatures, avoid repeated freeze-thaw cycles, and minimize mechanical stress.The formulation plays a critical role in maintaining the physical stability of ADCs.[10] Proper storage and handling are essential to prevent aggregation.

Data Presentation: Comparative Stability of Maytansinoid ADCs

The following tables summarize quantitative data on the stability of maytansinoid ADCs with different linker technologies.

Table 1: In Vitro Plasma Stability of Maytansinoid ADCs with Different Linkers

Linker TypeAntibody-Maytansinoid ConjugateStability MetricValueSpeciesReference
Non-cleavable ThioetherTrastuzumab-MCC-DM1 (T-DM1)Plasma ClearanceSlowerMouse[7]
Cleavable DisulfideTrastuzumab-SPP-DM1Plasma ClearanceFasterMouse[7]
Sterically Hindered DisulfidehuC242-SPDB-DM4In Vitro Plasma StabilityMore StableMouse[6]
Less Hindered DisulfidehuC242-SPP-DM1In Vitro Plasma StabilityLess StableMouse[6]
Triglycyl PeptideCX-DM1 ADCHalf-life (t1/2)9.9 daysMouse[6]
Non-cleavable ThioetherSMCC-DM1 ADCHalf-life (t1/2)10.4 daysMouse[6]
OHPAS LinkerITC6103ROIn Vitro Plasma StabilityStableMouse & Human[11]
VC-PABC LinkerITC6104ROIn Vitro Plasma StabilityUnstableMouse[11]

Table 2: Comparison of Hydrophobicity and Thermal Stability of Maytansinoid- and Auristatin-Based ADCs

ADC TypeDrug-LinkerAlogPRP-HPLC Retention Time (min)Thermal Stability (Tm)Reference
Maytansinoid-basedMCC-Maytansinoid3.765.5Decreased upon conjugation[12][13]
Auristatin-basedMC-VC-PAB-MMAE4.7911.5Decreased upon conjugation[12][13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an AP3-based ADC in plasma from different species over time.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

    • Prepare the AP3-ADC at a stock concentration of 1 mg/mL in a suitable buffer.

  • Incubation:

    • Spike the AP3-ADC into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

    • Immediately store the aliquots at -80°C to quench any further reactions.

  • Analysis:

    • Quantification of Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the ADC with the payload still attached.

    • Measurement of DAR: Employ Hydrophobic Interaction Chromatography (HIC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the average DAR at each time point.

    • Quantification of Free Payload: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released this compound or its metabolites in the plasma.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of the AP3-based ADC under various stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the AP3-ADC at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 50°C for 7 days.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Sample Processing: At the end of the incubation period, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suite of analytical methods such as SEC (for aggregation), HIC or RP-HPLC (for DAR changes and degradation products), and LC-MS (for identification of degradation products). The goal is to achieve 5-20% degradation to ensure the analytical methods are stability-indicating.

Visualizations

Instability_Pathway cluster_instability Instability Mechanisms ADC Intact AP3-ADC in Circulation Deconjugated_ADC Deconjugated ADC ADC->Deconjugated_ADC Linker Cleavage Aggregated_ADC Aggregated ADC ADC->Aggregated_ADC High DAR/ Hydrophobicity Free_Payload Free this compound Deconjugated_ADC->Free_Payload Payload Release Inactive_Metabolite Inactive Metabolite Free_Payload->Inactive_Metabolite Metabolism

Caption: Key instability pathways for AP3-based ADCs in circulation.

Experimental_Workflow start AP3-ADC Sample plasma_incubation Incubate in Plasma (37°C) start->plasma_incubation time_points Collect Time Points plasma_incubation->time_points analysis Analytical Techniques time_points->analysis elisa ELISA (Intact ADC) analysis->elisa hic_rphplc HIC / RP-HPLC (DAR) analysis->hic_rphplc lcms LC-MS (Free Payload) analysis->lcms results Stability Profile elisa->results hic_rphplc->results lcms->results Stability_Logic cluster_strategies Improvement Strategies stability_goal Improved ADC Stability linker_mod Linker Modification linker_mod->stability_goal payload_mod Payload Modification payload_mod->stability_goal conjugation_opt Conjugation Optimization conjugation_opt->stability_goal formulation_opt Formulation Optimization formulation_opt->stability_goal

References

Fed-batch fermentation strategies for higher Ansamitocin P-3 production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fed-batch fermentation of Ansamitocin P-3 (AP-3).

Troubleshooting Guide

This guide addresses specific issues that may arise during your fed-batch fermentation experiments for AP-3 production.

Question: Why is my AP-3 production significantly lower than expected in a fed-batch culture?

Answer: Low AP-3 production can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Suboptimal Nutrient Feeding:

    • Incorrect Feeding Time: Feeding too early or too late can negatively impact production. One strategy is to initiate feeding around 84 hours when the residual sugar concentration drops to approximately 20 g/L[1].

    • Inappropriate Feed Composition: The composition of your feed is critical. A combination of a carbon source like fructose and a precursor like isobutanol has been shown to be effective. For instance, pulse feeding with 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hours significantly increased AP-3 titers[2].

    • Feeding Pattern: A constant flow feeding pattern, initiated when residual sugar is low, has been shown to increase yields by over 28% compared to batch culture[1].

  • Precursor Limitation:

    • The biosynthesis of AP-3 requires specific precursors. Insufficient supply of the isobutyryl side chain precursor can be a bottleneck. Supplementation with isobutanol can enhance AP-3 production[3].

    • The unusual "glycolate" extender unit is also crucial. Overexpression of the gene cluster asm13-17, responsible for its supply, has been shown to increase AP-3 accumulation by 1.94-fold[2].

  • Oxygen Limitation:

    • As the fermentation progresses, mycelial growth can increase the viscosity of the broth, leading to poor oxygen transfer.

    • Consider adding an oxygen vector like soybean oil. An optimized concentration of 0.52% soybean oil added at 50 hours increased AP-3 production by 49.48%[4].

  • Suboptimal Culture Conditions:

    • pH: Maintain the pH around 7.4 for optimal production[1].

    • Temperature: A cultivation temperature of 25°C has been used for AP-3 production[5].

    • Agitation: An agitation speed of 220 rpm is commonly used in shake flask experiments[1][3].

Question: My Actinosynnema pretiosum culture is growing well (high biomass), but AP-3 production remains low. What could be the issue?

Answer: This phenomenon, known as a non-coupling model of production, suggests that the conditions favoring cell growth may not be optimal for secondary metabolite (AP-3) synthesis[1]. Here are some potential reasons and solutions:

  • Nutrient Imbalance: High concentrations of certain nutrients, particularly easily metabolizable carbon and nitrogen sources, can promote rapid biomass accumulation at the expense of secondary metabolism.

    • Nitrogen Source: A relatively low organic nitrogen concentration can significantly improve AP-3 production[3]. Ammonium, in particular, has been shown to depress AP-3 production.

    • Carbon Source: While glucose supports growth, fructose can serve as a precursor for AP-3 biosynthesis, and its inclusion in the feed can be beneficial[4][6]. Using a combination of carbon sources like cane molasses and glycerol can also be effective[3].

  • Suboptimal Timing of Precursor/Inducer Addition: The timing of adding precursors or inducers is critical. Adding them during the exponential growth phase might not be as effective as adding them during the transition to the stationary phase when secondary metabolism is typically initiated.

  • Metabolic Bottlenecks: Even with high biomass, there might be limitations in the metabolic pathways leading to AP-3.

    • Precursor Supply: As mentioned previously, ensure an adequate supply of precursors like isobutanol and those for the AHBA (3-amino-5-hydroxybenzoic acid) starter unit and the glycolate extender unit[2].

    • Genetic Engineering: In some cases, metabolic engineering to overexpress key biosynthetic genes or to knock out competing pathways may be necessary to channel more resources towards AP-3 production[2][7].

Question: I am observing a decrease in pH during the fermentation. Should I be concerned and how can I control it?

Answer: A drop in pH is a common occurrence in fermentation processes, often due to the production of organic acids from substrate metabolism.

  • Impact on AP-3 Production: A pH below the optimal range (around 7.4) can negatively affect enzyme activities involved in the AP-3 biosynthetic pathway and overall cell physiology, leading to reduced yields[1].

  • pH Control Strategies:

    • Buffering Agents: Include appropriate buffering agents in your fermentation medium.

    • Automated pH Control: In a bioreactor setup, use an automated pH control system that adds a base (e.g., NaOH) or an acid as needed to maintain the desired pH setpoint.

    • Oxygen Availability: Insufficient dissolved oxygen can lead to anaerobic respiration and the production of lactic acid, causing a pH drop. Improving oxygenation by adding an oxygen vector like soybean oil can help maintain a more stable pH[4].

Frequently Asked Questions (FAQs)

Q1: What is a typical fed-batch strategy for enhancing this compound production?

A1: A common and effective fed-batch strategy involves pulse feeding of a carbon source and a precursor. For example, a rational fed-batch strategy that achieved a high titer involved pulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hours of fermentation[2]. Another strategy involves initiating a constant speed flow of feed when the residual sugar concentration drops to about 20 g/L, typically around 84 hours into the fermentation[1].

Q2: What are the key precursors for this compound biosynthesis that I should consider for my feeding strategy?

A2: The key precursors for AP-3 biosynthesis are:

  • 3-amino-5-hydroxybenzoic acid (AHBA): This is the starter unit for the polyketide chain.

  • Propionate, acetate, and glycolate: These serve as extender units for the polyketide chain.

  • Isobutyryl group: This is incorporated in a post-PKS modification step to form AP-3. Isobutanol is a common precursor added to the medium to enhance the supply of this group[2][3].

Q3: Can the choice of carbon source in the feed affect AP-3 production?

A3: Yes, the choice of carbon source is crucial. While glucose is a good carbon source for cell growth, fructose has been shown to be a precursor for AP-3 biosynthesis and its use in the feed can lead to higher yields[4][6]. A combination of different carbon sources, such as cane molasses and glycerol, has also been found to be effective and economical[3].

Q4: How does dissolved oxygen level impact AP-3 production, and how can I improve it in a high-density culture?

A4: Dissolved oxygen is a critical factor, as Actinosynnema pretiosum is an aerobic microorganism. Low dissolved oxygen levels can limit cell growth and AP-3 synthesis. In high-density cultures, the increased viscosity of the fermentation broth can hinder oxygen transfer. To improve dissolved oxygen levels, you can:

  • Increase the agitation speed.

  • Enrich the inlet air with pure oxygen.

  • Add oxygen vectors to the medium. Oxygen vectors are water-immiscible liquids that can enhance the oxygen transfer rate. Soybean oil has been shown to be an effective oxygen vector for AP-3 production[4].

Q5: Are there any specific metal ions that can enhance AP-3 production?

A5: Yes, the addition of certain divalent metal ions can positively influence AP-3 production. Magnesium ions (Mg²⁺) have been found to be particularly effective. The addition of Mg²⁺ can enhance the activities of key enzymes like methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM), which are involved in precursor supply, leading to a significant increase in AP-3 titer[8].

Quantitative Data Summary

Table 1: Comparison of Fed-Batch Strategies and their Impact on this compound Titer

StrategyStrainKey ParametersAP-3 Titer (mg/L)Fold IncreaseReference
Pulse Feeding Oasm13-17:asmUdpgPulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hr.757.7-[2]
Constant Flow Feeding APSP-01Feeding initiated at ~84h when residual sugar was ~20g/L.92.241.28 (vs. batch)[1]
Oxygen Vector Addition A. pretiosumAddition of 0.52% soybean oil at 50h.106.041.49 (vs. control)[4]
Economical Medium & Supplementation A. pretiosumOptimized medium with cane molasses, glycerol, and soybean powder, supplemented with isobutanol, soybean oil, and vitamin B1.141-[3]
Genetic Engineering (CRISPR-Cas9) Mutant MD02Inactivation of T1PKS-15 gene cluster.~3651.27 (vs. parent)[7]
Genetic Engineering (Promoter Knock-in) Mutant BDP-jkKnock-in of j23119p-kasOp bidirectional promoter.-1.50 (vs. parent)[7]
Divalent Metal Ion Addition A. pretiosumOptimal addition of Mg²⁺.853.0 (vs. control)[8]

Experimental Protocols

Protocol 1: Pulse Feeding of Fructose and Isobutanol

This protocol is based on the strategy described by Du et al. (2018)[2].

  • Strain: Actinosynnema pretiosum strain Oasm13-17:asmUdpg (genetically engineered for enhanced precursor supply).

  • Bioreactor Setup:

    • Working volume: As per your bioreactor capacity.

    • Temperature: Maintain at 25°C.

    • pH: Control at 7.0 by automated addition of 2 M NaOH.

    • Dissolved Oxygen (DO): Maintain above 20% saturation by adjusting agitation speed and aeration rate.

  • Inoculation: Inoculate the bioreactor with a suitable volume of seed culture.

  • Fed-Batch Strategy:

    • At 60 hours of fermentation, aseptically add a sterile solution of fructose to a final concentration of 15 g/L and isobutanol to a final concentration of 1.64 g/L.

    • Repeat the pulse feeding at 96 hours and 120 hours.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals to monitor cell growth (Dry Cell Weight), substrate consumption, and AP-3 concentration using HPLC.

Protocol 2: Addition of Soybean Oil as an Oxygen Vector

This protocol is based on the findings of a study on improving AP-3 production through oxygen-vector screening[4].

  • Strain: Actinosynnema pretiosum.

  • Culture Medium: Use your optimized fermentation medium.

  • Cultivation Conditions:

    • Temperature: 28°C.

    • Agitation: 220 rpm.

  • Oxygen Vector Addition:

    • At 50 hours post-inoculation, aseptically add sterile soybean oil to the fermentation culture to a final concentration of 0.52% (v/v).

  • Fermentation Duration: Continue the fermentation for the desired period (e.g., 8 days).

  • Sampling and Analysis:

    • Monitor dry cell weight and AP-3 production at regular intervals.

Visualizations

Fed_Batch_Workflow cluster_Preparation Preparation Phase cluster_Fermentation Fermentation Phase cluster_Feeding_Strategies Feeding Strategies cluster_Harvest Harvest & Analysis Seed_Culture Seed Culture Preparation Batch_Phase Batch Culture (Initial Growth) Seed_Culture->Batch_Phase Fermentation_Medium Fermentation Medium Preparation Fermentation_Medium->Batch_Phase Monitoring Monitor: - Residual Sugar - Biomass - pH Batch_Phase->Monitoring Continuous Decision Residual Sugar < 20 g/L? Monitoring->Decision Decision->Monitoring No Fed_Batch_Phase Initiate Fed-Batch Strategy Decision->Fed_Batch_Phase Yes Pulse_Feeding Pulse Feeding (Fructose + Isobutanol) Fed_Batch_Phase->Pulse_Feeding Constant_Feeding Constant Flow Feeding Fed_Batch_Phase->Constant_Feeding Harvest Harvest Culture Broth Pulse_Feeding->Harvest Constant_Feeding->Harvest Extraction AP-3 Extraction Harvest->Extraction Analysis HPLC Analysis Extraction->Analysis High_Titer_AP3 High Titer This compound Analysis->High_Titer_AP3

Caption: Workflow for Fed-Batch Fermentation of this compound.

Troubleshooting_Logic cluster_Growth Biomass Assessment cluster_Solutions_Good_Growth Solutions for Good Growth, Low Production cluster_Solutions_Poor_Growth Solutions for Poor Growth Start Low AP-3 Production Good_Growth Good Biomass? Start->Good_Growth Poor_Growth Poor Biomass Good_Growth->Poor_Growth No Check_Nutrient_Balance Check Nutrient Balance (e.g., Low Organic N) Good_Growth->Check_Nutrient_Balance Yes Check_Feed_Strategy Review Feed Strategy (Time, Composition) Poor_Growth->Check_Feed_Strategy Check_Precursor_Timing Optimize Precursor Addition Timing Check_Nutrient_Balance->Check_Precursor_Timing Consider_Metabolic_Engineering Consider Metabolic Engineering Check_Precursor_Timing->Consider_Metabolic_Engineering Check_Oxygen Improve Oxygen Supply (e.g., Oxygen Vector) Check_Feed_Strategy->Check_Oxygen Check_pH Optimize pH Control Check_Oxygen->Check_pH

Caption: Troubleshooting Logic for Low this compound Production.

References

Inactivation of competing biosynthetic pathways to boost Ansamitocin P-3 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Ansamitocin P-3 (AP-3) production through the inactivation of competing biosynthetic pathways and other metabolic engineering strategies in Actinosynnema pretiosum.

Frequently Asked Questions (FAQs)

Q1: My gene knockout experiment in A. pretiosum resulted in no change or a decrease in AP-3 production. What are the possible reasons?

A1: Several factors could contribute to this outcome:

  • Incorrect Gene Target: The targeted gene may not be a major competitor for AP-3 precursors. It is crucial to target genes that directly divert key intermediates away from the AP-3 pathway. For instance, inactivating genes encoding for glycosyltransferases like asm25 or ansa30, which convert the AP-3 precursor N-demethylthis compound (PND-3) into byproducts, has been shown to be effective.[1][2][3][4]

  • Polar Effects: The knockout of your target gene might have unintendedly affected the expression of downstream genes essential for AP-3 biosynthesis. This can be mitigated by creating a clean, in-frame deletion.

  • Metabolic Imbalance: Deleting a competing pathway can sometimes lead to the accumulation of toxic intermediates or deplete essential co-factors, thereby negatively impacting overall cell health and productivity.

  • Functional Redundancy: The A. pretiosum genome may contain other genes with similar functions that compensate for the knocked-out gene, masking the desired effect.

  • Suboptimal Fermentation Conditions: The engineered strain might require different fermentation conditions (e.g., medium composition, temperature, aeration) to achieve its full productive potential.

Q2: I have successfully inactivated a competing pathway, but the increase in AP-3 yield is lower than expected. How can I further improve production?

A2: To further boost AP-3 production, consider the following strategies:

  • Overexpress Key Biosynthetic Genes: Increasing the expression of bottleneck enzymes in the AP-3 pathway can significantly enhance flux towards the final product. Key targets for overexpression include:

    • The N-methyltransferase gene asm10, which converts PND-3 to AP-3.[2]

    • The gene cluster asm13-17, responsible for the supply of the glycolate extender unit.[5][6]

    • The 3-amino-5-hydroxybenzoic acid (AHBA) starter unit biosynthetic gene asmUdpg.[5][6]

  • Optimize Precursor Supply: Supplementing the culture medium with precursors can drive the reaction towards AP-3. For example, the addition of isobutanol has been shown to dramatically increase AP-3 yield, especially in strains where competing pathways are inactivated.[3][4]

  • Enhance Efflux: Overexpressing efflux pump genes can facilitate the export of AP-3, reducing potential feedback inhibition and toxicity.[7]

  • Improve Host Strain Tolerance: AP-3 can be toxic to the producing organism. Overexpressing the cell division protein FtsZ, a bacterial target of AP-3, can improve the strain's resistance and lead to higher yields.[8][9]

  • Optimize Fermentation Conditions: Factors like carbon source (fructose has been shown to be beneficial), nitrogen concentration, and dissolved oxygen levels can significantly impact AP-3 production.[1][10][11][12]

Q3: Which competing pathways are the most promising targets for inactivation to increase AP-3 synthesis?

A3: Based on current research, the most effective targets for inactivation are those that directly compete for the immediate precursors of AP-3. These include:

  • asm25: This gene encodes an N-glycosyltransferase that converts PND-3 to the byproduct ansamitocinoside P-3 (AGP-3). Its inactivation has been reported to more than double AP-3 yield.[3][4][13]

  • ansa30: This gene encodes another glycosyltransferase that competes for PND-3. Its inactivation resulted in a 66% increase in AP-3 titer.[1][2]

  • Putative Type I Polyketide Synthase (PKS) gene clusters: Inactivation of a competing PKS cluster, T1PKS-15, has been shown to increase AP-3 production by 27%, likely by increasing the intracellular pool of precursors.[14]

Troubleshooting Guides

Issue 1: Low AP-3 Titer After Inactivation of a Competing Pathway
Potential Cause Troubleshooting Step
Suboptimal Precursor Supply Supplement the fermentation medium with isobutanol (e.g., 40 mM) to enhance the C-3 side chain synthesis.[3][4]
Bottleneck in the Main AP-3 Pathway Overexpress key biosynthetic genes such as asm10 (N-methyltransferase) or the asm13-17 cluster (glycolate supply).[2][5][6]
Feedback Inhibition or Product Toxicity Overexpress efflux pump genes to increase AP-3 export or overexpress the FtsZ protein to improve host tolerance.[7][8][9]
Incorrect Fermentation Medium Optimize the carbon and nitrogen sources. Consider using fructose as the primary carbon source and maintaining low organic nitrogen levels.[1][10][11]
Issue 2: Accumulation of Undesired Intermediates (e.g., PND-3)
Potential Cause Troubleshooting Step
Insufficient N-methylation Activity This is a common rate-limiting step. Overexpress the N-methyltransferase gene asm10 to efficiently convert PND-3 to AP-3.[2]
Limited S-adenosylmethionine (SAM) Availability Supplement the medium with L-methionine, the precursor for the SAM cofactor required by Asm10.[2]

Quantitative Data Summary

The following tables summarize the reported improvements in AP-3 production from various metabolic engineering strategies.

Table 1: Improvement of AP-3 Production by Inactivation of Competing Pathway Genes

Gene TargetGene FunctionFold Increase in AP-3 YieldReference
asm25N-glycosyltransferase>2[3][4]
ansa30Glycosyltransferase1.66[1][2]
T1PKS-15Putative Type I PKS1.27[14]

Table 2: Improvement of AP-3 Production by Gene Overexpression

Gene(s) OverexpressedGene/Cluster FunctionFold Increase in AP-3 YieldReference
asm10N-methyltransferase1.93[2]
asm13-17Glycolate unit supply1.94[6]
asmUdpg & asm13-17AHBA & glycolate supply~3-fold over wild type[5][6]
asm18SARP family regulator4.7 (for AP-3 analogs)[15]
Efflux pump genesAP-3 export1.14 - 1.25[7]
ftsZCell division protein (AP-3 target)1.31[8]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Inactivation in A. pretiosum

This protocol provides a general workflow for gene inactivation using a CRISPR-Cas9 system, which has been successfully applied in A. pretiosum.[3][4][14][16]

  • sgRNA Design and Plasmid Construction:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

    • Synthesize and anneal the sgRNA oligonucleotides.

    • Clone the annealed sgRNA into a suitable CRISPR-Cas9 vector for Actinomycetes (e.g., a derivative of pCRISPR-Cas9).

  • Construction of the Editing Template:

    • Amplify the upstream and downstream homologous arms (typically ~1.5 kb each) flanking the target gene from the A. pretiosum genome.

    • Fuse the homologous arms, creating a template for homologous recombination that will result in the deletion of the target gene.

    • Clone the fused homologous arms into the CRISPR-Cas9 plasmid containing the specific sgRNA.

  • Conjugation into A. pretiosum:

    • Transform the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the donor E. coli and A. pretiosum.

    • Select for exconjugants on appropriate antibiotic-containing media.

  • Screening and Verification:

    • Screen the exconjugants by colony PCR using primers that flank the target gene region to identify double-crossover events (i.e., gene deletion).

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • Culture the confirmed mutant strain in antibiotic-free medium for several rounds to facilitate the loss of the CRISPR-Cas9 plasmid.

Visualizations

Ansamitocin_P3_Biosynthesis_Competition cluster_precursors Precursors cluster_main_pathway This compound Pathway cluster_competing_pathways Competing Pathways AHBA AHBA PKS Polyketide Synthase (asmA-D) AHBA->PKS Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA, Methoxymalonyl-ACP) Extender_Units->PKS T1PKS15_pathway T1PKS-15 Pathway Extender_Units->T1PKS15_pathway T1PKS-15 Proansamitocin Proansamitocin PKS->Proansamitocin Post_PKS Post-PKS Modifications Proansamitocin->Post_PKS PND3 N-demethylthis compound (PND-3) Post_PKS->PND3 AP3 This compound (AP-3) PND3->AP3 asm10 (N-methyltransferase) AGP3 Ansamitocinoside P-3 (AGP-3) PND3->AGP3 asm25 (N-glycosyltransferase) Other_Byproducts Other Byproducts PND3->Other_Byproducts ansa30 (Glycosyltransferase)

Caption: Competing pathways for this compound biosynthesis.

experimental_workflow start Start: Identify Competing Pathway Gene (e.g., asm25) construct_plasmid Construct CRISPR-Cas9 Inactivation Plasmid start->construct_plasmid conjugation Conjugate Plasmid into A. pretiosum construct_plasmid->conjugation screen_mutants Screen for Gene Knockout Mutants conjugation->screen_mutants fermentation Fermentation of Mutant and Wild Type screen_mutants->fermentation analysis Analyze AP-3 Titer (HPLC) fermentation->analysis troubleshoot Low Yield? Troubleshoot analysis->troubleshoot optimize Overexpress Biosynthetic Genes (e.g., asm10) troubleshoot->optimize Yes end End: High-Yielding Strain troubleshoot->end No re_ferment Re-ferment Engineered Strain optimize->re_ferment final_analysis Final AP-3 Titer Analysis re_ferment->final_analysis final_analysis->end

Caption: Workflow for improving AP-3 production.

References

Addressing aggregation issues with Ansamitocin P-3 ADC formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3 antibody-drug conjugate (ADC) formulations. The information provided aims to address common aggregation issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

This compound is a potent microtubule-inhibiting agent belonging to the maytansinoid family of cytotoxic compounds.[1] It is utilized as a payload in ADCs due to its high cytotoxicity, which allows for the targeted delivery of a powerful therapeutic agent to cancer cells.[2] The mechanism of action involves the depolymerization of microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4]

Q2: What are the primary causes of aggregation in this compound ADC formulations?

Aggregation of this compound ADCs is a multifaceted issue primarily driven by the hydrophobicity of the this compound payload and the chemical linkers used for conjugation.[5] Key contributing factors include:

  • Hydrophobic Interactions: The hydrophobic nature of this compound can lead to intermolecular interactions between ADC molecules, causing them to clump together.[5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[6][7]

  • Formulation Conditions: Suboptimal pH, ionic strength, and the absence of stabilizing excipients can compromise the stability of the ADC, leading to aggregation.

  • Manufacturing and Storage Stress: Physical stresses such as agitation, freeze-thaw cycles, and exposure to high temperatures can induce protein unfolding and aggregation.[8]

Q3: What is the mechanism of action of this compound that leads to cancer cell death?

This compound exerts its cytotoxic effect by disrupting the cellular microtubule network. This process initiates a signaling cascade that results in apoptosis.

This compound Mechanism of Action Ansamitocin_P3 This compound Tubulin Tubulin Binding Ansamitocin_P3->Tubulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Spindle_Checkpoint Activation of Spindle Checkpoint Proteins (Mad2, BubR1) Mitotic_Arrest->Spindle_Checkpoint p53_Activation p53 Activation Spindle_Checkpoint->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 1. this compound induced apoptotic signaling pathway.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in the ADC Formulation
Possible Cause Troubleshooting Step Expected Outcome
High Level of Aggregation 1. Analyze by Size Exclusion Chromatography (SEC): Use a validated SEC method to quantify the percentage of high molecular weight species (aggregates). 2. Optimize Formulation Buffer: Screen different buffer systems (e.g., histidine, citrate, acetate) and pH levels (typically between 5.0 and 6.5 for maytansinoid ADCs). 3. Add Stabilizing Excipients: Incorporate excipients such as sucrose, trehalose, or polysorbates to reduce hydrophobic interactions.A decrease in the percentage of aggregates, resulting in a clear, particulate-free solution.
Poor Solubility of the ADC 1. Adjust Drug-to-Antibody Ratio (DAR): If possible, synthesize ADCs with a lower DAR (ideally 3-4 for maytansinoids).[6] 2. Modify Linker Chemistry: Employ more hydrophilic linkers to counteract the hydrophobicity of this compound.Improved solubility and reduced tendency for precipitation.
Issue 2: Increased Aggregation Detected by SEC Over Time
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Storage Conditions 1. Review Storage Temperature: Ensure the ADC formulation is stored at the recommended temperature (typically 2-8°C).[] 2. Minimize Freeze-Thaw Cycles: Aliquot the ADC solution to avoid repeated freezing and thawing.Maintained low levels of aggregation over the intended storage period.
Inappropriate Formulation for Long-Term Stability 1. Conduct a Formulation Screen: Systematically evaluate the impact of different excipients on long-term stability. 2. Consider Lyophilization: For long-term storage, lyophilization can be an effective strategy to prevent aggregation in the liquid state.Identification of a formulation that ensures the stability of the this compound ADC for the required duration.

Quantitative Data on Formulation Optimization

The following tables provide representative data on how formulation parameters can influence the aggregation of maytansinoid ADCs. While specific to maytansinoids, these trends are highly relevant for this compound ADCs.

Table 1: Effect of pH on Maytansinoid ADC Aggregation

Formulation Buffer (20 mM)pH% Aggregate (Initial)% Aggregate (1 month at 4°C)
Acetate5.01.52.1
Histidine5.21.21.8
Histidine6.02.84.5
Phosphate7.04.17.8

Data is illustrative and based on typical results for maytansinoid ADCs.

Table 2: Effect of Excipients on Maytansinoid ADC Aggregation (Histidine Buffer, pH 5.2)

ExcipientConcentration% Aggregate (Initial)% Aggregate (1 month at 25°C)
None-2.58.9
Sucrose5% (w/v)1.33.1
Trehalose5% (w/v)1.43.5
Polysorbate 200.02% (v/v)1.12.8
Sucrose + Polysorbate 205% + 0.02%0.92.2

Data is illustrative and based on typical results for maytansinoid ADCs.

Experimental Protocols

Protocol 1: Formulation Screening Workflow for this compound ADCs

This workflow outlines a systematic approach to identifying an optimal formulation to minimize aggregation.

Formulation Screening Workflow start Start: Purified this compound ADC buffer_exchange Buffer Exchange into Formulation Buffers (e.g., Acetate, Histidine, Citrate) start->buffer_exchange ph_screen pH Screening (e.g., 5.0, 5.5, 6.0, 6.5) buffer_exchange->ph_screen excipient_screen Excipient Screening (e.g., Sucrose, Trehalose, Polysorbate 20) ph_screen->excipient_screen stress_conditions Incubate under Accelerated Stress Conditions (e.g., 40°C for 2 weeks) excipient_screen->stress_conditions sec_analysis Analyze Aggregation by SEC stress_conditions->sec_analysis dls_analysis Analyze Particle Size by DLS stress_conditions->dls_analysis data_analysis Data Analysis and Lead Formulation Selection sec_analysis->data_analysis dls_analysis->data_analysis end End: Optimized Formulation data_analysis->end

Figure 2. Workflow for screening and optimizing ADC formulations.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

1. Materials:

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
  • HPLC or UHPLC system with a UV detector
  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
  • This compound ADC sample
  • Molecular weight standards

2. Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
  • Inject 10-20 µL of the this compound ADC sample (typically at a concentration of 1 mg/mL).
  • Monitor the elution profile at 280 nm.
  • Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
  • Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks.

3. System Suitability:

  • Inject a molecular weight standard to verify column performance and calibration.
  • The resolution between the monomer and dimer peaks should be ≥ 1.5.

This technical support center provides a foundational guide to addressing aggregation issues with this compound ADC formulations. For further, in-depth investigation, it is recommended to consult specialized literature and consider advanced characterization techniques such as size-exclusion chromatography with multi-angle light scattering (SEC-MALS) and dynamic light scattering (DLS).

References

Validation & Comparative

A Comparative Guide to Ansamitocin P-3 and DM1-Based Antibody-Drug Conjugates in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payloads Ansamitocin P-3 and its derivative, DM1. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to inform ADC development strategies.

Introduction: Maytansinoid Payloads in ADCs

This compound and DM1 are both potent microtubule-inhibiting agents belonging to the maytansinoid family of cytotoxic compounds.[1] Their high cytotoxicity makes them attractive payloads for ADCs, which are designed to selectively deliver these potent agents to cancer cells via monoclonal antibodies, thereby minimizing systemic toxicity.[2] An important clarification is that DM1, the payload in the clinically approved ADC Trastuzumab emtansine (T-DM1), is a semi-synthetic derivative of this compound.[3][4] This guide will, therefore, compare the native this compound with its derivative DM1 as utilized in ADC constructs.

Mechanism of Action: Microtubule Depolymerization and Apoptosis

Both this compound and DM1 exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] By binding to tubulin, they inhibit the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][6] This shared mechanism of action underscores their potency as anticancer agents.

Below is a diagram illustrating the signaling pathway from microtubule depolymerization to apoptosis.

Microtubule_Depolymerization_Pathway Signaling Pathway of Microtubule Inhibitors cluster_0 Cellular Entry and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptotic Cascade ADC ADC Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload This compound / DM1 Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest JNK_Pathway JNK/c-Jun Pathway G2M_Arrest->JNK_Pathway Bcl2_Family Bcl-2 Family Modulation JNK_Pathway->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria MOMP Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Microtubule inhibitor signaling pathway.

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound and DM1-based ADCs has been evaluated across various cancer cell lines. The following table summarizes representative data.

CompoundCell LineCancer TypeIC50/EC50Citation
This compoundMCF-7Breast Cancer20 ± 3 pM[1]
This compoundHeLaCervical Cancer50 ± 0.5 pM[1]
This compoundEMT-6/AR1Murine Mammary Cancer140 ± 17 pM[1]
This compoundMDA-MB-231Breast Cancer150 ± 1.1 pM[1]
This compoundA-549Lung Cancer0.33 ± 0.13 nM[7]
This compoundNCI-H69Small Cell Lung Cancer0.69 ± 0.04 nM[7]
T-DM1MDA-453Breast Cancer23 ± 2% surviving cells[6]
T-DM1UACC-893Breast Cancer56 ± 4% surviving cells[6]
T-DM1JIMT-1Breast Cancer76 ± 4% surviving cells[6]

Note: Direct comparison of IC50 values between free this compound and T-DM1 (an ADC) should be interpreted with caution, as the delivery mechanism and cellular uptake differ significantly.

In Vivo Efficacy: Xenograft Models

Preclinical evaluation in xenograft mouse models is a critical step in assessing the anti-tumor activity of ADCs. The following table outlines key parameters from in vivo studies of this compound and T-DM1.

CompoundXenograft ModelKey FindingsCitation
This compoundB16 Melanoma (i.p.)Prolonged survival time by 130% at 25 µg/kg/day.[3]
T-DM1HER2+ CarcinosarcomaDramatic reduction in tumor volume and complete disappearance of established disease.[8]
T-DM1HER2+ Breast Cancer (trastuzumab-resistant)Significant tumor growth inhibition.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of ADCs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • 96-well microplates

  • ADC constructs (this compound-based and DM1-based)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the wells and add the ADC dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of ADCs in a mouse model.

Objective: To assess the in vivo anti-tumor activity of an ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for implantation

  • ADC constructs

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[11]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADCs and vehicle control intravenously at specified doses and schedules.[12]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2.[13]

  • Monitoring: Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves and compare the mean tumor volumes between treatment and control groups to determine efficacy.

Below is a diagram illustrating the experimental workflow for an in vivo xenograft study.

Xenograft_Workflow In Vivo Xenograft Study Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (i.v.) Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Repeated Cycles Endpoint Study Endpoint & Tumor Excision Measurement->Endpoint Analysis Data Analysis & Efficacy Evaluation Endpoint->Analysis

Caption: Workflow of an in vivo xenograft study.

Conclusion

Both this compound and its derivative DM1 are highly potent maytansinoid payloads for the development of effective ADCs. Their shared mechanism of action, microtubule depolymerization, leads to potent anti-tumor activity in both in vitro and in vivo models. While direct comparative efficacy data between ADCs differing only in these two payloads is limited, the extensive clinical success of T-DM1 validates the therapeutic potential of the this compound scaffold. Future research focusing on head-to-head comparisons of next-generation ADCs with these payloads will be crucial for optimizing ADC design and improving patient outcomes in oncology.

References

Tubulin Binding Affinity: A Comparative Analysis of Ansamitocin P-3 and Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin binding affinity of the microtubule-destabilizing agent Ansamitocin P-3 with the well-established vinca alkaloids. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with their molecular target.

Executive Summary

This compound, a maytansinoid, and vinca alkaloids, such as vincristine, vinblastine, and vinorelbine, are potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. While both classes of compounds target tubulin, their binding affinities and the subsequent cellular consequences exhibit distinct characteristics. This compound demonstrates a tubulin binding affinity in the low micromolar range, comparable to the high-affinity interactions observed with some vinca alkaloids. However, the overall affinity of vinca alkaloids for tubulin is a composite of their initial binding to tubulin dimers and the subsequent self-association of these liganded dimers. This guide delves into the quantitative binding data, the experimental methodologies used to determine these values, and the downstream signaling pathways activated by these interactions.

Quantitative Comparison of Tubulin Binding Affinity

The binding affinity of a ligand to its target is a critical determinant of its biological activity. For tubulin-targeting agents, this is often expressed as the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity.

CompoundDrug ClassDissociation Constant (Kd)Other Relevant Metrics
This compound Maytansinoid1.3 ± 0.7 µM[1]-
Vinblastine Vinca Alkaloid0.54 µM (high-affinity site)[2]IC50 (Microtubule Polymerization): 32 µM
Vincristine Vinca AlkaloidNot directly reported as a singular Kd value in comparative studies. Overall affinity is considered the highest among the classic vinca alkaloids.Ki (Tubulin Polymerization): 85 nM
Vinorelbine Vinca AlkaloidNot directly reported as a singular Kd value in comparative studies. Overall affinity is considered lower than vincristine and vinblastine.-

Note on Vinca Alkaloid Affinity: Studies indicate that the overall tubulin binding affinity for vinca alkaloids follows the order: vincristine > vinblastine > vinorelbine.[3] Interestingly, the initial binding affinity of these three vinca alkaloids to tubulin heterodimers (K1) is identical. The observed differences in their overall affinity are attributed to the subsequent step of liganded dimer self-association into spiral polymers (K2).[3]

Mechanism of Action and Signaling Pathways

Both this compound and vinca alkaloids are microtubule-destabilizing agents that bind to the vinca domain on β-tubulin. This binding inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis.

This compound: Binding of this compound to tubulin leads to the depolymerization of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to mitotic arrest. Prolonged mitotic arrest triggers the p53-mediated apoptotic pathway, characterized by the increased expression of p53 and the nuclear accumulation of its downstream effector, p21.[4][5]

Vinca Alkaloids: Vinca alkaloids also induce mitotic arrest by disrupting microtubule dynamics. The apoptotic signaling cascade initiated by vinca alkaloid-induced mitotic arrest is complex and can involve multiple pathways. One key pathway involves the activation of c-Jun N-terminal kinase (JNK) and the subsequent downregulation of the anti-apoptotic protein Mcl-1, leading to mitochondrial dysfunction and apoptosis.[6][7] Another implicated pathway is the activation of the NF-κB/IκB signaling cascade.[8][9]

Signaling Pathway Diagrams

Ansamitocin_P3_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Vinca Domain Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Inhibits Polymerization Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest p53 Activation p53 Activation Mitotic Arrest->p53 Activation p21 Nuclear Accumulation p21 Nuclear Accumulation p53 Activation->p21 Nuclear Accumulation Apoptosis Apoptosis p21 Nuclear Accumulation->Apoptosis

Vinca_Alkaloid_Pathway Vinca Alkaloids Vinca Alkaloids Tubulin Tubulin Vinca Alkaloids->Tubulin Bind to Vinca Domain Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Mitotic Arrest Mitotic Arrest Microtubule Destabilization->Mitotic Arrest JNK Activation JNK Activation Mitotic Arrest->JNK Activation NF-kB Activation NF-kB Activation Mitotic Arrest->NF-kB Activation Mcl-1 Downregulation Mcl-1 Downregulation JNK Activation->Mcl-1 Downregulation Apoptosis Apoptosis NF-kB Activation->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction Mcl-1 Downregulation->Mitochondrial Dysfunction Mitochondrial Dysfunction->Apoptosis

Experimental Protocols

Accurate determination of tubulin binding affinity relies on robust experimental methodologies. The following are summaries of commonly employed techniques.

Fluorescence Spectroscopy for Dissociation Constant (Kd) Determination

This method is based on the principle that the intrinsic fluorescence of tryptophan residues in tubulin is quenched or altered upon ligand binding.

Protocol Outline:

  • Protein Preparation: Purified tubulin is prepared in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) and its concentration is accurately determined.

  • Titration: A constant concentration of tubulin is titrated with increasing concentrations of the ligand (this compound or a vinca alkaloid).

  • Fluorescence Measurement: The tryptophan fluorescence of tubulin is excited at approximately 295 nm, and the emission spectrum is recorded from 310 to 400 nm. The fluorescence intensity at the emission maximum (around 335 nm) is monitored.

  • Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. The data is then fitted to a suitable binding isotherm equation (e.g., the Hill equation) to calculate the dissociation constant (Kd).

Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Purified Tubulin Prepare Purified Tubulin Titrate Tubulin with Ligand Titrate Tubulin with Ligand Prepare Purified Tubulin->Titrate Tubulin with Ligand Prepare Ligand Solution Prepare Ligand Solution Prepare Ligand Solution->Titrate Tubulin with Ligand Measure Fluorescence Quenching Measure Fluorescence Quenching Titrate Tubulin with Ligand->Measure Fluorescence Quenching Plot Fluorescence Change vs. [Ligand] Plot Fluorescence Change vs. [Ligand] Measure Fluorescence Quenching->Plot Fluorescence Change vs. [Ligand] Fit Data to Binding Isotherm Fit Data to Binding Isotherm Plot Fluorescence Change vs. [Ligand]->Fit Data to Binding Isotherm Calculate Kd Calculate Kd Fit Data to Binding Isotherm->Calculate Kd

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of a compound to polymerized microtubules.

Protocol Outline:

  • Microtubule Polymerization: Tubulin is polymerized in the presence of GTP and a stabilizing agent like taxol to form microtubules.

  • Incubation: The pre-formed microtubules are incubated with the test compound (this compound or a vinca alkaloid) at various concentrations.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the microtubules and any bound compound.

  • Analysis: The supernatant (containing unbound compound) and the pellet (containing microtubules and bound compound) are separated and analyzed by SDS-PAGE. The amount of the compound in the pellet and supernatant is quantified to determine the extent of binding.

Cosedimentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Polymerize Tubulin into Microtubules Polymerize Tubulin into Microtubules Incubate Microtubules with Ligand Incubate Microtubules with Ligand Polymerize Tubulin into Microtubules->Incubate Microtubules with Ligand Prepare Ligand Solutions Prepare Ligand Solutions Prepare Ligand Solutions->Incubate Microtubules with Ligand High-speed Centrifugation High-speed Centrifugation Incubate Microtubules with Ligand->High-speed Centrifugation Separate Supernatant and Pellet Separate Supernatant and Pellet High-speed Centrifugation->Separate Supernatant and Pellet Analyze by SDS-PAGE Analyze by SDS-PAGE Separate Supernatant and Pellet->Analyze by SDS-PAGE Quantify Bound vs. Unbound Ligand Quantify Bound vs. Unbound Ligand Analyze by SDS-PAGE->Quantify Bound vs. Unbound Ligand

Conclusion

Both this compound and vinca alkaloids are potent microtubule-destabilizing agents that bind to the vinca domain of tubulin, leading to mitotic arrest and apoptosis. This compound exhibits a tubulin binding affinity in the low micromolar range, similar to the high-affinity binding of vinblastine. The vinca alkaloids display a nuanced binding mechanism where their overall affinity is influenced by both the initial binding to tubulin dimers and the subsequent self-association of these complexes. The choice between these agents in a research or drug development context may depend on the specific cellular context and the desired downstream signaling effects, with this compound primarily acting through a p53-dependent pathway and vinca alkaloids engaging multiple pathways, including JNK and NF-κB activation. The provided experimental protocols offer a foundation for the quantitative assessment of these and other tubulin-targeting compounds.

References

Ansamitocin P-3 vs. Paclitaxel: A Head-to-Head Comparison in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of microtubule-targeting agents for breast cancer therapy, Ansamitocin P-3 and paclitaxel represent two distinct mechanistic classes with potent antitumor activities. This guide provides a detailed, data-driven comparison of their performance in preclinical breast cancer models, offering insights for researchers and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundPaclitaxel
Mechanism of Action Microtubule depolymerizerMicrotubule stabilizer
Binding Site on Tubulin Vinblastine siteTaxane site
In Vitro Potency Picomolar rangeNanomolar to micromolar range
Clinical Use Primarily as a payload in Antibody-Drug Conjugates (e.g., Trastuzumab emtansine)Widely used as a standalone chemotherapeutic agent

In Vitro Efficacy: A Potency Showdown

This compound consistently demonstrates superior potency in vitro across a range of breast cancer cell lines, with IC50 values in the picomolar range. Paclitaxel, while also highly effective, typically exhibits IC50 values in the nanomolar to micromolar range.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines

Cell LineThis compound (pM)Paclitaxel (nM)
MCF-7 20 ± 3[1][2][3]3,500[4]
MDA-MB-231 150 ± 1.1[1][2]300[4]
EMT-6/AR1 140 ± 17[1][2]Not available
SKBR3 Not available4,000[4]
BT-474 Not available19[4]
T-47D Not availableNot available

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Performance: Insights from Xenograft Models

Table 2: Summary of In Vivo Efficacy in Breast Cancer Xenograft Models

DrugBreast Cancer ModelKey Findings
This compound MCF-7 xenograft (liposomal formulation)Significantly inhibited tumor growth.[5]
Paclitaxel MCF-7, MX-1 xenograftsShowed significant antitumor activity.[6]
MDA-MB-231, MDA-MB-468, T47D xenograftsDemonstrated reduction in tumor volume.[7]
HBT 3477 xenograftShowed therapeutic enhancement when combined with radioimmunotherapy.[1]

It is noteworthy that a study mentioned unpublished results suggesting this compound is remarkably more cytotoxic against cancer stem-like cells than paclitaxel.[8][9]

Mechanism of Action: Two Sides of the Same Coin

Both this compound and paclitaxel target microtubules, essential components of the cell's cytoskeleton, but through opposing mechanisms. This disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and induction of apoptosis.

This compound acts as a microtubule depolymerizer . It binds to tubulin at the vinblastine site, preventing the assembly of microtubules.[1][2][10] This leads to the activation of spindle checkpoint proteins Mad2 and BubR1, followed by a p53-mediated apoptotic pathway.[1][2]

Conversely, paclitaxel is a microtubule stabilizer . It binds to the β-tubulin subunit, promoting the assembly and stabilization of microtubules.[5] This abnormal stabilization also triggers a mitotic block and subsequent apoptosis, a process that can involve the tumor suppressor p53 and the CDK inhibitor p21WAF1.

cluster_ansamitocin This compound Pathway cluster_paclitaxel Paclitaxel Pathway ansamitocin This compound tubulin_a Tubulin (Vinblastine Site) ansamitocin->tubulin_a Binds to depolymerization Microtubule Depolymerization tubulin_a->depolymerization Leads to mitotic_arrest_a Mitotic Arrest (G2/M) depolymerization->mitotic_arrest_a mad2_bubr1 Activation of Mad2/BubR1 mitotic_arrest_a->mad2_bubr1 p53_a p53 Activation mad2_bubr1->p53_a apoptosis_a Apoptosis p53_a->apoptosis_a paclitaxel Paclitaxel tubulin_p β-tubulin paclitaxel->tubulin_p Binds to stabilization Microtubule Stabilization tubulin_p->stabilization Leads to mitotic_arrest_p Mitotic Arrest (G2/M) stabilization->mitotic_arrest_p p53_p21 Activation of p53/p21 mitotic_arrest_p->p53_p21 apoptosis_p Apoptosis p53_p21->apoptosis_p cluster_workflow In Vivo Xenograft Experimental Workflow start Start cell_culture 1. Breast Cancer Cell Culture (e.g., MDA-MB-231) start->cell_culture inoculation 2. Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., i.p. injection of This compound or Paclitaxel) randomization->treatment monitoring 6. Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint: Tumor Excision and Analysis monitoring->endpoint finish End endpoint->finish

References

Ansamitocin P-3: A Potent Payload for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. The efficacy of an ADC is critically dependent on the potency and properties of its cytotoxic payload. Ansamitocin P-3, a highly potent maytansinoid, is garnering significant attention as a promising payload for the next generation of ADCs. This guide provides an objective comparison of this compound with other commonly used ADC payloads, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug development programs.

Mechanism of Action: A Microtubule Disruptor

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division. It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis through the p53-mediated pathway.[1][2] The activation of p53 leads to the upregulation of pro-apoptotic proteins such as PUMA and Bax, culminating in programmed cell death.

G cluster_cell Cancer Cell Ansamitocin_P3 This compound Tubulin Tubulin Ansamitocin_P3->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest p53_Activation p53 Activation Mitotic_Arrest->p53_Activation PUMA_Bax_Upregulation PUMA & Bax Upregulation p53_Activation->PUMA_Bax_Upregulation Transcriptional Activation Mitochondrial_Pathway Mitochondrial Pathway Activation PUMA_Bax_Upregulation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Mechanism of Action of this compound

Comparative In Vitro Cytotoxicity

The in vitro potency of a payload is a critical determinant of its potential efficacy in an ADC. This compound has demonstrated exceptional cytotoxicity across a range of cancer cell lines, with IC50 values in the picomolar to low nanomolar range. The following table summarizes the available data for this compound and compares it with other widely used ADC payloads: DM1 (a derivative of maytansine), DM4 (another maytansinoid derivative), and MMAE (monomethyl auristatin E).

Disclaimer: The following data is collated from various sources. Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., cell lines, exposure time) may vary between studies.

PayloadCell LineIC50 (nM)Reference
This compound MCF-7 (Breast Cancer)0.02 ± 0.003[1][2]
HeLa (Cervical Cancer)0.05 ± 0.0005[1][2]
EMT-6/AR1 (Breast Cancer)0.14 ± 0.017[1][2]
MDA-MB-231 (Breast Cancer)0.15 ± 0.0011[1][2]
DM1 SK-BR-3 (Breast Cancer)0.79 - 7.2[3]
DM4 Various Sensitive Cell Lines0.03 - 0.06[3]
MMAE BxPC-3 (Pancreatic Cancer)0.97 ± 0.10[4]
PSN-1 (Pancreatic Cancer)0.99 ± 0.09[4]
Capan-1 (Pancreatic Cancer)1.10 ± 0.44[4]
Panc-1 (Pancreatic Cancer)1.16 ± 0.49[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays used to evaluate ADC payloads.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ADC payloads (this compound, DM1, DM4, MMAE) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of a payload to kill neighboring antigen-negative cells.

  • Cell Preparation: Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Incubation: Incubate the plate for a period of 96-144 hours.

  • Imaging and Analysis: Use fluorescence microscopy to visualize and count the number of viable GFP-expressing antigen-negative cells.

  • Data Interpretation: A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

G cluster_workflow ADC Evaluation Workflow Start Start In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro_Cytotoxicity Bystander_Effect Bystander Effect Assay (Co-culture) In_Vitro_Cytotoxicity->Bystander_Effect In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) Bystander_Effect->In_Vivo_Efficacy Safety_Profile Safety & Toxicity Assessment In_Vivo_Efficacy->Safety_Profile Data_Analysis Data Analysis & Comparison Safety_Profile->Data_Analysis End End Data_Analysis->End

Experimental Workflow for ADC Payload Validation

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ADC with different payloads). Administer the treatments intravenously.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group.

Comparative Logic of Payload Characteristics

The selection of an ADC payload involves a trade-off between potency, bystander effect, and safety. The following diagram illustrates the logical relationships between these key characteristics for this compound and other common payloads.

G cluster_payloads Payload Characteristics cluster_properties Properties Ansamitocin_P3 This compound High_Potency High Potency (pM IC50) Ansamitocin_P3->High_Potency Low_Bystander Low/Moderate Bystander Effect Ansamitocin_P3->Low_Bystander DM1 DM1 Moderate_Potency Moderate Potency (nM IC50) DM1->Moderate_Potency DM1->Low_Bystander Known_Toxicity Established Safety Profile DM1->Known_Toxicity DM4 DM4 DM4->High_Potency High_Bystander High Bystander Effect DM4->High_Bystander MMAE MMAE MMAE->Moderate_Potency MMAE->High_Bystander MMAE->Known_Toxicity

Comparative Logic of ADC Payload Properties

Conclusion

This compound stands out as a highly potent cytotoxic agent with a well-defined mechanism of action, making it an attractive payload for the development of next-generation ADCs. Its picomolar potency against a variety of cancer cell lines is a significant advantage. While direct comparative in vivo efficacy and safety data against other payloads are still emerging, the available in vitro data strongly supports its potential. The choice of payload will ultimately depend on the specific target antigen, tumor type, and desired therapeutic window. This guide provides a foundational framework and detailed methodologies to empower researchers to rigorously evaluate and validate this compound and other promising payloads for their ADC programs.

References

A Comparative Guide to the Preclinical Pharmacokinetic Profiles of Ansamitocin P-3 and DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profiles of two potent microtubule-inhibiting agents, Ansamitocin P-3 and DM1, in preclinical rat models. The information presented is curated from publicly available experimental data to assist researchers in understanding the disposition of these molecules.

Executive Summary

This compound and DM1 are both maytansinoid compounds that exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. While structurally related, their applications in oncology have diverged, with DM1 being a widely used payload in antibody-drug conjugates (ADCs) and this compound being investigated as both a standalone agent and a potential ADC payload. Understanding their individual pharmacokinetic behaviors is crucial for optimizing their therapeutic potential.

This guide reveals that both compounds exhibit rapid distribution and clearance in preclinical rat models. However, key differences in their plasma concentration profiles and disposition have been reported. The following sections provide a detailed breakdown of their pharmacokinetic parameters, the experimental methodologies used to obtain this data, and a visualization of their shared mechanism of action.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound and unconjugated DM1 following intravenous (IV) administration in Sprague-Dawley rats. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from separate studies. Variations in experimental conditions, such as dosage and analytical methods, should be considered when interpreting these values.

Pharmacokinetic ParameterThis compoundDM1 (unconjugated)
Animal Model Sprague-Dawley RatsSprague-Dawley Rats
Dose (IV) Not specified in abstractNot specified in abstract
Plasma Concentration Profile Triexponential decline[1]Rapidly cleared from blood
Distribution Suggests distribution in deep tissue compartments[1]Extensively distributed to tissues
Metabolism -Extensively metabolized
Elimination -Primarily through the hepatic-biliary route

Further analysis of full-text articles is required to populate specific values for Cmax, T1/2, AUC, Clearance (CL), and Volume of Distribution (Vd).

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of preclinical studies. The following sections outline the typical experimental protocols for evaluating the pharmacokinetics of this compound and DM1 in rats.

This compound Intravenous Pharmacokinetic Study Protocol

A study by Song et al. (2005) outlines a validated method for the quantitation and pharmacokinetic analysis of this compound in rats.[1]

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Formulation and Administration: this compound was formulated in a vehicle of normal saline and PEG300 and administered as an intravenous bolus.[1]

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Sample Preparation: this compound and an internal standard (depsipeptide FK228) were extracted from rat plasma using ethyl acetate.[1]

  • Analytical Method: Plasma concentrations were determined using a highly sensitive and specific electrospray ionization (ESI) liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. The components were separated on a Betabasic C8 column with an isocratic elution of 70% acetonitrile/0.9% formic acid. The analysis was performed in the multiple-reaction-monitoring (MRM) mode.[1]

  • Pharmacokinetic Analysis: Plasma drug concentration-time profiles were analyzed using standard pharmacokinetic techniques.[1]

DM1 (unconjugated) Intravenous Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats.

  • Formulation and Administration: DM1 would be formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) and administered as a single intravenous bolus via the tail vein.

  • Blood Sampling: Serial blood samples would be collected from the tail vein or another appropriate site at predetermined time points post-dose.

  • Sample Preparation: Plasma would be separated by centrifugation. DM1 and an internal standard would be extracted from the plasma, typically using protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Analytical Method: The concentration of DM1 in the plasma samples would be quantified using a validated LC/MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, T1/2, AUC, clearance, and volume of distribution would be calculated from the plasma concentration-time data using non-compartmental analysis.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Both this compound and DM1 share a common mechanism of action. They are potent microtubule-targeting agents that bind to tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Below is a diagram illustrating the signaling pathway from microtubule disruption to apoptosis.

Microtubule_Inhibitor_Apoptosis_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway Drug This compound / DM1 Tubulin Tubulin Drug->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Drug->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Microtubule_Disruption Microtubule Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction Bcl2_Family Bcl-2 Family Regulation (e.g., Bcl-2, Bax) Apoptosis_Induction->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Effector Caspase Activation (e.g., Caspase-3) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of this compound and DM1.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical intravenous pharmacokinetic study in rats.

PK_Workflow Formulation Compound Formulation (e.g., this compound or DM1) Animal_Dosing Animal Dosing (IV Bolus in Rats) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Separation->Sample_Extraction LCMS_Analysis LC/MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, T1/2, AUC, CL, Vd) Data_Analysis->PK_Parameters

Caption: Preclinical intravenous pharmacokinetic study workflow.

References

A Comparative Guide: Benchmarking the Therapeutic Index of Ansamitocin P-3 ADCs Against T-DM1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of antibody-drug conjugates (ADCs) utilizing Ansamitocin P-3 derivatives against the established benchmark, T-DM1 (ado-trastuzumab emtansine). By presenting supporting experimental data from preclinical studies, this document aims to inform researchers and drug developers on the comparative efficacy and safety of these potent anti-cancer agents.

Introduction

This compound, a potent maytansinoid, is a microtubule-targeting agent that has garnered significant interest as a cytotoxic payload for ADCs.[1][2] Its derivative, DM1, is the cytotoxic component of the FDA-approved ADC, T-DM1, which has transformed the treatment landscape for HER2-positive breast cancer.[3][4] The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in the development of ADCs. A wider therapeutic index indicates a more favorable balance between the desired anti-tumor activity and off-target toxicity. This guide benchmarks the performance of various this compound-based ADCs against T-DM1, focusing on preclinical data that informs their therapeutic potential.

Mechanism of Action: this compound and T-DM1

This compound and its derivatives, such as DM1 and DM4, exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2]

T-DM1 is an ADC that combines the potent cytotoxicity of DM1 with the tumor-targeting specificity of the monoclonal antibody trastuzumab.[3] Trastuzumab binds to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells. This targeted delivery system aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy while minimizing systemic toxicity.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of T-DM1 and a general experimental workflow for evaluating ADCs.

TDM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space T-DM1 T-DM1 HER2_Receptor HER2 Receptor T-DM1->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM1 DM1 Payload Lysosome->DM1 Payload Release Tubulin Tubulin DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: T-DM1 Mechanism of Action.

ADC_Evaluation_Workflow ADC_Candidate This compound ADC In_Vitro_Assays In Vitro Assays ADC_Candidate->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay In_Vitro_Assays->Cytotoxicity Bystander_Effect Bystander Effect Assay In_Vitro_Assays->Bystander_Effect Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (MTD, Body Weight) Xenograft_Model->Toxicity_Assessment Therapeutic_Index Therapeutic Index Determination Efficacy_Assessment->Therapeutic_Index Toxicity_Assessment->Therapeutic_Index

Caption: General Workflow for ADC Evaluation.

Comparative Preclinical Data

The following tables summarize key preclinical data for T-DM1 and other ADCs utilizing this compound derivatives.

In Vitro Cytotoxicity
ADCTargetPayloadCell LineIC50 (nM)Reference
T-DM1 HER2DM1SK-BR-3 (HER2 3+)~0.2-1[5]
BT-474 (HER2 3+)~0.3-2[5]
NCI-N87 (HER2 3+)~0.5-5[5]
MCF7 (HER2-low)>100[5]
SYD985 (Trastuzumab Duocarmazine) HER2DuocarmycinKPL-4 (HER2 3+)0.03[5]
JIMT-1 (HER2 2+)0.04[5]
MCF7 (HER2-low)0.38[5]
SAR566658 CA6DM4WISH (CA6+)1.1[6]
CAPAN-2 (CA6+)~2[6]
COLO 205 (CA6-)18.5[6]
Lorvotuzumab Mertansine (IMGN901) CD56DM1NCI-H929 (CD56+)~0.01-0.1[7]
OPM-2 (CD56+)~0.01-0.1[7]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy in Xenograft Models
ADCTumor ModelDosingOutcomeReference
T-DM1 BT-474 (Breast Cancer)15 mg/kg, single doseTumor regression[3]
NCI-N87 (Gastric Cancer)10 mg/kg, q3d x 4Significant tumor growth inhibition[3]
KPL-4 (Breast Cancer, T-DM1 resistant)15 mg/kg, qwx3Minimal tumor growth inhibition[8]
SYD985 (Trastuzumab Duocarmazine) JIMT-1 (Breast Cancer, HER2 2+)3 mg/kg, single doseComplete tumor regression[5]
MAXF 449 (Breast Cancer, HER2 1+)3 mg/kg, single doseTumor growth delay[5]
SAR566658 WISH (Cervical Cancer)10 mg/kg, qwx3Tumor regression[6]
CAPAN-2 (Pancreatic Cancer)20 mg/kg, qwx3Tumor regression[6]
Lorvotuzumab Mertansine (IMGN901) NB-1691 (Neuroblastoma)5 mg/kg, q4d x 3Maintained complete response[7]
RH-30 (Rhabdomyosarcoma)5 mg/kg, q4d x 3Maintained complete response[7]
Preclinical Toxicity
CompoundSpeciesMaximum Tolerated Dose (MTD) / No Observed Adverse Effect Level (NOAEL)Key ToxicitiesReference
T-DM1 Rat20 mg/kg (single dose)Thrombocytopenia, hepatotoxicity
Monkey10 mg/kg (q3w)Thrombocytopenia, hepatotoxicity
Free DM1 Rat0.25 mg/kg (single dose)Myelosuppression, gastrointestinal toxicity
Lorvotuzumab Mertansine (IMGN901) Monkey-Peripheral neuropathy

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Method:

    • Cell Culture: Cancer cell lines with varying target antigen expression levels are cultured in appropriate media.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (typically 72-120 hours).

    • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.

Bystander Killing Effect Assay
  • Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

  • Method (Co-culture assay):

    • Cell Labeling: Antigen-negative cells are labeled with a fluorescent marker (e.g., GFP) to distinguish them from antigen-positive cells.

    • Co-culture: Labeled antigen-negative cells and unlabeled antigen-positive cells are seeded together in various ratios in 96-well plates.

    • Treatment: The co-culture is treated with the ADC for a defined period.

    • Analysis: The viability of the fluorescently labeled antigen-negative cells is determined by flow cytometry or high-content imaging. A decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Plasma Stability Assay
  • Objective: To assess the stability of the ADC and the premature release of its payload in plasma.

  • Method (LC-MS based):

    • Incubation: The ADC is incubated in plasma from different species (e.g., mouse, rat, monkey, human) at 37°C for various time points.

    • Sample Preparation: At each time point, the ADC is captured from the plasma using affinity beads (e.g., Protein A/G).

    • Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation. The plasma supernatant can also be analyzed to quantify the amount of released free payload.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy and tolerability of an ADC in a living organism.

  • Method:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

    • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, or a control ADC intravenously at specified doses and schedules.

    • Efficacy Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored as indicators of toxicity.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumor growth inhibition (TGI) is calculated to assess efficacy.

Discussion

The therapeutic index of an this compound-based ADC is influenced by multiple factors, including the antibody's affinity for its target, the linker's stability, the drug-to-antibody ratio (DAR), and the intrinsic potency of the payload.

T-DM1 has demonstrated a significant improvement in therapeutic index compared to the unconjugated DM1 payload. Preclinical studies have shown that much higher doses of DM1 can be tolerated when delivered as part of the T-DM1 conjugate. However, the efficacy of T-DM1 is largely dependent on high levels of HER2 expression, and its non-cleavable linker limits its bystander killing effect.

Next-generation this compound ADCs are being developed to address some of the limitations of T-DM1. For instance, ADCs with cleavable linkers, such as SAR566658 (DM4 payload), are designed to release the payload in the tumor microenvironment, potentially leading to a bystander effect and efficacy in tumors with heterogeneous antigen expression.[6] However, cleavable linkers may also lead to increased off-target toxicity if the payload is released prematurely in circulation.

The choice of target antigen is also critical. While T-DM1 is limited to HER2-positive cancers, other this compound ADCs, such as lorvotuzumab mertansine (targeting CD56), are being investigated for other malignancies.[7]

Comparing ADCs with different payloads, such as SYD985 (duocarmycin), highlights the trade-offs between potency and toxicity. Duocarmycins are DNA-alkylating agents and are often more potent than tubulin inhibitors. Preclinical data suggests that SYD985 is more potent than T-DM1, especially in cells with low HER2 expression, and exhibits a strong bystander effect.[5] This could translate to a wider therapeutic window for patients with tumors that are not strongly HER2-positive.

Conclusion

The benchmarking of this compound ADCs against T-DM1 reveals a dynamic landscape of ADC development. While T-DM1 remains a crucial therapeutic for HER2-positive breast cancer, newer ADCs incorporating different linkers, payloads, and targeting different antigens show promise for expanding the utility of this therapeutic modality. The preclinical data presented in this guide underscores the importance of a multi-faceted evaluation of ADCs, considering not only their in vitro potency but also their in vivo efficacy, safety profile, and potential for bystander killing. Ultimately, the goal is to develop next-generation ADCs with an improved therapeutic index, offering greater benefit to a broader range of cancer patients.

References

Safety Operating Guide

Safe Disposal of Ansamitocin P-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Ansamitocin P-3, a potent cytotoxic agent. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and environmental protection.

This compound, a member of the maytansinoid family of microtubule inhibitors, requires stringent handling and disposal protocols due to its high cytotoxicity. While specific degradation data for this compound is not extensively published, its chemical structure, featuring a complex macrocyclic lactam, ester, and carbamate functionalities, suggests susceptibility to degradation by strong oxidizing agents and hydrolysis under alkaline conditions. The following procedures are based on general best practices for the chemical inactivation of potent cytotoxic compounds.

Chemical Inactivation and Disposal Protocol

This protocol outlines a two-step process for the chemical inactivation of this compound waste, followed by disposal in accordance with institutional and regulatory guidelines.

Step 1: Pre-treatment and Inactivation

All materials contaminated with this compound, including aqueous and organic solutions, cell culture media, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.

For Aqueous Waste:

  • Segregation: Collect all aqueous waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Chemical Inactivation: Working in a certified chemical fume hood and wearing appropriate personal protective equipment (PPE), add a fresh solution of sodium hypochlorite (household bleach, ~5-6% NaOCl) to the waste to achieve a final concentration of at least 10% bleach.

  • Incubation: Gently stir the mixture and allow it to react for a minimum of 2 hours to ensure degradation of the cytotoxic compound.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess bleach by adding a solution of sodium thiosulfate until the chlorine odor is no longer present. This step is crucial to prevent the release of chlorine gas upon acidification.

For Solid Waste and Contaminated Labware:

  • Collection: Place all contaminated solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container.

  • Surface Decontamination: For larger, non-disposable items, wipe surfaces with a 10% bleach solution, followed by a rinse with 70% ethanol, and finally with water. All wipes and absorbent materials used in this process must be disposed of as hazardous solid waste.

Step 2: Final Disposal
  • Packaging: Securely seal all containers of inactivated liquid and solid waste.

  • Labeling: Clearly label the containers as "Inactivated this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) office.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any treated or untreated this compound waste down the drain or dispose of it in regular trash.

Quantitative Data for Inactivation

ParameterValueNotes
Inactivating Agent Sodium Hypochlorite (NaOCl)Commercially available as household bleach.
Final Concentration ≥ 10% (v/v) of ~5-6% NaOCl solutionEnsure thorough mixing.
Reaction Time ≥ 2 hoursLonger incubation may be necessary for highly concentrated waste.
Neutralizing Agent Sodium Thiosulfate (Na₂S₂O₃)Add until the odor of chlorine is gone.

Experimental Protocol for Surface Decontamination

This protocol details the steps for decontaminating laboratory surfaces and non-disposable equipment potentially contaminated with this compound.

  • Preparation: Ensure the area is well-ventilated. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Cleaning: Prepare a 10% (v/v) solution of a laboratory-grade detergent in deionized water.

  • Application: Using disposable absorbent pads, wipe the contaminated surface with the detergent solution. Work from the cleanest area to the most contaminated area to avoid spreading the contaminant.

  • Chemical Decontamination: Prepare a 10% (v/v) solution of sodium hypochlorite (bleach) in water. Liberally wipe the surface with this solution and allow it to remain wet for at least 15 minutes.

  • Rinsing: Wipe the surface with 70% ethanol to remove the bleach residue.

  • Final Rinse: Wipe the surface with deionized water to remove any remaining residues.

  • Drying: Allow the surface to air dry completely or wipe with a clean, dry absorbent pad.

  • Waste Disposal: All used absorbent pads and disposable PPE should be placed in the designated solid hazardous waste container for this compound.

This compound Disposal Workflow

cluster_waste_collection Waste Collection cluster_inactivation Chemical Inactivation (in Fume Hood) cluster_disposal Final Disposal A Aqueous Waste (Solutions, Media) C Add Sodium Hypochlorite (≥10% final conc.) to Aqueous Waste A->C B Solid Waste (Gloves, Tubes, Tips) F Package and Label Waste B->F D Incubate for ≥ 2 hours C->D E Neutralize with Sodium Thiosulfate D->E E->F G Dispose via Institutional Hazardous Waste Program F->G

Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent antitumor agent Ansamitocin P-3 offers significant promise. However, its safe and effective use in the laboratory demands stringent adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research.

This compound, a microtubule inhibitor, is a powerful cytotoxic compound that requires careful handling to prevent exposure and ensure a safe laboratory environment.[1][2][3] Adherence to the following personal protective equipment (PPE), handling procedures, and disposal guidelines is critical.

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[5][6]

Hazard ClassificationGHS Codes
Acute Toxicity, OralCategory 4 (H302)
Acute Toxicity, InhalationCategory 4 (H332)
Skin Corrosion/IrritationCategory 2 (H315)
Serious Eye Damage/Eye IrritationCategory 2A (H319)
Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation)Category 3 (H335)
Hazardous to the Aquatic Environment, Acute HazardCategory 1 (H400)
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1 (H410)

Source: DC Chemicals, Cayman Chemical[4][5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes Safety GogglesWith side-shields to provide full protection.
Hands Protective GlovesImpervious chemical-resistant gloves (e.g., nitrile).
Body Impervious ClothingA lab coat or gown that is resistant to chemical penetration.
Respiratory Suitable RespiratorA dust mask (e.g., N95) or a respirator with appropriate cartridges for powders and aerosols.

Source: DC Chemicals, Sigma-Aldrich[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial when working with this compound. The following diagram and procedural steps outline the recommended process from preparation to cleanup.

prep 1. Preparation - Designate work area - Assemble all materials - Don appropriate PPE weigh 2. Weighing - Use a ventilated enclosure - Handle with care to avoid dust prep->weigh Proceed with caution solubilize 3. Solubilization - Add solvent slowly - Ensure complete dissolution weigh->solubilize Transfer carefully experiment 4. Experimentation - Conduct experiment in a designated area - Avoid aerosol generation solubilize->experiment Use in experiment cleanup 5. Decontamination & Cleanup - Decontaminate surfaces with alcohol - Clean all equipment experiment->cleanup After completion disposal 6. Waste Disposal - Segregate waste - Dispose of according to regulations cleanup->disposal Properly dispose of waste

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

  • Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers, before starting.

  • Don all required personal protective equipment as outlined in the PPE table.

2. Weighing and Handling:

  • Avoid the formation of dust and aerosols.[5][6]

  • Use only in areas with appropriate exhaust ventilation.[5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke when using this product.[5][6]

3. Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[5][6]

  • Store at -20°C in powder form or -80°C in solvent.[5][6]

  • Keep away from direct sunlight and sources of ignition.[5][6]

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[5][6]

  • Use full personal protective equipment during cleanup.[5][6]

  • Absorb solutions with a liquid-binding material like diatomite.[5][6]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[5][6]

  • Collect spillage and dispose of contaminated material according to regulations.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weighing paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[5]

  • Do not dispose of with household garbage or allow the product to reach the sewage system.[4]

  • Contact a licensed professional waste disposal service to arrange for the removal and disposal of hazardous waste.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, minimizing risks and fostering a secure laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.